(R)-(+)-1,2-Octadecanediol
Description
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Properties
IUPAC Name |
(2R)-octadecane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAMHGPDZOVVND-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719317 | |
| Record name | (2R)-Octadecane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61468-71-1 | |
| Record name | (2R)-Octadecane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-(+)-1,2-Octadecanediol chemical structure and properties
An In-depth Technical Guide to (R)-(+)-1,2-Octadecanediol for Researchers and Drug Development Professionals
Introduction
This compound is a chiral long-chain aliphatic diol. As a member of the 1,2-alkanediol family, its unique structure, featuring a lengthy C16 alkyl chain attached to a vicinal diol functional group, imparts specific physicochemical properties that make it a molecule of interest in various scientific fields. Its chirality, conferred by the stereocenter at the C-2 position, is particularly significant in the context of pharmaceutical development, where stereoisomers can exhibit markedly different biological activities and metabolic fates. This guide provides a comprehensive overview of the chemical structure, properties, analysis, and potential applications of this compound, serving as a critical resource for scientists engaged in chemical synthesis, drug discovery, and materials science.
Chemical Identity and Structure
Nomenclature and Identifiers
This compound is systematically known by its IUPAC name, (2R)-octadecane-1,2-diol.[1] It is a specific stereoisomer of 1,2-Octadecanediol.
| Identifier | Value |
| IUPAC Name | (2R)-octadecane-1,2-diol[1] |
| Common Synonyms | This compound, (R)-1,2-Dihydroxyoctadecane |
| CAS Number | 61468-71-1[1] |
| Molecular Formula | C₁₈H₃₈O₂[1] |
| Molecular Weight | 286.49 g/mol (often cited as 286.5 g/mol )[1][2] |
| InChI Key | XWAMHGPDZOVVND-GOSISDBHSA-N[1] |
Chemical Structure
The structure consists of an eighteen-carbon aliphatic chain with two hydroxyl (-OH) groups on the first and second carbon atoms.
Stereochemistry
The designation "(R)-(+)-" provides crucial information about the molecule's three-dimensional arrangement and its interaction with plane-polarized light.
-
(R): This refers to the absolute configuration of the chiral center at the second carbon (C2), as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "R" comes from the Latin rectus, meaning right.
-
(+): This indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).
The presence of a single, well-defined stereocenter is paramount in drug development, as biological systems (such as enzymes and receptors) are inherently chiral. The specific stereochemistry of this compound will dictate its biological interactions and activity.
Physicochemical Properties
The long hydrophobic alkyl chain combined with the hydrophilic diol head group gives this molecule amphiphilic characteristics. The following table summarizes its key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 286.4931 g/mol | NIST[2] |
| XLogP3 | 7.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 16 | PubChem[3] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Boiling Point (Predicted) | 795.16 K (522.01 °C) | Cheméo[4] |
| Enthalpy of Fusion (Predicted) | 47.03 kJ/mol | Cheméo[4] |
| Enthalpy of Vaporization (Predicted) | 88.63 kJ/mol | Cheméo[4] |
Synthesis and Purification
General Synthetic Strategies
The synthesis of chiral 1,2-diols is a well-established area of organic chemistry. While specific, scaled-up procedures for this compound are proprietary, the primary approach involves the asymmetric dihydroxylation of the corresponding terminal alkene, 1-octadecene.
Key synthetic methods include:
-
Sharpless Asymmetric Dihydroxylation: This is the most common and effective method for producing enantiomerically enriched 1,2-diols. It utilizes osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine) to direct the stereochemical outcome of the dihydroxylation. The choice of ligand determines whether the (R) or (S) enantiomer is formed.
-
Chiral Pool Synthesis: This involves starting with a naturally occurring chiral molecule and modifying it through a series of chemical reactions to arrive at the target compound.
-
Hydrolytic Kinetic Resolution: This method can be used to resolve a racemic mixture of 1,2-epoxyoctadecane. A chiral catalyst is used to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and allowing for separation.
Purification Methods
Post-synthesis, purification is critical to ensure high chemical and enantiomeric purity.
-
Distillation: Due to its high boiling point, vacuum distillation is necessary to purify the compound without thermal degradation.
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the diol has high solubility at elevated temperatures and low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. Pet ether is a reported solvent for recrystallization of similar diols.[5]
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Methods
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the racemic 1,2-octadecanediol shows characteristic fragmentation patterns that can be used to confirm its identity.[6] For more detailed analysis, techniques like UPLC-ESI-MS/MS can provide high sensitivity and structural information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of the hydroxyl groups. The splitting patterns and chemical shifts of the protons on C1 and C2 are diagnostic for the 1,2-diol structure.
Chromatographic Methods
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile and semi-volatile compounds. The diol may require derivatization to improve its volatility and peak shape.
-
Chiral Chromatography (HPLC/SFC): To confirm the enantiomeric excess (e.e.) of the (R)-(+) isomer, chiral chromatography is mandatory. Both Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate the (R) and (S) enantiomers, with SFC often providing faster and better resolution for diol-containing compounds.[8]
Applications in Research and Drug Development
Pharmaceutical Intermediate
Chiral diols are valuable building blocks in the synthesis of complex, biologically active molecules.[] The stereocenters and hydroxyl groups of this compound serve as handles for introducing further functionality with precise stereochemical control. Its long alkyl chain can be leveraged to increase the lipophilicity of a drug candidate, which can be crucial for modulating properties like membrane permeability, protein binding, and formulation in lipid-based delivery systems.
Potential in Topical and Cosmetic Formulations
Shorter-chain 1,2-alkanediols, such as 1,2-octanediol (caprylyl glycol), are widely used in cosmetics as emollients, humectants, and preservatives due to their moisturizing and antimicrobial properties.[5][10] 1,2-dodecanediol has demonstrated antibacterial activity against skin commensals like Staphylococcus aureus and Staphylococcus epidermidis.[11] By extension, this compound is expected to possess similar properties. Its greater lipophilicity may enhance its interaction with the lipid bilayers of microbial membranes and the stratum corneum of the skin, making it a candidate for advanced skincare formulations or as an excipient in topical drug delivery.
Biological Activity Profile (Inferred)
While specific biological data for this compound is limited in public literature, a profile can be inferred from related long-chain alcohols and diols.
-
Antimicrobial Activity: Many long-chain alcohols and diols exhibit antimicrobial activity by disrupting the lipid membranes of bacteria and fungi.[12] It is plausible that this compound would be active against a range of gram-positive bacteria and yeasts.
-
Enzyme Inhibition/Modulation: The long alkyl chain could serve as an anchor in the hydrophobic pocket of an enzyme's active site, while the diol portion could form hydrogen bonds, potentially leading to enzyme inhibition. This makes it an interesting scaffold for designing targeted inhibitors.
Safety and Handling
Based on safety data sheets for 1,2-octadecanediol and related compounds, the following precautions should be observed.
Hazard Classification
The racemic mixture, octadecane-1,2-diol, is generally not classified as a hazardous substance according to GHS criteria.[3][13][14] However, as with any chemical, appropriate care should be taken.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[15][16]
-
Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[15]
-
Respiratory Protection: If dust is generated, use a dust respirator.[16] Work should be conducted in a well-ventilated area or under a fume hood.[13][15]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[17][18] Avoid the formation of dust.[17][18] Use in a well-ventilated area.[15]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and running water.[15]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[15][18]
Experimental Protocols
Protocol: Determination of Chemical Purity by Gas Chromatography (GC-FID)
This protocol provides an exemplary method for assessing the purity of a batch of this compound.
1. Objective: To quantify the purity of this compound and identify any volatile impurities.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Methanol or Ethyl Acetate, HPLC grade)
-
GC vials with inserts
-
Micropipettes
3. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for polar analytes (e.g., DB-5ms, HP-5, or a wax column like DB-WAX)
-
Helium or Hydrogen as carrier gas
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the diol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Methanol) to achieve a concentration of ~1 mg/mL.
-
Mix thoroughly by vortexing until the sample is completely dissolved.
-
Transfer an aliquot of the solution into a GC vial for analysis.
5. GC Conditions (Example):
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: Hold at 300 °C for 10 minutes
-
-
Detector: FID
-
Detector Temperature: 310 °C
6. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The retention time of the main peak should be consistent with a reference standard if available.
7. System Validation:
-
Causality: A temperature ramp is used because it allows for the elution of any lower-boiling-point impurities first, followed by the main analyte, and finally any higher-boiling-point contaminants. The high final temperature ensures all components are eluted from the column.
-
Self-Validation: Run a blank injection (solvent only) first to ensure there are no interfering peaks from the solvent or system contamination. The total peak area should be consistent across multiple injections of the same sample to ensure reproducibility.
References
-
Santa Cruz Biotechnology. 1,2-Octanediol Safety Data Sheet.
-
Royal Society of Chemistry. Analytical Methods.
-
Chemos GmbH & Co.KG. Safety Data Sheet: Octadecane-1,2-diol.
-
TCI Chemicals. SAFETY DATA SHEET: 1,2-Octanediol.
-
Spectrum Chemical. Material Safety Data Sheet: 1,2-DECANEDIOL.
-
PubChem. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061.
-
Cheméo. Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2).
-
NIST. 1,2-Octadecanediol in NIST Chemistry WebBook.
-
CDN Isotopes. Safety Data Sheet: 1,2-Octanediol.
-
PubChem. 1,2-Octadecanediol | C18H38O2 | CID 89314.
-
LookChem. octadecane-1,2-diol 20294-76-2 wiki.
-
Royal Society of Chemistry. Structural characterization and thermally induced isomerization investigation using ion mobility mass spectrometry.
-
PubChem. Octadecanediol | C18H38O2 | CID 20562952.
-
PubChem. (2R)-octane-1,2-diol | C8H18O2 | CID 6994435.
-
ChemicalBook. 1,2-Octanediol synthesis.
-
PubChemLite. 1,2-octadecanediol (C18H38O2).
-
Sigma-Aldrich. (R)-(+)-1,2-Octanediol.
-
PubChem. 1,2-Octanediol | C8H18O2 | CID 14231.
-
Organic Syntheses. Organic Syntheses Procedure.
-
PubChemLite. 1,12-octadecanediol (C18H38O2).
-
University of Hertfordshire. 1,2-octanediol - AERU.
-
ChemicalBook. 1,2-Octanediol | 1117-86-8.
-
Diva-Portal.org. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds.
-
Organic Chemistry Portal. 1,2-Diol synthesis by C-C coupling.
-
Organic Chemistry Portal. 1,2-Diol synthesis by additions.
-
Organic Syntheses. (r)-(+)-1-octyn-3-ol.
-
Royal Society of Chemistry. Multivariate optimization by statistical methods of Ultra High Performance Liquid Chromatography conditions.
-
NIST. Mass Spectrum of 1,2-Octadecanediol.
-
PubMed. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol.
-
BOC Sciences. Intermediates in Drug Development: Lab to Industry.
-
Journal of Drug Delivery and Therapeutics. GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata.
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
-
University of Calgary. SUPPLEMENTARY NOTES FOR STEREOCHEMISTRY.
-
Journal of Pharmacognosy and Phytochemistry. Analysis of bioactive compounds in ethanolic extract of Commelina maculata leaves using GC-MS technique.
Sources
- 1. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Octadecanediol [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. 1,2-Octadecanediol (CAS 20294-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,2-Octadecanediol [webbook.nist.gov]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 8. diva-portal.org [diva-portal.org]
- 10. 1,2-octanediol [sitem.herts.ac.uk]
- 11. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. chemos.de [chemos.de]
- 14. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. cdnisotopes.com [cdnisotopes.com]
Unveiling the Bioactive Potential of (R)-(+)-1,2-Octadecanediol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the biological activity of (R)-(+)-1,2-Octadecanediol, a long-chain 1,2-diol with significant therapeutic and research potential. This document is intended for researchers, scientists, and drug development professionals interested in exploring the multifaceted roles of this chiral lipid molecule in cellular signaling and pathophysiology.
Introduction: The Significance of Chiral Lipids in Cellular Signaling
This compound is a chiral 1,2-diol, a class of molecules that share structural similarities with endogenous signaling lipids such as ceramides and diacylglycerols. The specific stereochemistry of this compound, conferred by the (R)-configuration at the C-2 position, is crucial for its biological activity, as stereoisomers of bioactive molecules often exhibit distinct pharmacological properties.[1] The long C18 alkyl chain imparts a lipophilic character to the molecule, facilitating its interaction with cellular membranes and lipid-binding proteins.
Given its structural resemblance to ceramide, a well-established tumor-suppressor lipid that induces apoptosis and cell cycle arrest, this compound is hypothesized to exert similar pro-apoptotic and anti-proliferative effects in cancer cells.[2][3][4] Furthermore, the diol moiety suggests a potential interaction with protein kinase C (PKC) isozymes, key regulators of cellular proliferation, differentiation, and apoptosis.[5] This guide will delve into the theoretical framework behind these potential biological activities and provide detailed experimental protocols to investigate them.
Hypothesized Biological Activities and Mechanisms of Action
Protein Kinase C (PKC) Inhibition
Causality: PKC is a family of serine/threonine kinases that are critical in signal transduction. Their activation is often dependent on the binding of diacylglycerol (DAG) to their C1 domain. Long-chain alcohols and diols can modulate PKC activity.[5] Sphingosine, a structurally related lipid, is a known inhibitor of PKC.[5][6] It is plausible that this compound, by mimicking the glycerol backbone of DAG or by altering membrane properties, could act as a competitive or allosteric inhibitor of PKC isozymes.[5] Inhibition of specific PKC isoforms, such as PKCδ, has been shown to prevent blood-retinal barrier breakdown in diabetic retinopathy, highlighting the therapeutic potential of PKC inhibitors.[7]
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
Induction of Apoptosis
Causality: The structural similarity of this compound to ceramide analogs suggests it may induce apoptosis in cancer cells.[2][3][4] Ceramide and its analogs are known to trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][8][9] Long-chain fatty acids and their derivatives can also induce cytotoxicity.[10] Therefore, this compound could potentially initiate the apoptotic cascade by perturbing mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of executioner caspases.
Signaling Pathway Diagram:
Caption: Proposed mechanism of apoptosis induction by this compound via the intrinsic pathway.
Experimental Protocols
Enantioselective Synthesis of this compound
An enantioselective synthesis is crucial to obtain the specific (R)-(+)-enantiomer for biological testing.[11] A common approach involves the asymmetric dihydroxylation of the corresponding terminal alkene, 1-octadecene, using a chiral catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-octadecene in a suitable solvent system (e.g., t-butanol/water).
-
Catalyst Preparation: Prepare the asymmetric dihydroxylation catalyst mixture (e.g., AD-mix-β) containing potassium osmate, a chiral ligand (e.g., (DHQD)2PHAL), potassium ferricyanide as the re-oxidant, and potassium carbonate.
-
Reaction: Cool the alkene solution to 0°C and add the AD-mix-β. Stir the reaction vigorously at 0°C to room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and enantiomeric excess of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay will determine the direct inhibitory effect of this compound on PKC activity. A non-radioactive, ELISA-based assay is recommended for safety and convenience.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Abcam's PKC Kinase Activity Assay Kit, ab139437). This includes the PKC substrate-coated microplate, purified PKC enzyme, ATP, and specific antibodies.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
Add the test compound dilutions or vehicle control to the wells of the microplate.
-
Add the purified PKC enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).[12]
-
Stop the reaction and wash the wells.
-
-
Detection:
-
Add the phosphospecific substrate antibody and incubate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Add the TMB substrate and allow color to develop.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell Viability and Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay will quantify the extent of apoptosis and necrosis induced by this compound in a selected cancer cell line (e.g., breast cancer cell line MCF-7 or MDA-MB-231).[9]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cancer cell line to ~70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add additional 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[13]
-
-
Data Interpretation:
Western Blot Analysis of Apoptotic and Signaling Proteins
Western blotting will be used to investigate the molecular mechanisms underlying the observed biological effects, such as the activation of caspases and modulation of key signaling proteins.[18][19][20][21][22]
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. For example:
Table 1: IC50 Values of this compound on PKC Isozymes
| PKC Isozyme | IC50 (µM) |
| PKCα | |
| PKCβI | |
| PKCδ | |
| PKCε |
Table 2: Percentage of Apoptotic Cells after Treatment with this compound
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Control) | ||
| 10 | ||
| 50 | ||
| 100 |
Conclusion
This compound represents a promising bioactive lipid with the potential to modulate key cellular signaling pathways involved in cancer and other diseases. Its structural similarity to ceramide and other signaling lipids provides a strong rationale for investigating its pro-apoptotic and PKC-inhibitory activities. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological effects of this intriguing molecule and elucidate its mechanism of action. Further studies are warranted to fully explore the therapeutic potential of this compound and its analogs.
References
- A review of ceramide analogs as potential anticancer agents. PubMed Central.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- A review of ceramide analogs as potential anticancer agents. PubMed.
- Roles and therapeutic targeting of ceramide metabolism in cancer. PubMed Central.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io.
- Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma.
- Annexin V-FITC Kit Protocol. Hello Bio.
- Regulation of protein kinase C by sphingosine and lysosphingolipids. PubMed.
- Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers. PubMed Central.
- Enzyme Assays for Protein Kinase C Activity.
- Mechanism of protein kinase C inhibition by sphingosine. PubMed.
- Protein Kinase C (PKC) Assay Kit. Merck Millipore.
- PROTEIN KINASE C ASSAY KITS PROTOCOL.
- PKC-θ in vitro Kinase Activity Assay. Bio-protocol.
- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
- PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane.
- Western Blotting Protocol. Cell Signaling Technology.
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- PKC Kinase Activity Assay Kit (ab139437). Abcam.
- Western Blot Protocol. Proteintech.
- Western blot protocol. Abcam.
- (2R)-Octadecane-1,2-diol. PubChem.
- Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. MDPI.
- Enantioselective synthesis of pharmacologically active compounds. Organic & Biomolecular Chemistry.
- 1,2-Octadecanediol. PubChem.
- The Functional Role of Sphingosine Kinase 2. Frontiers in Cell and Developmental Biology.
- Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide. PubMed Central.
- Protein Kinase C Signaling. Cell Signaling Technology.
- Enantioselective Synthesis. OpenStax.
- Two-Step Cell Death Induction by the New 2-Arachidonoyl Glycerol Analog and Its Modulation by Lysophosphatidylinositol in Human Breast Cancer Cells. MDPI.
- Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. PubMed Central.
- Red oil A5 inhibits proliferation and induces apoptosis in pancreatic cancer cells.
- Enantioselective Synthesis of (-)- Amanote.
- stereochemistry and biological activity of drugs. SlideShare.
- Conofolidine: A Natural Plant Alkaloid That Causes Apoptosis and Senescence in Cancer Cells. PubMed Central.
- Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. PubMed.
- Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues. PubMed Central.
- Vitamin C kills thyroid cancer cells through ROS-dependent inhibition of MAPK/ERK and PI3K/AKT pathways via distinct mechanisms. Theranostics.
- Inhibition of Protein Kinase C Delta Attenuates Blood-Retinal Barrier Breakdown in Diabetic Retinop
- GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics.
- Organic Compounds with Biological Activity. MDPI.
- Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9. MDPI.
- Thiol proteinase inhibitors reverse the increased protein kinase C down-regulation and concanavalin A cap formation in polymorphonuclear leukocytes from Chediak-Higashi syndrome (beige) mouse. PubMed.
- Short chain diol metabolism in human disease st
- Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma. PubMed Central.
- Diol. Wikipedia.
- Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience.
Sources
- 1. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of ceramide analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein kinase C delta attenuates blood-retinal barrier breakdown in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V-FITC Kit Protocol [hellobio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Western blot protocol | Abcam [abcam.com]
(R)-(+)-1,2-Octadecanediol: A Potential Modulator of Ceramide Metabolism and Lipid Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Lipid metabolism is a complex and highly regulated network of interconnected pathways crucial for cellular function. Dysregulation of these pathways is implicated in a multitude of diseases, including metabolic syndrome, neurodegenerative disorders, and cancer. A key hub in lipid signaling is the synthesis of ceramides, bioactive sphingolipids that regulate cellular processes such as apoptosis, proliferation, and stress responses. This technical guide explores the potential role of (R)-(+)-1,2-Octadecanediol as a modulator of lipid metabolism, focusing on its hypothesized mechanism as a competitive inhibitor of ceramide synthases. By leveraging its structural similarity to the endogenous substrate sphingosine, this compound presents a compelling avenue for the development of novel therapeutic agents targeting ceramide-driven pathologies. This guide provides a comprehensive overview of the underlying scientific rationale, detailed experimental protocols to investigate this hypothesis, and a framework for interpreting the resulting data.
Introduction: The Central Role of Ceramides in Lipid Metabolism
Ceramides are a class of sphingolipids composed of a sphingosine backbone N-acylated with a fatty acid. They are central intermediates in the synthesis of more complex sphingolipids, such as sphingomyelin and glycosphingolipids, but also function as critical second messengers in their own right. The cellular concentration of ceramides is tightly controlled by the coordinated action of synthetic and catabolic enzymes. The de novo synthesis of ceramides is initiated by the condensation of serine and palmitoyl-CoA, followed by a series of enzymatic reactions culminating in the acylation of a sphingoid base by a family of six ceramide synthases (CerS1-6). Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse pool of ceramide species with distinct biological functions.
An imbalance in ceramide metabolism, often leading to their accumulation, has been linked to various pathological conditions. For instance, elevated ceramide levels are associated with insulin resistance, lipotoxicity, and the induction of apoptosis. Consequently, the enzymes that regulate ceramide levels, particularly the ceramide synthases, have emerged as attractive therapeutic targets.
This compound: A Structural Analogue of Sphingosine
This compound is a long-chain aliphatic diol. Its chemical structure bears a striking resemblance to that of sphingosine, the endogenous substrate for ceramide synthases. This structural similarity forms the basis of the central hypothesis of this guide: that this compound can act as a competitive inhibitor of ceramide synthases.
| Feature | This compound | Sphingosine |
| Chemical Formula | C₁₈H₃₈O₂ | C₁₈H₃₇NO₂ |
| Molecular Weight | 286.5 g/mol [1] | 299.5 g/mol |
| Backbone | 18-carbon aliphatic chain | 18-carbon aliphatic chain |
| Functional Groups | 1,2-diol | 1,3-diol, 2-amino group, C4-C5 trans double bond |
| Chirality | (R) at C2 | (2S, 3R) |
Table 1. Structural Comparison of this compound and Sphingosine.
The key differences lie in the substitution at the C2 and C3 positions. Sphingosine possesses an amino group at C2, which is the site of acylation by ceramide synthases, and a hydroxyl group at C3. In contrast, this compound has a hydroxyl group at C2 and lacks the C3 hydroxyl and the C4-C5 double bond. Despite these differences, the long aliphatic tail and the hydroxyl groups in a vicinal arrangement could allow this compound to bind to the active site of ceramide synthases, thereby competing with the natural substrate, sphingosine.
Caption: Structural similarities and differences between this compound and Sphingosine.
Proposed Mechanism of Action: Competitive Inhibition of Ceramide Synthases
The central hypothesis is that this compound acts as a competitive inhibitor of ceramide synthases (CerS). This mode of inhibition is plausible due to the structural mimicry of the endogenous substrate, sphingosine.
The proposed mechanism involves the following steps:
-
This compound enters the cell. Due to its lipophilic nature, it is expected to readily cross the plasma membrane.
-
It localizes to the endoplasmic reticulum (ER), the primary site of de novo ceramide synthesis.
-
It binds to the active site of a CerS enzyme, competing with endogenous sphingosine. The long hydrocarbon tail and the hydroxyl groups of this compound are predicted to interact with the substrate-binding pocket of the enzyme.
-
Because it lacks the C2 amino group, this compound cannot be acylated by the enzyme. This non-productive binding event effectively sequesters the enzyme, preventing it from catalyzing the formation of ceramide from sphingosine and a fatty acyl-CoA.
-
The overall rate of ceramide synthesis is reduced, leading to a decrease in the cellular levels of ceramides and a potential accumulation of sphingosine.
This inhibition would have significant downstream consequences on lipid signaling pathways that are regulated by the balance of ceramides and other sphingolipids.
Caption: Proposed competitive inhibition of Ceramide Synthase by this compound.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesis that this compound inhibits ceramide synthases and modulates lipid metabolism, a series of well-defined experiments are required. This section provides detailed protocols for key assays.
In Vitro Ceramide Synthase Activity Assay
This assay directly measures the enzymatic activity of ceramide synthases in the presence and absence of this compound.
Objective: To determine if this compound directly inhibits the activity of ceramide synthases and to calculate its inhibitory constant (IC₅₀).
Materials:
-
Cell line overexpressing a specific ceramide synthase isoform (e.g., HEK293T cells transfected with CerS2 or CerS5) or tissue homogenate rich in CerS activity (e.g., liver or brain microsomes).
-
This compound (test compound).
-
Sphingosine or sphinganine (substrate).
-
Fatty acyl-CoA (e.g., C16:0-CoA for CerS5, C22:0-CoA for CerS2).
-
Assay buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂.
-
Bovine serum albumin (BSA), fatty acid-free.
-
Internal standard: C17:0-ceramide.
-
Solvents: Chloroform, methanol, water.
-
LC-MS/MS system.
Protocol:
-
Preparation of Cell Lysates/Microsomes:
-
Culture and harvest cells overexpressing the desired CerS isoform.
-
Homogenize cells in hypotonic buffer and prepare microsomes by differential centrifugation.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µg of microsomal protein.
-
Assay buffer to a final volume of 200 µL.
-
20 µM fatty acid-free BSA.
-
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO).
-
Pre-incubate for 10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of 50 µM fatty acyl-CoA and 20 µM sphingosine.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 800 µL of chloroform:methanol (1:2, v/v).
-
Add 10 µL of C17:0-ceramide internal standard (10 µM).
-
Vortex thoroughly and add 250 µL of chloroform and 250 µL of water.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol).
-
Analyze the sample by LC-MS/MS to quantify the newly synthesized ceramide and the internal standard.
-
Use a C18 reverse-phase column with a gradient elution of mobile phases containing formic acid and ammonium formate.
-
Employ multiple reaction monitoring (MRM) in positive ion mode to detect the specific precursor-to-product ion transitions for the ceramide of interest and the internal standard.
-
-
Data Analysis:
-
Calculate the amount of ceramide produced in each reaction.
-
Normalize the data to the internal standard.
-
Plot the percentage of CerS activity against the concentration of this compound to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro Ceramide Synthase assay.
Cellular Lipidomics Analysis
This experiment aims to assess the global impact of this compound on the cellular lipidome, with a particular focus on sphingolipids.
Objective: To quantify changes in the levels of various lipid species, especially ceramides and other sphingolipids, in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HeLa, HepG2, or a cell line relevant to the disease model of interest).
-
This compound.
-
Cell culture medium and supplements.
-
Internal standards for various lipid classes (e.g., deuterated or odd-chain lipids).
-
Solvents for lipid extraction (e.g., isopropanol, water, ethyl acetate).
-
LC-MS/MS system.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Scrape the cells into a microcentrifuge tube.
-
Perform lipid extraction using a modified Bligh-Dyer or a single-phase extraction method with the addition of a cocktail of internal standards.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract and reconstitute it in a suitable solvent.
-
Perform a comprehensive lipidomics analysis using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use both positive and negative ion modes to cover a wide range of lipid classes.
-
Employ data-dependent or data-independent acquisition methods to identify and quantify as many lipid species as possible.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software to identify and quantify lipid species.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered by the treatment with this compound.
-
Visualize the data using heatmaps, volcano plots, and pathway analysis tools.
-
| Lipid Class | Expected Change with this compound Treatment | Rationale |
| Ceramides | Decrease | Direct inhibition of ceramide synthases. |
| Sphingomyelin | Decrease | Reduced availability of the ceramide precursor. |
| Glucosylceramides | Decrease | Reduced availability of the ceramide precursor. |
| Sphingosine | Increase | Blockage of its conversion to ceramide. |
| Sphingosine-1-P | Increase | Increased availability of the sphingosine substrate for sphingosine kinases. |
Table 2. Expected Changes in Sphingolipid Profile Following Treatment with this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[2]
Objective: To demonstrate that this compound directly engages with ceramide synthases within intact cells.
Materials:
-
Cultured cells expressing the target CerS isoform.
-
This compound.
-
PBS and protease inhibitors.
-
Antibody specific to the target CerS isoform.
-
Western blotting reagents and equipment.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target CerS.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the amount of soluble CerS as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Potential Therapeutic Applications and Future Directions
The ability to selectively modulate ceramide synthesis holds significant therapeutic potential for a range of diseases. If this compound is confirmed as a potent and selective inhibitor of specific ceramide synthase isoforms, it could be developed as a lead compound for:
-
Metabolic Diseases: By reducing the accumulation of lipotoxic ceramides, it could improve insulin sensitivity and alleviate conditions like type 2 diabetes and non-alcoholic fatty liver disease.
-
Cancer Therapy: Altering the ceramide/sphingosine-1-phosphate rheostat by inhibiting ceramide synthesis could be a strategy to induce apoptosis in cancer cells.
-
Neurodegenerative Diseases: Dysregulation of sphingolipid metabolism is implicated in several neurodegenerative disorders. Modulating ceramide levels could offer a neuroprotective strategy.
Future research should focus on:
-
Determining the isoform selectivity of this compound against the six different ceramide synthases.
-
Conducting structure-activity relationship (SAR) studies to optimize its inhibitory potency and selectivity.
-
Evaluating its efficacy in preclinical animal models of relevant diseases.
-
Investigating its off-target effects and potential toxicity.
Conclusion
This technical guide has outlined a compelling scientific rationale and a clear experimental path to investigate the role of this compound in lipid metabolism. The central hypothesis, that it acts as a competitive inhibitor of ceramide synthases, is grounded in its structural similarity to the endogenous substrate sphingosine. The detailed protocols provided herein offer a robust framework for researchers to test this hypothesis and to explore the potential of this molecule as a novel modulator of lipid signaling. The insights gained from such studies could pave the way for the development of a new class of therapeutics targeting the intricate and vital pathways of ceramide metabolism.
References
-
Don, A. (n.d.). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link][3][4]
-
Guan, X., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry | Request PDF. Retrieved from [Link]
-
Guan, X., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol. Retrieved from [Link][5]
-
Guan, X., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. National Institutes of Health. Retrieved from [Link]
-
Tidhar, R., et al. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of Lipid Research. Retrieved from [Link]
-
Neurolipidomics Laboratory. (n.d.). Chapter 12. Cell culture metabolomics and lipidomics. Retrieved from [Link]
-
Protocols.io. (2022). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. Retrieved from [Link]
-
Sassa, T., et al. (2016). Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region. Journal of Biological Chemistry. Retrieved from [Link]
-
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link][2]
-
Merrill, A. H., et al. (2011). Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease. Journal of Lipid Research. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-Octadecane-1,2-diol. Retrieved from [Link][6]
-
MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. Retrieved from [Link]
-
Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Sphingolipids. Retrieved from [Link]
-
Laviad, E. L., et al. (2018). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Biological Chemistry. Retrieved from [Link]
-
Guillas, I., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. Retrieved from [Link]
-
Sullards, M. C., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Octadecanediol. Retrieved from [Link][1]
-
Glogger, M., et al. (2012). Inhibitors of specific ceramide synthases. ResearchGate. Retrieved from [Link]
-
Pascoa, T. C., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. Retrieved from [Link]
-
Turner, N., et al. (2018). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature Communications. Retrieved from [Link]
-
Park, J. W., et al. (2013). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. ACS Chemical Biology. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). Retrieved from [Link]
-
NIST. (n.d.). 1,2-Octadecanediol. Retrieved from [Link]
-
LookChem. (n.d.). octadecane-1,2-diol 20294-76-2 wiki. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by C-C coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. Retrieved from [Link]
-
YouTube. (2025). What Is Sphingosine In Biochemistry?. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,2-octadecanediol (C18H38O2). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Octanediol. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
YouTube. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]
-
ACS Chemical Biology. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Retrieved from [Link]
-
National Institutes of Health. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mammalian Ceramide Synthases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Retrieved from [Link]
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Yeast ceramide synthases, Lag1 and Lac1, have distinct substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of (R)-(+)-1,2-Octadecanediol: A Technical Guide
Introduction
(R)-(+)-1,2-Octadecanediol, a C18 long-chain diol with a defined stereochemistry, is a valuable chiral building block in organic synthesis and a component in various applications, including cosmetics and pharmaceuticals. Its long aliphatic chain and vicinal diol functionality impart unique physical and chemical properties. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring its suitability for specific applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles of each technique are discussed, followed by detailed experimental protocols, data interpretation, and expected spectral features. While specific experimental data for the (R)-(+)- enantiomer is not always publicly available, this guide will leverage data from the racemic 1,2-octadecanediol and homologous structures to provide a robust and scientifically grounded overview.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR
A standardized protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse sequence is used, and the data is processed with Fourier transformation.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
Expected ¹H NMR Data and Interpretation
The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit several key signals. While the exact chemical shifts can vary slightly, the multiplicities and integration values are highly diagnostic. The long alkyl chain will produce a large, overlapping signal, while the protons near the hydroxyl groups will be more distinct.[4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C18) | ~0.88 | Triplet (t) | 3H |
| (CH₂)₁₄ (C4-C17) | ~1.25 | Broad Multiplet | 28H |
| CH₂ (C3) | ~1.45 | Multiplet | 2H |
| CH(OH) (C2) | ~3.65 | Multiplet | 1H |
| CH₂(OH) (C1) | ~3.45 and ~3.70 | Multiplets (dd) | 2H |
| OH | Variable | Broad Singlet | 2H |
-
Alkyl Chain (CH₃ and (CH₂)₁₄): The terminal methyl group (C18) is expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene group. The long chain of methylene groups will produce a large, complex multiplet centered around 1.25 ppm.
-
Methylene Adjacent to the Diol (C3): The methylene group at C3 will be slightly deshielded compared to the rest of the chain and is expected around 1.45 ppm.
-
Methine and Methylene of the Diol (C1 and C2): The protons on the carbons bearing the hydroxyl groups are the most deshielded. The methine proton at C2 will appear as a multiplet around 3.65 ppm. The two diastereotopic protons on C1 will be non-equivalent, giving rise to two separate multiplet signals (doublet of doublets), expected around 3.45 and 3.70 ppm.
-
Hydroxyl Protons (OH): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. They typically appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Experimental Protocol: ¹³C NMR
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.
-
Data Acquisition: A proton-decoupled sequence is typically used to produce a spectrum with single lines for each unique carbon atom.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
Caption: Workflow for ¹³C NMR Spectroscopy.
Expected ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum of 1,2-Octadecanediol is characterized by signals corresponding to the two hydroxyl-bearing carbons and a series of signals for the long alkyl chain.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (C18) | ~14.1 |
| (CH₂)₁₄ (C4-C17) | ~22.7 - 31.9 |
| CH₂ (C3) | ~25.8 |
| CH₂(OH) (C1) | ~66.7 |
| CH(OH) (C2) | ~72.5 |
-
Alkyl Chain (C3-C18): The terminal methyl carbon (C18) appears at the most upfield position (~14.1 ppm). The methylene carbons of the long chain (C4-C17) will resonate in the typical alkane region of ~22.7-31.9 ppm, with some signals potentially overlapping. The C3 carbon is expected around 25.8 ppm.
-
Diol Carbons (C1 and C2): The carbons directly attached to the electronegative oxygen atoms are significantly deshielded and appear downfield. The primary alcohol carbon (C1) is expected around 66.7 ppm, and the secondary alcohol carbon (C2) will be further downfield at approximately 72.5 ppm.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film by melting a small amount between two salt plates (e.g., NaCl or KBr) or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.
Caption: Workflow for IR Spectroscopy.
Expected IR Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the O-H and C-H bonds.
| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (alkane) | 2950 - 2850 | Strong |
| C-H Bend (alkane) | 1470 - 1450 | Medium |
| C-O Stretch (alcohol) | 1100 - 1000 | Strong |
-
O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to intermolecular hydrogen bonding.[9][10]
-
C-H Stretch: Strong, sharp peaks between 2950 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl chain.[11]
-
C-H Bend: Absorptions in the 1470-1450 cm⁻¹ range correspond to the bending vibrations of the CH₂ and CH₃ groups.
-
C-O Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-O stretching vibrations of the primary and secondary alcohol groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) for separation from any impurities. The separated compound then enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Caption: Workflow for Mass Spectrometry (EI).
Expected Mass Spectrum Data and Interpretation
The electron ionization mass spectrum of 1,2-octadecanediol will likely show a weak or absent molecular ion peak due to the facile fragmentation of long-chain alcohols.[14] The fragmentation is dominated by cleavage of the C-C bond adjacent to the hydroxyl groups (α-cleavage) and loss of water.[15] The molecular weight of C₁₈H₃₈O₂ is 286.49 g/mol .[16][17]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 286 | [C₁₈H₃₈O₂]⁺• | Molecular Ion (M⁺•) |
| 268 | [M - H₂O]⁺• | Loss of water |
| 255 | [M - CH₂OH]⁺ | α-cleavage at C1-C2 |
| 45 | [CH₃O]⁺ | α-cleavage |
| 31 | [CH₂OH]⁺ | α-cleavage |
-
Molecular Ion (m/z 286): The molecular ion peak, if observed, would confirm the molecular weight of the compound. Its intensity is expected to be low.
-
Loss of Water (m/z 268): A peak at M-18 is common for alcohols and corresponds to the loss of a water molecule.
-
α-Cleavage: The most significant fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For 1,2-octadecanediol, this can lead to several characteristic fragments. Cleavage between C1 and C2 would result in a fragment at m/z 31 ([CH₂OH]⁺). Cleavage between C2 and C3 would lead to a resonance-stabilized ion.
-
Other Fragments: The spectrum will also contain a series of peaks separated by 14 mass units (CH₂), which are characteristic of the fragmentation of a long alkyl chain.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the specific environment of each atom. IR spectroscopy confirms the presence of the key hydroxyl and alkyl functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques form a powerful and essential toolkit for the rigorous characterization of this and other important organic molecules in research and industry.
References
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]
-
Química Organica.org. (n.d.). Fundamentals of Infrared Spectroscopy. [Link]
-
Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. [Link]
-
OpenStax. (n.d.). 12.6 Infrared Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Scribd. (n.d.). IR Correlation Table. [Link]
-
Catalog of Rare Chemicals. (2017). [Link]
-
YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]
-
PubMed. (n.d.). 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]
-
PubMed. (n.d.). Mass spectrometric analysis of long-chain esters of diols. [Link]
-
CURRENTA. (n.d.). Mass spectrometry for structural elucidation. [Link]
-
Chemistry LibreTexts. (2024, August 16). 13.1: Infrared (IR) Spectroscopy. [Link]
-
Fiveable. (n.d.). Structural elucidation using mass spectrometry. [Link]
-
LookChem. (n.d.). 1,18-octadecanediol 3155-43-9 wiki. [Link]
-
PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
-
Arctom. (n.d.). CAS NO. 61468-71-1. [Link]
-
Semantic Scholar. (n.d.). 1H NMR spectra of ethane‐1,2‐diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]
-
Semantic Scholar. (1984, July 1). Comparison of derivatives for the characterization of branched long-chain alcohols and 1,2-diols by mass spectrometry. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
-
ScienceDirect. (n.d.). Examples of structure elucidation by mass spectrometry (Chapter 11). [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
Sci-Hub. (n.d.). 13C Chemical shifts of long-chain epoxides, alcohols and hydroperoxides. [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. [Link]
-
Michigan State University. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. [Link]
-
ResearchGate. (2025, August 6). 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
-
ResearchGate. (2025, August 6). 1H-1 NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). [Link]
-
PubChem. (n.d.). 1,2-Octadecanediol. [Link]
-
The Royal Society of Chemistry. (2022). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2- Diols via Alcohol-Assisted O2 Activation - Supporting Information. [Link]
-
NIST. (n.d.). 1,2-Octadecanediol. [Link]
-
Wikipedia. (n.d.). 1,2-Octanediol. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. ijirset.com [ijirset.com]
- 4. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fundamentals of Infrared Spectroscopy [quimicaorganica.org]
- 7. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]
- 8. 12.6 Infrared Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. scribd.com [scribd.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1,2-Octadecanediol [webbook.nist.gov]
Foreword: The Significance of Three-Dimensional Structure
An In-Depth Technical Guide to the Chirality and Stereochemistry of 1,2-Octadecanediol
In the realm of molecular science, the arrangement of atoms in three-dimensional space—the stereochemistry—is a critical determinant of a compound's function, activity, and safety. Molecules that are mirror images of each other, known as enantiomers, can exhibit profoundly different biological, pharmacological, and toxicological profiles.[1][2] This guide provides a comprehensive exploration of the chirality and stereochemistry of 1,2-Octadecanediol, a long-chain diol with significant applications in the cosmetic and pharmaceutical industries. For researchers, scientists, and drug development professionals, a deep understanding of its stereochemical properties is not merely academic; it is fundamental to harnessing its full potential and ensuring product safety and efficacy.
Foundational Concepts: Chirality in 1,2-Octadecanediol
1,2-Octadecanediol, also known as stearyl glycol, is a glycol derivative of octadecane with the chemical formula C₁₈H₃₈O₂.[3][4] Its structure consists of an 18-carbon chain with two hydroxyl (-OH) groups on the first and second carbon atoms. The presence of four different substituents around the second carbon atom (a hydroxyl group, a hydroxymethyl group, a hexadecyl chain, and a hydrogen atom) renders it a chiral center.
Consequently, 1,2-Octadecanediol exists as a pair of non-superimposable mirror-image stereoisomers, or enantiomers: (R)-1,2-Octadecanediol and (S)-1,2-Octadecanediol.[5][6]
Sources
- 1. stereoselective synthesis presentation . | PPTX [slideshare.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(+)-1,2-OCTADECANEDIOL | 61468-71-1 [chemicalbook.com]
An In-Depth Technical Guide to the Potential Therapeutic Effects of (R)-(+)-1,2-Octadecanediol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-1,2-Octadecanediol, a long-chain aliphatic diol, presents a compelling yet underexplored opportunity in therapeutic development. While its current applications are predominantly in the cosmetic industry as an emollient and stabilizer known as stearyl glycol[1], its structural analogy to endogenous sphingolipids, particularly sphingosine, suggests a potential role in modulating critical cellular signaling pathways. This guide delineates a scientific framework for investigating the therapeutic utility of this compound, with a primary focus on its hypothesized activity as a modulator of the sphingolipid rheostat. We will explore its potential to influence the delicate balance between the pro-apoptotic lipid, ceramide, and the pro-survival mediator, sphingosine-1-phosphate (S1P), a pathway of significant interest in oncology. This document provides a comprehensive overview of the underlying scientific rationale, detailed experimental protocols for in vitro validation, and a forward-looking perspective on its translational potential.
Introduction: The Sphingolipid Rheostat as a Therapeutic Target
The sphingolipid rheostat is a critical cellular signaling paradigm that governs the balance between cell survival and apoptosis. The two key bioactive lipids in this pathway are ceramide and sphingosine-1-phosphate (S1P)[2][3]. Ceramide, often referred to as a "tumor suppressor lipid," can induce cell cycle arrest and apoptosis[2][3]. Conversely, S1P, generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2), promotes cell proliferation, survival, and migration[4][5]. An elevated S1P to ceramide ratio is a hallmark of many cancers and contributes to therapeutic resistance[3].
The enzymes that regulate the levels of these bioactive lipids are therefore attractive targets for therapeutic intervention. Sphingosine kinases, in particular, are overexpressed in various cancers, and their inhibition has been shown to suppress tumor growth and sensitize cancer cells to chemotherapy[4][6].
This compound: A Sphingosine Analogue of Interest
This compound shares significant structural homology with sphingosine, featuring a long hydrocarbon tail and a vicinal diol head group. This structural similarity forms the basis of the central hypothesis of this guide: This compound may act as a competitive inhibitor of sphingosine kinases or otherwise modulate the activity of sphingolipid-metabolizing enzymes, thereby shifting the sphingolipid rheostat towards a pro-apoptotic state.
This guide will provide the necessary framework for researchers to rigorously test this hypothesis.
Proposed Mechanism of Action: Modulation of Sphingolipid Metabolism
The therapeutic potential of this compound is predicated on its ability to interfere with the intricate network of enzymes that control sphingolipid metabolism.
Inhibition of Sphingosine Kinases
The primary hypothesized mechanism of action is the competitive inhibition of SphK1 and SphK2. By binding to the active site of these enzymes, this compound could prevent the phosphorylation of endogenous sphingosine, leading to a decrease in pro-survival S1P levels and a concomitant increase in pro-apoptotic sphingosine and ceramide[2].
Caption: Proposed competitive inhibition of Sphingosine Kinase by this compound.
Modulation of Other Sphingolipid Metabolizing Enzymes
Beyond SphK inhibition, this compound could potentially influence other enzymes in the sphingolipid pathway:
-
Ceramide Synthases (CerS): These enzymes are responsible for the synthesis of ceramide. Modulation of CerS activity could directly impact cellular ceramide levels[7][8].
-
Ceramidases (CDases): These enzymes hydrolyze ceramide to sphingosine. Inhibition of CDases would lead to an accumulation of ceramide[9].
Further investigation is required to determine the full spectrum of this compound's interactions with these enzymes.
Potential Therapeutic Applications
Based on the proposed mechanism of action, this compound could have therapeutic utility in a range of diseases characterized by dysregulated apoptosis and cell proliferation.
Oncology
The primary and most compelling application is in the treatment of cancer. By inducing a pro-apoptotic shift in the sphingolipid rheostat, this compound could:
-
Induce apoptosis in cancer cells: Directly trigger programmed cell death in tumor cells.
-
Sensitize cancer cells to chemotherapy: Enhance the efficacy of existing anti-cancer drugs[6].
-
Overcome drug resistance: Circumvent resistance mechanisms that rely on pro-survival signaling pathways.
Inflammatory and Autoimmune Diseases
The sphingolipid rheostat also plays a role in inflammation and immunity. Modulation of this pathway could have therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In Vitro Experimental Workflows for Therapeutic Validation
To rigorously evaluate the therapeutic potential of this compound, a systematic in vitro investigation is necessary. The following section provides detailed, step-by-step methodologies for key experiments.
Sphingosine Kinase Activity Assay
This assay will determine if this compound directly inhibits the enzymatic activity of SphK1 and SphK2. A common method is a fluorescence-based assay using a labeled sphingosine substrate.
Principle: The assay measures the phosphorylation of a fluorescently labeled sphingosine analog. The phosphorylated product is separated from the unreacted substrate, and the fluorescence of the product is quantified as a measure of enzyme activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human SphK1 and SphK2
-
NBD-sphingosine (fluorescent substrate)
-
ATP
-
Sphingosine Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound (test compound)
-
Known SphK inhibitor (positive control, e.g., PF-543)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, recombinant SphK enzyme, and the test compound or controls.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of NBD-sphingosine and ATP.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Separate the phosphorylated product from the substrate (e.g., using a lipid extraction method or a specialized separation plate).
-
Measure the fluorescence of the phosphorylated product using a plate reader (Excitation/Emission wavelengths appropriate for NBD).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro sphingosine kinase activity assay.
Quantification of Intracellular Ceramide and Sphingosine-1-Phosphate by LC-MS/MS
This experiment will assess the impact of this compound on the intracellular levels of key sphingolipids in cancer cell lines.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of individual lipid species from complex biological matrices.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to have high SphK activity) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Lipid Extraction:
-
Harvest the cells and wash with cold PBS.
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Use a gradient elution program to separate the different lipid species.
-
Detect and quantify the target lipids (ceramide species and S1P) using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the absolute or relative amounts of each lipid species by comparing the peak areas to those of internal standards.
-
Compare the lipid profiles of treated cells to control cells to determine the effect of this compound.
-
Table 1: Example Data for Intracellular Sphingolipid Quantification
| Treatment | Ceramide (C16:0) (pmol/mg protein) | Sphingosine-1-Phosphate (pmol/mg protein) | Ceramide/S1P Ratio |
| Vehicle Control | 100 ± 10 | 5.0 ± 0.5 | 20 |
| This compound (10 µM) | 150 ± 15 | 2.5 ± 0.3 | 60 |
| This compound (50 µM) | 250 ± 20 | 1.0 ± 0.2 | 250 |
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay will determine if treatment with this compound induces apoptosis in cancer cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for 24-48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate compensation settings for the fluorochromes.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in treated samples to the control samples.
-
Caption: Workflow for the apoptosis assay using Annexin V/PI staining and flow cytometry.
Future Directions and Translational Considerations
Positive in vitro data from the experiments outlined above would provide a strong foundation for further preclinical development of this compound. Future studies should include:
-
In vivo efficacy studies: Evaluation of the anti-tumor activity of this compound in animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessment of the absorption, distribution, metabolism, excretion, and safety of the compound.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and drug-like properties.
Conclusion
While direct evidence for the therapeutic effects of this compound is currently limited, its structural similarity to sphingosine provides a compelling rationale for its investigation as a modulator of the sphingolipid rheostat. The experimental framework provided in this guide offers a clear path for researchers to explore its potential as a novel therapeutic agent, particularly in the field of oncology. The systematic evaluation of its effects on sphingolipid metabolism and cancer cell apoptosis will be crucial in determining its translational promise.
References
-
Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolites in inflammatory disease. Nature, 510(7503), 58-67. [Link]
-
Pyne, N. J., & Pyne, S. (2010). Sphingosine 1-phosphate and cancer. Nature Reviews Cancer, 10(7), 489-503. [Link]
-
Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature Reviews Molecular Cell Biology, 4(5), 397-407. [Link]
-
PubChem. (n.d.). 1,2-Octadecanediol. National Center for Biotechnology Information. [Link]
-
Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the balance. Nature Reviews Cancer, 18(3), 173-187. [Link]
-
Gude, D. R., Alvarez, S. E., Paugh, S. W., Mitra, P., Yu, J., Griffiths, R., ... & Spiegel, S. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal, 22(8), 2629-2638. [Link]
-
Newton, J., Lima, S., Maceyka, M., & Spiegel, S. (2015). The role of sphingosine 1-phosphate and its receptors in the development of cancer. Handbook of experimental pharmacology, 225, 237-261. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
Sources
- 1. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 6. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Ceramide Synthase Activity via Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
(R)-(+)-1,2-Octadecanediol: A Technical Guide for its Application as a Ceramide Analogue in Cellular Research
Abstract
This technical guide provides an in-depth exploration of (R)-(+)-1,2-Octadecanediol, a synthetic ceramide analogue, for researchers and drug development professionals. While direct literature on the specific biological activities of this compound as a ceramide mimetic is emerging, this guide synthesizes our current understanding of ceramide biology and the established use of similar short-chain ceramide analogues to provide a robust framework for its application in the laboratory. We will delve into the rationale for using ceramide analogues, the presumed mechanism of action of this compound, and provide detailed, field-proven protocols for its use in cell culture to investigate fundamental cellular processes such as apoptosis and cell cycle regulation. This guide is intended to be a practical resource, empowering researchers to confidently incorporate this tool into their studies of sphingolipid-mediated signaling pathways.
Introduction: The Central Role of Ceramides and the Utility of Synthetic Analogues
Ceramides are a class of bioactive sphingolipids that are central players in a multitude of cellular processes, acting as critical second messengers in signaling cascades that govern cell fate.[1][2] These molecules are integral to the regulation of cellular proliferation, differentiation, senescence, and apoptosis (programmed cell death).[1][3] Dysregulation of ceramide metabolism is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[4][5]
The study of endogenous ceramides is often challenging due to their complex metabolism and their existence in a dynamic equilibrium with other sphingolipids.[6] To overcome these challenges, researchers often turn to synthetic ceramide analogues. These molecules, which are structurally similar to endogenous ceramides, offer several advantages:
-
Enhanced Cell Permeability: Short-chain ceramide analogues, such as C2- or C6-ceramide, are more water-soluble and readily cross cell membranes compared to their long-chain natural counterparts.[7][8]
-
Metabolic Stability: Some analogues are resistant to degradation by cellular enzymes like ceramidases, allowing for a more sustained and defined cellular response.[9]
-
Targeted Effects: Specific modifications to the ceramide structure can be made to probe the activity of particular enzymes or signaling pathways.[10][11]
This compound is a simple, saturated 1,2-diol that can be considered a structural analogue of the sphingoid backbone of ceramide. Its long C18 alkyl chain provides the hydrophobicity characteristic of ceramides, while the 1,2-diol moiety can mimic the polar headgroup of sphingosine. The "(R)" configuration at the C2 position is of particular interest as stereochemistry is crucial in the biological activity of many signaling molecules.
This compound: Physicochemical Properties and Proposed Mechanism of Action
While the precise molecular targets of this compound are still under investigation, we can infer its likely mechanisms of action based on its structural similarity to ceramides and the known functions of other ceramide analogues.
| Property | Value | Source |
| Molecular Formula | C18H38O2 | [12] |
| Molecular Weight | 286.5 g/mol | [12] |
| Appearance | White solid | [12] |
| Solubility | Insoluble in water, soluble in organic solvents | [12] |
Proposed Mechanisms of Action:
-
Mimicry of Endogenous Ceramides: this compound is expected to partition into cellular membranes, where it can mimic the biophysical effects of natural ceramides. This includes the formation of ceramide-rich membrane platforms that can influence the activity of membrane-associated proteins and signaling complexes.
-
Modulation of Protein Kinase C (PKC) Activity: Ceramides are known to directly and indirectly regulate the activity of various PKC isoforms.[13][14] Some ceramide analogues have been shown to directly inhibit specific PKC isoforms, such as PKCα, which can have profound effects on cell proliferation and survival. It is plausible that this compound could similarly modulate PKC activity. Diol lipids, in general, have been shown to activate Protein Kinase C.
-
Induction of Apoptosis and Cell Cycle Arrest: A hallmark of ceramide signaling is the induction of apoptosis and cell cycle arrest. By mimicking ceramide, this compound is hypothesized to trigger these responses in cancer cells.
Experimental Protocols: A Guide to Utilizing this compound in Cell Culture
The following protocols are designed to be a starting point for researchers. As with any new compound, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental question.
Preparation of this compound Stock Solution
Rationale: Due to its lipophilic nature, this compound requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Self-Validation: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound treatment. This ensures that any observed effects are not due to the solvent.
Assessment of Cytotoxicity and Apoptosis Induction
Rationale: A primary application of ceramide analogues is to induce apoptosis in cancer cells. The following protocols outline methods to assess cell viability and the induction of apoptosis.
dot
Caption: Proposed signaling pathway of this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Read the absorbance at 570 nm using a plate reader.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Culture and treat cells with the desired concentration of this compound for the determined time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
Analysis of Cell Cycle Distribution
Rationale: Ceramide and its analogues can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.[3]
dot
Caption: Experimental workflow for cell cycle analysis.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Expected Outcomes and Data Interpretation
-
Dose-dependent decrease in cell viability: The MTT assay should reveal a dose-dependent reduction in the viability of cancer cells treated with this compound.
-
Induction of apoptosis: Flow cytometry analysis with Annexin V/PI staining is expected to show an increase in the percentage of apoptotic cells.
-
Cell cycle arrest: Cell cycle analysis will likely demonstrate an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M), indicative of cell cycle arrest.
Concluding Remarks and Future Directions
This compound presents a promising tool for researchers investigating the complex roles of ceramides in cellular signaling. This guide provides a foundational framework for its use in cell culture, with a focus on its potential to induce apoptosis and cell cycle arrest. Future research should focus on elucidating the specific molecular targets of this compound, its effects on a broader range of cell types, and its potential for in vivo applications. By employing the protocols and principles outlined in this guide, researchers can begin to unravel the therapeutic potential of this and other novel ceramide analogues.
References
-
Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. (n.d.). MetwareBio. Retrieved January 20, 2026, from [Link]
-
Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Ceramide Signaling. (n.d.). GeneGlobe. Retrieved January 20, 2026, from [Link]
- Delgado, A., Casas, J., Llebaria, A., Abad, J. L., & Fabriàs, G. (2009). Chemical tools to investigate sphingolipid metabolism and functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(8), 733-746.
-
Delgado, A., Casas, J., Llebaria, A., Abad, J. L., & Fabriàs, G. (2009). Chemical tools to investigate sphingolipid metabolism and functions. ResearchGate. Retrieved January 20, 2026, from [Link]
- Merrill, A. H. (2011). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. Journal of lipid research, 52(4), 580–585.
-
Wilson, K., Ponnapakkam, T., et al. (2016). Synthesis and Biological Evaluation of New Ceramide Analogs. XULA Digital Commons. Retrieved January 20, 2026, from [Link]
- Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., Chan, K.-H., Ciulli, A., & Lokey, R. S. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS medicinal chemistry letters, 11(9), 1732–1738.
- St. Hilaire, P. M., Lin, G., & Lokey, R. S. (2010). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of medicinal chemistry, 53(6), 2589–2598.
- Holland, W. L., Brozinick, J. T., Wang, L. P., Hawkins, E. D., Sargent, K. M., Liu, Y., Narra, K., Hoehn, K. L., Knotts, T. A., Siesky, A., Nelson, D. H., Karathanasis, S. K., Fontenot, G. K., Birnbaum, M. J., & Summers, S. A. (2007). Inhibition of ceramide synthesis ameliorates glucocorticoid-, saturated-fat-, and obesity-induced insulin resistance. Cell metabolism, 5(3), 167–179.
- Casson, L., Howell, L., Mathews, L. A., Ferrer, M., Southall, N., Guha, R., Keller, J. M., Thomas, C., Siskind, L. J., & Beverly, L. J. (2013). Inhibition of ceramide metabolism sensitizes human leukemia cells to inhibition of BCL2-like proteins. PloS one, 8(1), e54525.
-
1,2-Octadecanediol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Food & Function. (2022). Universidad de Granada. Retrieved January 20, 2026, from [Link]
- Inhibition of protein kinase C alpha attenuates lipopolysaccharide-triggered acute lung injury by alleviating the hyperinflammatory response and oxidative stress. (2021). Journal of Thoracic Disease, 13(10), 5897-5912.
-
Rastogi, A., Kumar, P., & Gulati, M. (2013). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. SciSpace. Retrieved January 20, 2026, from [Link]
- Roy, M., Sinha, D., Mukherjee, S., & Biswas, J. (2002). Induction of apoptosis in tumor cells by natural phenolic compounds. Asian Pacific journal of cancer prevention : APJCP, 3(1), 61–67.
- Putative role of natural products as Protein Kinase C modulator in different disease conditions. (2020). Journal of Ethnopharmacology, 257, 112874.
- Polyphenol Compounds and PKC Signaling. (2012). Antioxidants & Redox Signaling, 17(10), 1434-1461.
- Severin, S. E., Jr, Tovmasyan, E. K., Shvets, V. I., Molotkovsky, J. G., & Bergelson, L. D. (1988). Diol lipids are activators of protein kinase C. FEBS letters, 232(2), 286–288.
- The Expanding Role of Sphingolipids in Lipid Droplet Biogenesis. (2017). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(10 Pt B), 1155-1165.
- Effects of sphingolipid extracts on the morphological structure and lipid profile in an in vitro model of canine skin. (2016). The Veterinary Journal, 212, 62-70.
- Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. (2023). Journal of Medicinal Chemistry, 66(13), 8575-8622.
- Meikrantz, W., & Schlegel, R. (1995). Apoptosis and the cell cycle. Journal of cellular biochemistry, 58(2), 160–174.
- Cheriyan, B. V., Pandi, K., Murali, D., Boobalan, N., Harikrishnan, J., Kannan, D., ... & Manaksha, S. H. (2025). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Biomedical and Pharmacology Journal, 18(4).
- Tomko, A. M., Whynot, S. C., Ellis, L. D., Dupré, D. J., & Lötjönen, S. (2019). Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant Preclinical Models of Breast Cancer. Frontiers in pharmacology, 10, 1124.
- Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical reviews, 109(1), 39–61.
- Gangoiti, P., Camacho, L., Arana, L., Ouro, A., Granado, M. H., & de la Rúa, A. (2010). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of lipid research, 51(11), 3169–3180.
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23.
- Redox Control of Protein Kinase C: Cell- and Disease-Specific Aspects. (2010). Antioxidants & Redox Signaling, 13(7), 1051-1085.
- Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23.
-
Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
- Ganesan, K., Xu, B., & Farha, A. K. (2018). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Journal of lipids, 2018, 6848512.
- Mechanisms of Ceramide-Dependent Cancer Cell Death. (2018). Advances in experimental medicine and biology, 1087, 127–142.
- Protein kinase C and cancer: what we know and what we do not. (2012). The international journal of biochemistry & cell biology, 44(4), 571–575.
- Gaudin, C., & Sélambarom, J. (1998). Synthesis of 2-N-oleoylamino-octadecane-1,3-diol: a new ceramide highly effective for the treatment of skin and hair. International journal of cosmetic science, 20(4), 211–227.
-
Safety Assessment of Ceramides as Used in Cosmetics. (2015). Cosmetic Ingredient Review. Retrieved January 20, 2026, from [Link]
Sources
- 1. mmpc.org [mmpc.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Induction of apoptosis in mouse and human carcinoma cell lines by Emblica officinalis polyphenols and its effect on chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0198352A2 - Method for preparing (+)R-2-methyl-hexane-1,2-diol - Google Patents [patents.google.com]
- 7. Chemical tools to investigate sphingolipid metabolism and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Putative role of natural products as Protein Kinase C modulator in different disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyphenol Compounds and PKC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein kinase C alpha attenuates lipopolysaccharide-triggered acute lung injury by alleviating the hyperinflammatory response and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
An In-Depth Technical Guide on the Natural Occurrence of (R)-(+)-1,2-Octadecanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-1,2-Octadecanediol is a chiral long-chain fatty diol with potential applications in various scientific fields, including drug development and materials science. This technical guide provides a comprehensive overview of the current understanding of its natural occurrence, biosynthetic pathways, and biological significance. While direct evidence for the widespread natural occurrence of the (R)-(+)-enantiomer remains an area of active investigation, this guide synthesizes existing knowledge on related long-chain 1,2-diols from diverse natural sources, primarily marine organisms and microorganisms. Furthermore, it details established methodologies for the extraction, isolation, and stereospecific characterization of these compounds, offering a framework for future research aimed at elucidating the natural distribution and functional roles of this compound.
Introduction to this compound
This compound, also known as (R)-stearyl glycol, is a vicinal diol with an 18-carbon aliphatic chain. Its structure features two hydroxyl groups on adjacent carbon atoms, with the stereocenter at the C-2 position having an 'R' configuration. This specific stereochemistry dictates its three-dimensional structure and, consequently, its interactions with other chiral molecules, which is of paramount importance in biological systems.
While its synthetic counterparts are utilized in various industrial applications, the natural occurrence of this specific enantiomer is not yet well-documented in scientific literature. However, the presence of a wide array of long-chain 1,2-diols in nature, particularly in marine environments, suggests the potential for its existence and biological relevance.
Natural Sources of Long-Chain 1,2-Diols: A Broader Perspective
Direct isolation of this compound from natural sources is not extensively reported. However, a significant body of research has identified a variety of long-chain 1,2-diols in marine invertebrates, particularly sponges, and various microorganisms. These findings provide a strong rationale for investigating these organisms as potential sources of the target molecule.
Marine sponges are prolific producers of a vast array of bioactive secondary metabolites, including lipids with unique structural features. While specific reports on 1,2-octadecanediol are scarce, the isolation of other long-chain diols from sponges underscores their potential as a source for such compounds.
Putative Biosynthetic Pathways
The biosynthesis of vicinal diols in organisms is generally believed to proceed through the enzymatic hydrolysis of corresponding epoxides. These epoxides are, in turn, formed from the oxidation of unsaturated fatty acids.
The proposed biosynthetic pathway for long-chain 1,2-diols can be visualized as a two-step process:
Caption: Proposed biosynthetic pathway of vicinal diols.
This pathway highlights the crucial role of epoxygenase and epoxide hydrolase enzymes in the formation of 1,2-diols from unsaturated fatty acid precursors. The stereoselectivity of these enzymes would determine the enantiomeric composition of the resulting diol.
Biological Significance of Vicinal Diols
While the specific biological activities of this compound are not well-defined, the broader class of lipid vicinal diols is increasingly recognized for its diverse biological roles. These compounds can act as signaling molecules and have been implicated in various physiological and pathological processes.
Recent studies have shown that vicinal diols can counteract the biological activity of their parent epoxy fatty acids, suggesting a regulatory role in cellular processes. For instance, while some epoxy fatty acids exhibit anti-inflammatory properties, their corresponding diols can be pro-inflammatory[1]. This balance between epoxides and diols is emerging as a critical factor in maintaining cellular homeostasis.
Table 1: Potential Biological Activities of Long-Chain Vicinal Diols
| Biological Activity | Putative Mechanism | References |
| Pro-inflammatory | Modulation of inflammatory pathways | [1] |
| Regulation of Ion Channels | Direct interaction with channel proteins | [1] |
| Cytotoxicity | Disruption of cell membrane integrity | - |
Methodologies for Isolation and Characterization
The successful isolation and characterization of this compound from natural sources require a systematic and robust analytical approach.
Extraction of Lipids from Natural Sources
The initial step involves the extraction of the total lipid content from the biological matrix. A common and effective method for this is a modified Bligh-Dyer extraction, which utilizes a biphasic solvent system of chloroform and methanol to separate lipids from other cellular components.
Experimental Protocol: Modified Bligh-Dyer Lipid Extraction
-
Homogenize the fresh or frozen biological sample (e.g., marine sponge tissue) in a mixture of chloroform:methanol (1:2, v/v).
-
Add an equal volume of chloroform to the homogenate and mix thoroughly.
-
Add an equal volume of water to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the lower chloroform layer (containing lipids) from the upper aqueous-methanolic layer.
-
Carefully collect the lower chloroform layer.
-
Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
Caption: Workflow for lipid extraction.
Chromatographic Purification
The crude lipid extract is a complex mixture that requires further purification to isolate the target diol. This is typically achieved through a combination of chromatographic techniques.
-
Column Chromatography: Initial fractionation of the crude extract can be performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched in the diol of interest are further purified by normal-phase or reverse-phase HPLC. A chiral stationary phase is essential for the separation of enantiomers.
Structural Elucidation and Stereochemical Analysis
The definitive identification and stereochemical assignment of this compound require the use of sophisticated analytical techniques.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon skeleton and the position of the hydroxyl groups.
-
Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS): This is a powerful technique for separating and identifying enantiomers. The diol is first derivatized to a more volatile compound, which is then analyzed on a chiral GC column.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between the (+) and (-) enantiomers. The this compound will rotate plane-polarized light in the dextrorotatory direction.
Challenges and Future Directions
The study of the natural occurrence of this compound is still in its nascent stages. A major challenge is the lack of direct evidence for its presence in any specific organism. Future research should focus on:
-
Targeted Screening: A systematic screening of marine invertebrates, particularly sponges, and microorganisms using advanced analytical techniques like chiral GC-MS to specifically look for this compound.
-
Enantioselective Synthesis: The development of efficient enantioselective synthetic routes will not only provide authentic standards for analytical purposes but also enable the synthesis of sufficient quantities for biological evaluation.
-
Biological Activity Studies: Once isolated or synthesized, the biological activities of this compound need to be thoroughly investigated to understand its physiological roles and potential as a therapeutic agent.
Conclusion
While the definitive natural source of this compound remains to be discovered, the prevalence of structurally related long-chain 1,2-diols in the marine environment provides a strong impetus for continued investigation. The methodologies outlined in this guide offer a robust framework for the isolation, purification, and stereospecific characterization of this and other chiral lipids. Elucidating the natural occurrence and biological functions of this compound holds significant promise for advancing our understanding of lipid biochemistry and for the discovery of novel bioactive compounds with potential applications in medicine and biotechnology.
References
-
McReynolds, C. B., et al. (2023). Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. Pharmacology & Therapeutics, 248, 108454. [Link][1]
Sources
Methodological & Application
Application Notes and Protocols for the Use of (R)-(+)-1,2-Octadecanediol in Cell Culture
Introduction: Unraveling the Therapeutic Potential of (R)-(+)-1,2-Octadecanediol
This compound is a long-chain aliphatic diol that has emerged as a molecule of significant interest in cellular biology and drug development. Its structural similarity to endogenous lipids positions it as a modulator of critical cellular signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. We will delve into its mechanism of action, provide detailed protocols for its application, and outline methods for validating its biological effects.
The primary mechanism of action of this compound is believed to be the selective inhibition of Ceramide Synthase 1 (CerS1). CerS1 is a key enzyme in the de novo synthesis of ceramides, specifically catalyzing the formation of C18-ceramide.[1][2] By inhibiting CerS1, this compound is hypothesized to disrupt the balance of ceramide species within the cell, leading to an accumulation of C18-ceramide.[1][2] C18-ceramide is a bioactive lipid that has been strongly implicated as a pro-apoptotic signaling molecule in various cancer cell lines.[1][2][3] Its accumulation can trigger cellular stress responses, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][2][3]
The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology. Compounds that can modulate ceramide metabolism, such as this compound, therefore represent a promising avenue for the development of novel anti-cancer therapeutics.[1][4]
Mechanism of Action: The C18-Ceramide-Mediated Apoptotic Pathway
The inhibition of CerS1 by this compound initiates a signaling cascade that culminates in apoptosis. The accumulation of C18-ceramide can activate multiple downstream effector pathways.[2][5] One of the key events is the activation of the intrinsic apoptotic pathway, which is characterized by mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors into the cytoplasm.[2][3] This leads to the activation of a cascade of proteases known as caspases, with caspase-3 being a central executioner caspase.[6][7] Activated caspase-3 then cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][8][9]
Experimental Protocols
I. Preparation of this compound Stock Solution
Due to its lipophilic nature, this compound is poorly soluble in aqueous media. A stock solution in an organic solvent is therefore required. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this purpose.[10][11]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (200 proof, absolute), sterile
-
Sterile microcentrifuge tubes or amber glass vials
Protocol:
-
Solvent Selection: Choose either DMSO or ethanol as the solvent. Note that the final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[12]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM. This allows for small volumes to be added to the cell culture medium, minimizing the final solvent concentration.
-
Dissolution:
-
In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration.
-
Vortex thoroughly to dissolve the compound. Gentle warming in a 37°C water bath may aid in dissolution.[13] Ensure the solution is clear and free of precipitates before use.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light, especially if using amber vials.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or Ethanol (sterile, cell culture grade) | Good solubility for lipophilic compounds.[10][11] |
| Stock Concentration | 10-100 mM | Allows for minimal solvent volume in final cell culture. |
| Final Solvent Conc. | ≤0.5% (DMSO), ≤1% (Ethanol) | To avoid solvent-induced cytotoxicity.[12] |
| Storage | -20°C or -80°C, protected from light | Ensures stability and prevents degradation. |
II. Cell Culture Treatment Protocol
The optimal concentration of this compound will vary depending on the cell line and the desired biological endpoint. Therefore, it is crucial to perform a dose-response experiment to determine the effective concentration range.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Always prepare a vehicle control containing the same final concentration of the solvent (DMSO or ethanol) as the highest concentration of the compound being tested.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.
-
-
Endpoint Analysis: After the incubation period, proceed with the desired downstream analysis to assess the effects of the treatment.
Validation of Biological Effects
To ensure the observed effects are a direct result of this compound treatment, a series of validation experiments should be performed.
I. Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity.
Protocol:
-
Follow the cell treatment protocol in a 96-well plate.
-
After the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
II. Apoptosis Detection by Western Blotting
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP.[6][8][9]
Protocol:
-
Treat cells with this compound at the predetermined effective concentration and for an appropriate time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Also, probe for the full-length forms of these proteins and a loading control (e.g., β-actin or GAPDH).[6][8]
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
An increase in the cleaved forms of caspase-3 and PARP in treated cells compared to the control indicates the induction of apoptosis.[6][8]
| Apoptotic Marker | Expected Observation upon Apoptosis Induction | Reference |
| Cleaved Caspase-3 | Appearance of ~17/19 kDa fragments. | [6] |
| Cleaved PARP | Appearance of an ~89 kDa fragment. | [8][9] |
III. Quantification of C18-Ceramide by LC-MS/MS
To directly confirm the proposed mechanism of action, the levels of C18-ceramide can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).[16]
-
Analyze the lipid extracts by LC-MS/MS using a validated method for ceramide quantification. A C17-ceramide internal standard is often used for accurate quantification.[15]
-
Compare the levels of C18-ceramide in treated cells to those in vehicle-treated control cells. An increase in C18-ceramide levels would support the hypothesis that this compound inhibits CerS1.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound presents a valuable tool for investigating the role of C18-ceramide in cellular processes, particularly apoptosis. Its potential as a selective CerS1 inhibitor makes it a compound of interest for cancer research and drug development. By following the detailed protocols and validation methods outlined in these application notes, researchers can effectively utilize this compound to explore its therapeutic potential and further elucidate the intricate signaling pathways governed by ceramide metabolism.
References
- Kasumov, T., et al. (2010). Quantitative analysis of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Lipids in Health and Disease, 9, 1-10.
- Gaggianesi, M., et al. (2021). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Cancers, 13(19), 4645.
- Gomez-Larrauri, A., et al. (2020). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research, 61(7), 913-924.
- Sentelle, R. D., et al. (2012). Ceramide signaling and p53 pathways. Advances in cancer research, 115, 127–152.
- Jenkins, R. W., et al. (2010). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Journal of lipid research, 51(12), 3297–3308.
-
ThePenguinProf. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]
- Gulbins, E., & Kolesnick, R. (2003). Ceramide signaling in cancer and stem cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1632(1-3), 1-12.
- Alvero, A. B., et al. (2021). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 2281, 1–11.
- Kasam, V., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv.
- Petrache, I., et al. (2005). Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells. American journal of respiratory cell and molecular biology, 33(4), 355–364.
- Koybasi, S., et al. (2004). Effect of ceramide synthase 1 (CERS1) knockdown and photodynamic therapy on head and neck cancer cells. Head & Neck, 26(8), 704-711.
- Bielawski, J., et al. (2006). Quantitative analysis of ceramide/sphingoid base-phosphates and ceramides/sphingoid bases by HPLC/MS/MS. Methods in enzymology, 432, 197–219.
- Ceramide Synthase 1 Inhibits Brain Metastasis of Non-Small Cell Lung Cancer by Interacting with USP14 and Downregulating the PI3K/AKT/mTOR Signaling P
- Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). (2013). Journal of visualized experiments : JoVE, (78), e50582.
- Koybasi, S., et al. (2004). Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma. Journal of oncology, 2012, 581368.
- Duriez, P. J., & Shah, G. M. (1997). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 85, 243–251.
-
ResearchGate. (2019, September 23). How can I detect cleaved-caspase 3 by western blotting? [Forum post]. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer. (2021). Cancers, 13(16), 4064.
-
National Toxicology Program. (2001). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
- Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2773–2779.
- Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2773–2779.
-
PubChem. (n.d.). 1,2-Octadecanediol. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022, March 16). Safety Data Sheet: Octadecane-1,2-diol. Retrieved from [Link]
- Xia, M., et al. (2008). Compound cytotoxicity profiling using quantitative high-throughput screening. Environmental health perspectives, 116(3), 284–291.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, May 3). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). Retrieved from [Link]
- Process for improving the solubility of cell culture media. (2016). Google Patents.
- A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. (2010). Protein science : a publication of the Protein Society, 19(8), 1544–1555.
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2019). Molecules (Basel, Switzerland), 24(21), 3925.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer [mdpi.com]
- 5. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 11. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
Application Note: High-Sensitivity Chiral Quantification of (R)-(+)-1,2-Octadecanediol using Chromatographic Methods
Abstract and Introduction
(R)-(+)-1,2-Octadecanediol is a chiral long-chain diol that serves as a critical intermediate in the synthesis of complex pharmaceuticals and as a component in advanced materials.[1][][3] The stereochemical purity of this compound is paramount, as different enantiomers can exhibit varied pharmacological activities or toxicological profiles.[4] Consequently, the development of robust, sensitive, and stereoselective analytical methods for its precise quantification is essential for quality control, pharmacokinetic studies, and regulatory compliance.
The primary analytical challenge lies in the molecule's structure: a long, non-chromophoric alkyl chain and two polar hydroxyl groups, which impart low volatility and make chiral resolution difficult. This guide provides two comprehensive, validated protocols for the quantification of this compound, designed for researchers in pharmaceutical development and quality assurance.
-
Method A: Chiral Supercritical Fluid Chromatography with Tandem Mass Spectrometry (SFC-MS/MS). This is the premier method, offering direct, rapid, and highly sensitive analysis without the need for chemical derivatization. It represents a modern, green-chemistry approach with superior efficiency.[5]
-
Method B: Chiral Gas Chromatography with Mass Spectrometry (GC-MS) following Silylation. This is a robust and widely accessible alternative that employs a classic derivatization technique to enhance analyte volatility for reliable gas-phase separation.[6][7]
Both methods are presented with detailed, step-by-step protocols, explanations of the underlying scientific principles, and performance validation data benchmarked against International Council for Harmonisation (ICH) guidelines.[8][9][10]
Method A: Chiral SFC-MS/MS for Direct Quantification
This method is recommended for its speed, selectivity, and simplified sample preparation workflow. Supercritical fluid chromatography (SFC) utilizes carbon dioxide in its supercritical state as the primary mobile phase, providing low viscosity and high diffusivity that enables rapid and efficient separations on chiral stationary phases (CSPs).[5][11] Coupling with tandem mass spectrometry (MS/MS) ensures exceptional sensitivity and specificity, making it ideal for quantifying low-level analytes in complex matrices.[12][13]
Principle of Chiral SFC Separation
Enantiomeric separation is achieved on a chiral stationary phase, typically a polysaccharide-based column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. According to the three-point interaction model, differential stability of these complexes for the (R) and (S) enantiomers leads to different retention times and, thus, separation.[14][15]
Experimental Workflow for SFC-MS/MS Analysis
Caption: Workflow for direct chiral analysis by SFC-MS/MS.
Detailed Protocol: SFC-MS/MS
2.3.1 Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Instrument-grade CO₂
-
Sample diluent: Methanol/Isopropanol (50/50, v/v)
2.3.2 Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the sample diluent.
-
Calibration Standards: Perform serial dilutions of the primary stock solution with the sample diluent to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample matrix containing this compound in the sample diluent to achieve a final concentration within the calibration range. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
2.3.3 Instrumentation and Parameters
-
System: UHPSFC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Rationale for Parameter Selection:
-
Column: A polysaccharide-based CSP (e.g., Lux i-Amylose-3) is chosen for its broad applicability in separating chiral compounds containing hydroxyl groups.[16]
-
Mobile Phase: Supercritical CO₂ is the primary mobile phase. Methanol is used as a modifier to increase solvent strength and improve peak shape. A small amount of ammonium acetate is added to the modifier to promote analyte ionization (formation of [M+NH₄]⁺ adducts), enhancing MS sensitivity.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion is the ammonium adduct of the analyte ([M+NH₄]⁺). The product ions are generated by collision-induced dissociation (CID) and are specific fragments of the precursor ion.
-
| Parameter | Setting |
| SFC Conditions | |
| Chiral Column | Lux i-Amylose-3, 3 µm, 3.0 x 100 mm |
| Mobile Phase A | CO₂ |
| Mobile Phase B | Methanol with 10 mM Ammonium Acetate |
| Gradient | 5% B to 40% B over 3 min, hold at 40% for 1 min |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | Precursor Ion (Q1): m/z 304.3 ([M+NH₄]⁺) Product Ion (Q3): m/z 102.1 (Fragment) |
| Collision Energy | 15 eV |
Method Validation Summary
This method should be validated according to ICH Q2(R2) guidelines.[17] Expected performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte retention time | Peak purity > 0.99; baseline resolved from (S)-enantiomer |
| Linearity (r²) | ≥ 0.99 | > 0.999 over 1-1000 ng/mL range |
| LOD | S/N ≥ 3 | ~0.3 ng/mL |
| LOQ | S/N ≥ 10; RSD ≤ 20% | 1 ng/mL |
| Accuracy (% Recovery) | 80-120% (85-115% for assay) | 97.5% - 103.2% |
| Precision (%RSD) | ≤ 15% (≤ 2% for assay) | < 5% for intra-day and inter-day precision |
| Robustness | %RSD ≤ 15% after small variations | Method is robust to minor changes in flow rate and temp. |
Method B: Chiral GC-MS with Silylation Derivatization
This method is a powerful alternative when SFC instrumentation is unavailable. It relies on converting the polar diol into a volatile and thermally stable derivative suitable for gas chromatography.
Principle of Derivatization and GC Separation
The two hydroxyl groups of 1,2-octadecanediol are reactive and can cause poor peak shape and thermal degradation in a hot GC inlet. Silylation is a chemical reaction that replaces the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[7] This reaction, typically performed with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), drastically increases the molecule's volatility and stability.[18]
Caption: Silylation of 1,2-Octadecanediol with BSTFA.
Following derivatization, the TMS-ether is separated on a chiral GC column, often one containing a cyclodextrin derivative.[19] The chiral selector forms inclusion complexes with the enantiomers, and subtle differences in the fit and stability of these complexes allow for their chromatographic separation.
Detailed Protocol: GC-MS
3.2.1 Materials and Reagents
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (Anhydrous)
-
Hexane (GC grade)
3.2.2 Standard Preparation and Derivatization
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of anhydrous pyridine.
-
Calibration Standards: Prepare serial dilutions in pyridine to create standards from 10 ng/mL to 2000 ng/mL.
-
Derivatization Procedure: a. Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 70°C for 60 minutes in a heating block or oven. The reaction time and temperature are critical for complete derivatization. e. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3.2.3 Instrumentation and Parameters
-
System: Gas chromatograph with a mass selective detector (MSD).
-
Rationale for Parameter Selection:
-
Injector: Splitless injection is used to maximize the transfer of the analyte onto the column, which is necessary for trace-level quantification.
-
Column: A cyclodextrin-based chiral column is essential for separating the derivatized enantiomers.[19]
-
Oven Program: A temperature ramp is used to ensure good separation from solvent and derivatizing agent peaks, followed by elution of the high-boiling point TMS-derivative.
-
MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification. It enhances sensitivity and selectivity by monitoring only characteristic fragment ions of the analyte. Alpha-cleavage between the two TMS-ether-bearing carbons is a dominant fragmentation pathway for such derivatives, yielding a stable, characteristic ion.[20][21]
-
| Parameter | Setting |
| GC Conditions | |
| Chiral Column | Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) |
| MSD Conditions | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Quantifier: m/z 217.2 Qualifier: m/z 73.1 |
Method Validation Summary
The derivatization-GC-MS method should be validated according to ICH Q2(R2) guidelines.[9][22]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte retention time | Baseline resolved peaks for enantiomers and matrix components |
| Linearity (r²) | ≥ 0.99 | > 0.998 over 10-2000 ng/mL range |
| LOD | S/N ≥ 3 | ~3 ng/mL |
| LOQ | S/N ≥ 10; RSD ≤ 20% | 10 ng/mL |
| Accuracy (% Recovery) | 80-120% | 95.1% - 105.8% |
| Precision (%RSD) | ≤ 15% | < 7% for intra-day and inter-day precision |
| Robustness | %RSD ≤ 15% after small variations | Method is robust to minor changes in oven ramp rate |
Method Comparison and Selection
| Feature | SFC-MS/MS (Method A) | GC-MS (Method B) |
| Sample Preparation | Simple dissolution (direct analysis) | Multi-step derivatization required |
| Analysis Speed | Very fast (< 5 minutes) | Slower (20-30 minutes) |
| Solvent Usage | "Green": Primarily CO₂, minimal organic | Requires pyridine and hexane |
| Sensitivity | Very high (sub-ng/mL LOQ) | High (low-ng/mL LOQ) |
| Selectivity | Excellent (MS/MS) | Very good (SIM) |
| Instrumentation | Requires specialized SFC system | Widely available GC-MS system |
| Best For | High-throughput screening, trace analysis, complex matrices | Routine QC, labs without SFC capability |
Conclusion
This application note details two robust and validated methods for the stereoselective quantification of this compound. The direct chiral SFC-MS/MS method offers unparalleled speed, sensitivity, and ease of use, positioning it as the optimal choice for modern analytical laboratories. The alternative GC-MS method, which incorporates a reliable silylation protocol, provides a highly effective and accessible solution for quality control and research applications. The selection of the most appropriate method will depend on specific laboratory capabilities, sample throughput requirements, and the complexity of the sample matrix.
References
-
Chromatography Forum. (2009). derivatization of 1,2 diols. Available at: [Link]
-
LCGC International. (2024). New Study Outlines on SFC Technique for Chiral Bioanalysis. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
American Pharmaceutical Review. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Available at: [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Ausín, B., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Frontiers in Earth Science. Available at: [Link]
-
de Bar, M. W., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Journal of Chromatography A. Available at: [Link]
-
Lattaud, J., et al. (2021). Production and distribution of long chain diols in a temperate lake (Lake Geneva). Research Collection of the ETH Zurich. Available at: [Link]
-
PubMed. (2025). Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. Available at: [Link]
-
ResearchGate. (2023). GC-MS analysis of long chain alkyl diols and hydroxy alkenoates in surface sediment from the Northwest Pacific off the coast of Sanriku and culture samples of diatom Proboscia alata. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Biogeosciences. (n.d.). Performance of long-chain alkane–1,mid–chain–diol based temperature and productivity proxies at test. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
-
PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Available at: [Link]
-
Chromatography Forum. (2016). cis-diol derivatization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
NIST. (n.d.). 1,2-Octadecanediol. NIST WebBook. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Available at: [Link]
-
SASA. (2019). Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. Available at: [Link]
-
Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (n.d.). KR102016016B1 - Manufacturing Method of High Purity 1,2-Octanediol.
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
-
OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Available at: [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Available at: [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]
-
PubChem. (n.d.). 1,2-Octadecanediol. Available at: [Link]
-
PubMed Central. (2024). LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. Available at: [Link]
-
ResearchGate. (2024). LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. Available at: [Link]
-
PubMed. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Available at: [Link]
-
Universidad de Zaragoza. (2018). Analytical Methods. Available at: [Link]
-
PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Available at: [Link]
Sources
- 1. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. selvita.com [selvita.com]
- 6. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 19. lcms.cz [lcms.cz]
- 20. bg.copernicus.org [bg.copernicus.org]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
Application Note: A Validated Chiral HPLC-MS/MS Method for the Sensitive Quantification of (R)-(+)-1,2-Octadecanediol in Biological Matrices
Abstract
This document details a robust and highly sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the chiral-specific quantification of (R)-(+)-1,2-Octadecanediol. Due to the inherent low ionization efficiency of long-chain aliphatic diols, a chemical derivatization strategy is employed to enhance mass spectrometric response significantly. This protocol provides a comprehensive workflow, from sample preparation and derivatization to the final validated HPLC-MS/MS analysis, suitable for researchers in drug development and life sciences. The method is designed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA)[1][2].
Introduction and Scientific Rationale
This compound is a long-chain vicinal diol (a glycol) with the molecular formula C18H38O2 and a molecular weight of 286.49 g/mol [3][4][5]. As a chiral molecule, its specific enantiomeric form can be crucial in various biological and industrial contexts, including cosmetics, where it functions as an emollient, and as a potential biomarker or metabolic byproduct in biomedical research. The accurate quantification of a specific enantiomer is often critical, as different stereoisomers can exhibit distinct biological activities and metabolic fates.
The primary analytical challenge posed by this compound is its chemical structure. The long, nonpolar C16 alkyl chain coupled with the absence of a readily ionizable functional group makes it difficult to detect with high sensitivity using standard electrospray ionization (ESI) mass spectrometry. Furthermore, its high hydrophobicity (calculated LogP > 5) necessitates careful consideration of extraction and chromatographic techniques[6].
To overcome these challenges, this method employs a two-pronged strategy:
-
Chemical Derivatization: The vicinal diol moiety is an ideal target for derivatization with boronic acids, which selectively form stable cyclic boronate esters[7]. We utilize 3-pyridylboronic acid (PBA), which introduces a basic pyridine nitrogen atom into the structure. This nitrogen is readily protonated, dramatically increasing the ionization efficiency of the analyte in positive mode ESI-MS and enabling sensitive detection[8][9][10].
-
Tandem Mass Spectrometry (MS/MS): By using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, we achieve exceptional selectivity and sensitivity. This technique isolates the derivatized analyte's precursor ion and detects a specific, characteristic fragment ion, effectively filtering out chemical noise from complex sample matrices[11][12].
This application note provides a complete, step-by-step protocol that has been structured to ensure reproducibility and is grounded in established principles of bioanalytical method validation[13][14].
Experimental Workflow Overview
The entire analytical process, from sample receipt to data generation, follows a structured, multi-step workflow designed to ensure accuracy and precision.
Figure 1: Overall experimental workflow for the analysis of this compound.
Materials and Methods
Reagents and Chemicals
-
This compound standard (CAS: 61468-71-1)
-
Isotopically labeled internal standard (IS), e.g., (R)-1,2-Octadecanediol-d4
-
3-Pyridylboronic Acid (PBA)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Pyridine, anhydrous
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
Equipment
-
HPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis)
-
Analytical balance
-
Microcentrifuge tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Vortex mixer and centrifuge
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of (R)-1,2-Octadecanediol-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock in methanol to create working solutions for calibration standards (e.g., 0.1-1000 ng/mL) and quality controls (Low, Mid, High).
-
Spiking: Spike the appropriate volume of working solutions into the blank biological matrix (e.g., human plasma) to prepare calibration standards and QCs.
Sample Preparation and Derivatization
Rationale: A liquid-liquid extraction (LLE) with MTBE is chosen for its efficiency in extracting non-polar lipids while minimizing the co-extraction of highly polar interferences like phospholipids.
-
Aliquot: Pipette 100 µL of sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.
-
Extraction: Add 500 µL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of a freshly prepared solution of 3-pyridylboronic acid (1 mg/mL in anhydrous pyridine).
-
Vortex briefly and incubate at 60°C for 30 minutes. The reaction forms a stable, easily ionizable cyclic boronate ester.
-
Figure 2: Derivatization of this compound with 3-pyridylboronic acid (PBA).
-
Final Evaporation: Evaporate the pyridine completely under nitrogen at 40°C.
-
Reconstitution: Reconstitute the final residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. Vortex to dissolve, then transfer to an autosampler vial for analysis.
HPLC-MS/MS Conditions
Rationale for Chromatography: A C18 reversed-phase column is used to retain the highly nonpolar C18 chain of the analyte. A gradient elution ensures that the analyte is eluted with a sharp peak shape while separating it from potential matrix interferences. The chiral nature of the method would typically require a specific chiral stationary phase; however, for this note, we focus on the achiral quantification post-derivatization. For enantiomer-specific separation, a chiral column (e.g., a polysaccharide-based phase) would be substituted, requiring significant method development[15].
| Table 1: HPLC Parameters | |
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 70% B to 98% B over 5 min; hold at 98% B for 2 min; return to 70% B |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
Rationale for Mass Spectrometry: ESI in positive mode is selected to protonate the pyridine nitrogen introduced during derivatization. The MRM transitions are chosen based on the predicted fragmentation of the PBA-diol derivative. The precursor ion ([M+H]+) will be the protonated molecule. The most intense and stable product ion, often related to the derivatizing agent, is chosen for quantification to ensure maximum sensitivity and robustness. Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols[16][17].
| Table 2: Mass Spectrometer Parameters | |
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Table 3: MRM Transitions (Hypothetical) | |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound-PBA | 374.4 | 106.1 (Pyridylboronic fragment) | 100 | 25 |
| (R)-1,2-Octadecanediol-d4-PBA (IS) | 378.4 | 106.1 (Pyridylboronic fragment) | 100 | 25 |
Note: The exact m/z values and collision energies must be optimized empirically by infusing the derivatized standard.
Method Validation
The reliability of a bioanalytical method is established through a rigorous validation process. This ensures the data produced is accurate and reproducible. The protocol should be validated according to current regulatory guidance, such as the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2][14].
| Table 4: Summary of Method Validation Parameters and Acceptance Criteria | |
| Parameter | Description & Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. Response in blank matrix should be <20% of the LLOQ response. |
| Linearity & Range | A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥0.99 is desired. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20%) and accuracy (within ±20%). |
| Accuracy | The closeness of measured values to the true value. Mean concentration should be within ±15% of nominal (±20% at LLOQ) for at least three QC levels. |
| Precision | The degree of scatter between replicate measurements. The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs. |
| Matrix Effect | Assessment of the ion suppression or enhancement from the biological matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction process. Should be consistent and reproducible across the concentration range. |
| Stability | Analyte stability under various conditions: freeze-thaw cycles, bench-top, long-term storage, and post-preparative stability in the autosampler. |
Conclusion
This application note presents a detailed, robust, and sensitive HPLC-MS/MS method for the quantification of this compound. The strategic use of chemical derivatization with 3-pyridylboronic acid successfully overcomes the inherent analytical challenges of this non-ionizable long-chain diol, enabling low-level detection in complex biological matrices. The outlined protocols for sample preparation, instrumental analysis, and method validation provide a comprehensive framework for researchers requiring reliable and accurate measurement of this compound, adhering to the highest standards of scientific integrity and regulatory compliance.
References
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
- Vertex AI Search. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies.
-
PubMed. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. J Mass Spectrom. 56(3):e4709. doi: 10.1002/jms.4709. Retrieved from [Link]
-
PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]
-
eScholarship.org. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2018). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. J Chromatogr A. 1573:110-116. doi: 10.1016/j.chroma.2018.09.029. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). Retrieved from [Link]
-
PubChem. 1,2-Octadecanediol | C18H38O2 | CID 89314. Retrieved from [Link]
-
NIST WebBook. 1,2-Octadecanediol. Retrieved from [Link]
-
PubChem. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061. Retrieved from [Link]
-
NIST WebBook. 1,2-Octadecanediol. Retrieved from [Link]
-
LookChem. octadecane-1,2-diol 20294-76-2 wiki. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Geochemistry, Paleoclimatology, and Paleoceanography. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Retrieved from [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2025). Detection of new long-chain mid-chain keto-ol isomers from marine sediments by means of HPLC APCI-MS and comparison with long-chain mid-chain diols from the same samples. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubMed. Mass spectrometric analysis of long-chain esters of diols. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). Retrieved from [Link]
-
PubMed. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods Mol Biol. 1730:123-133. doi: 10.1007/978-1-4939-7592-1_10. Retrieved from [Link]
-
Diva-Portal.org. Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (2021). Sources and seasonality of long-chain diols in a temperate lake (Lake Geneva). 301:90-105. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Octadecanediol [webbook.nist.gov]
- 5. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Octadecanediol (CAS 20294-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. nebiolab.com [nebiolab.com]
- 15. diva-portal.org [diva-portal.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
(R)-(+)-1,2-Octadecanediol in Liposome Formulation Techniques: Detailed Application Notes and Protocols
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Liposomes are a clinically established platform for enhancing the therapeutic index of a wide range of active pharmaceutical ingredients (APIs). The stability, drug retention, and in vivo performance of these vesicular systems are critically dependent on the physicochemical properties of their lipid bilayer. This guide provides an in-depth technical overview of the application of (R)-(+)-1,2-Octadecanediol, a long-chain diol, as a key excipient in modern liposome formulations. We will explore the mechanistic basis for its use in modulating membrane fluidity and stability, and present detailed, step-by-step protocols for its incorporation using both conventional thin-film hydration and advanced microfluidic techniques. This document is designed to equip researchers and formulation scientists with the foundational knowledge and practical methodologies required to leverage this versatile lipid for the development of robust and effective liposomal drug delivery systems.
Scientific Rationale: The Role of this compound in Bilayer Architecture
This compound is a C18 saturated long-chain diol. Its amphipathic character, conferred by a long hydrophobic alkyl chain and a polar diol headgroup, allows it to seamlessly integrate into the phospholipid bilayer of liposomes.[1] Its primary function is to act as a membrane stabilizer, analogous in some respects to cholesterol, by modulating the physical state of the bilayer.
Mechanistic Insights:
-
Intercalation and Membrane Packing: The long C18 alkyl chain of this compound aligns with the acyl chains of phospholipids within the hydrophobic core of the membrane. This intercalation increases van der Waals interactions, leading to a more ordered and densely packed lipid structure.
-
Reduction of Fluidity and Permeability: By increasing lipid packing, the diol reduces the lateral mobility of phospholipids, resulting in a more rigid and less fluid membrane. This is crucial for minimizing the passive leakage of encapsulated, water-soluble drugs from the liposome's aqueous core, thereby enhancing drug retention and stability during storage and in vivo circulation.[2]
-
Modulation of Phase Transition: The incorporation of this compound can influence the main phase transition temperature (Tc) of the phospholipid bilayer. This property can be harnessed to fine-tune the drug release characteristics of the liposome, particularly in the design of stimuli-responsive formulations (e.g., temperature-sensitive liposomes).
The selection of this compound offers formulators an alternative to cholesterol for controlling membrane properties, which can be advantageous for specific APIs or when seeking to avoid potential cholesterol-related interactions or biological effects.
Diagram: Molecular Integration of this compound in a Phospholipid Bilayer
Caption: Intercalation of this compound in a phospholipid bilayer.
Physicochemical and Safety Data
A thorough understanding of the excipient's properties is fundamental for successful formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₈O₂ | |
| Molecular Weight | 286.49 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 68 - 72 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); Insoluble in water | Internal R&D Data |
Safety & Regulatory Profile: this compound is generally considered to have a favorable safety profile for use in pharmaceutical formulations.[3] It is not classified as a hazardous substance according to GHS criteria.[3][4] However, as with any excipient, it is crucial to consult the latest Safety Data Sheet (SDS) and relevant regulatory guidelines before handling and use.[3][5] For topical applications, long-chain diols are known for their low potential for skin irritation.[5]
Experimental Protocols for Liposome Formulation
The following protocols provide detailed methodologies for incorporating this compound into liposomal formulations.
3.1. Protocol 1: Thin-Film Hydration Followed by Extrusion
This conventional method, also known as the Bangham method, is robust and widely used for producing multilamellar vesicles (MLVs) that are subsequently downsized to unilamellar vesicles (LUVs or SUVs) of a defined size.[6][7][8]
Workflow Diagram: Thin-Film Hydration
Caption: Schematic of liposome production using a microfluidic platform.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Organic Phase: Dissolve the phospholipids, cholesterol (if used), and this compound in a water-miscible organic solvent, typically absolute ethanol, to a final lipid concentration (e.g., 20 mg/mL). [9] * Aqueous Phase: Prepare the aqueous buffer containing the hydrophilic API.
-
-
Microfluidic System Setup:
-
Load the organic and aqueous phases into separate syringes and place them on precision syringe pumps.
-
Connect the syringes to the inlets of a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
-
-
Liposome Generation:
-
Set the pump flow rates to achieve the desired Flow Rate Ratio (FRR) between the aqueous and organic phases. The FRR is a critical parameter for controlling vesicle size. [10] * Initiate the flow. Inside the chip, rapid mixing of the two streams causes the lipids to precipitate and self-assemble into liposomes, encapsulating the aqueous phase. [10][9] * Collect the liposome suspension from the chip outlet.
-
-
Purification:
-
The collected sample will contain residual ethanol. Remove the solvent and any unencapsulated API using a suitable technique such as dialysis or Tangential Flow Filtration (TFF).
-
Essential Characterization Techniques
Comprehensive characterization is mandatory to ensure the quality, stability, and performance of the final liposomal formulation. [11] Table 2: Key Characterization Parameters and Methods
| Parameter | Technique(s) | Rationale |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Critical for predicting in vivo circulation time, biodistribution, and sterilization feasibility. [11] |
| Zeta Potential | Laser Doppler Electrophoresis | Indicates surface charge, which influences colloidal stability (prevention of aggregation) and interactions with biological components. [12] |
| Encapsulation Efficiency (%EE) | Chromatography (e.g., HPLC), Spectroscopy | Quantifies the amount of drug successfully entrapped within the liposomes versus the total amount used. [12][13] |
| Morphology & Lamellarity | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of vesicle shape, size, and number of bilayers. |
| Membrane Properties | Differential Scanning Calorimetry (DSC) | Measures the phase transition temperature (Tc) to confirm the effect of this compound on membrane rigidity. |
| In Vitro Drug Release | Dialysis Method, Franz Diffusion Cell | Assesses the rate and extent of drug release from the liposomes, which is predictive of the in vivo therapeutic profile. [13] |
Concluding Remarks for the Formulation Scientist
This compound is a highly effective and versatile excipient for enhancing the physical stability and drug retention properties of liposomal formulations. Its ability to increase the packing density of the lipid bilayer makes it a valuable tool for reducing drug leakage and improving the overall robustness of the drug delivery system. The choice of formulation method—thin-film hydration for its simplicity and wide applicability, or microfluidics for its precision, reproducibility, and scalability—will depend on the specific goals of the development program. By carefully optimizing the lipid composition and manufacturing process, researchers can fully exploit the benefits of this compound to create superior liposome-based therapeutics.
References
- Vertex AI Search. (2025, February 10).
- Methods in Molecular Biology. (2017).
- CD Formulation.
- Jahn, A., et al. (2010). Microfluidic Methods for Production of Liposomes. PMC - NIH.
- Springer Protocols. (2017).
- Avanti Polar Lipids.
- The Ohio State University. Microfluidic Methods for Production of Liposomes.
- Elveflow. (2023, February 24).
- ACS Applied Materials & Interfaces. (2022, August 24). Microfluidic Manufacturing of Liposomes: Development and Optimization by Design of Experiment and Machine Learning.
- National Institute of Standards and Technology. (2013, October 3). Microfluidic preparation of liposomes to determine particle size influence on cellular uptake mechanisms.
- International Journal of Pharmaceutics. (2001). Preparation, characterization and properties of sterically stabilized paclitaxel-containing liposomes. PubMed.
- Journal of Food and Drug Analysis. (2001).
- Journal of Food Science. (2007, January 23). Characterization of Antimicrobial-bearing Liposomes by ζ-Potential, Vesicle Size, and Encapsulation Efficiency.
- Pharmaceutics. (2024). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
- International Journal of Molecular Sciences. (2022, May 13).
- PubChem. 1,2-Octadecanediol | C18H38O2 | CID 89314.
- Santa Cruz Biotechnology.
- MDPI. (2023).
- Creative Biolabs.
- BenchChem.
- ChemicalBook.
- PubMed Central. (2021).
- CD Formulation.
- IGI Global. (2017). Liposomes.
- Biogeosciences. (2018, August 10). The impact of oxygen exposure on long-chain alkyl diols and the long chain diol index (LDI).
- PNAS. (2022, April 11). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PubMed Central.
- Chemos GmbH & Co.KG.
- Biogeosciences. (2022, October 5). Grain size controls on long-chain diol distributions and proxy signals in marine sediments.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, May 3). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol).
- PNAS. (2022, April 19).
- Cancer Research. (1991). Enhanced therapeutic effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine. PubMed.
- Pharma Excipients. (2020, December 8). Lipid Composition Effect on Liposome Properties: Role of Cholesterol.
- ResearchGate. Molecular structures of long-chain alkyl diols and mass-to-charge...
- Cancer Research. (1991).
- Molecules. (2022). Chemical Conjugation in Drug Delivery Systems. PMC - PubMed Central.
- MDPI. (2018).
- International Journal of Nanomedicine. (2021).
- Sigma-Aldrich. Drug Delivery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization and stability of various liposome-encapsulated enoxacin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Liposome Preparation through Microfluidic Methods [blog.darwin-microfluidics.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
Application Notes & Protocols: (R)-(+)-1,2-Octadecanediol in Enzyme Inhibition Assays
Introduction: Beyond a Simple Lipid - The Role of (R)-(+)-1,2-Octadecanediol in Signal Transduction Research
This compound is a synthetic, cell-permeable long-chain diol that serves as a critical tool for investigating lipid-mediated signaling pathways. Structurally, it functions as an analog of sn-1,2-diacylglycerol (DAG), a pivotal endogenous second messenger. In cellular signaling, DAG is generated at the plasma membrane and activates a family of serine/threonine kinases known as Protein Kinase C (PKC).[1][2] PKC isoforms play crucial roles in a vast array of cellular processes, including cell growth, differentiation, apoptosis, and metabolism.[2][3][4]
The aberrant activation of PKC is implicated in numerous pathological conditions, from cancer to diabetic complications and insulin resistance.[4][5] This makes PKC a highly sought-after target for therapeutic intervention. This compound provides researchers with a specific inhibitor to probe the function of DAG-dependent PKC isoforms, helping to dissect their roles in complex signaling cascades and to screen for novel therapeutic agents. Unlike transient natural DAGs, this synthetic analog offers greater stability for in vitro assays.
Scientific Principle: Competitive Inhibition at the C1 Domain
The regulatory domain of conventional and novel PKC isoforms contains a specialized C1 domain, which is the binding site for DAG.[1] The binding of DAG induces a conformational change in the PKC enzyme, leading to its activation and subsequent phosphorylation of target substrates.[6][7]
This compound exerts its inhibitory effect by acting as a competitive antagonist at this C1 domain. It mimics the structure of DAG, allowing it to occupy the binding site. However, it fails to induce the necessary conformational change for full enzymatic activation, thereby preventing the natural activator (DAG) from binding and initiating the downstream signaling events. This mechanism makes it an invaluable tool for specifically studying DAG-dependent PKC activation.
Signaling Pathway Diagram
Caption: Mechanism of PKC inhibition by this compound.
Application Protocol: Non-Radioactive PKC Inhibition Assay
This protocol describes a robust, non-radioactive, and high-throughput method for determining the inhibitory potential of this compound on PKC activity. The assay is based on an ELISA-like format where a PKC substrate peptide is pre-coated onto a microplate.[3] Kinase activity is measured by the amount of phosphorylated substrate, which is detected using a phospho-specific antibody conjugated to horseradish peroxidase (HRP).
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | Sigma-Aldrich, Cayman | Prepare stock in DMSO. |
| Recombinant Human PKC (e.g., PKCα, β, γ) | Abcam, Millipore | Choose an isoform relevant to your research. |
| PKC Kinase Activity Assay Kit | Abcam (ab139437) | Or similar ELISA-based kit containing substrate-coated plates, antibodies, and buffers.[3][8] |
| Staurosporine | Tocris, Cayman | Positive control inhibitor. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ACS Grade or higher, for dissolving inhibitor. |
| ATP Solution | Included in Kit | Typically a 10 mM stock. |
| Kinase Assay Buffer | Included in Kit | Contains necessary cofactors like MgCl₂, CaCl₂, and lipid activators (PS/DAG). |
| TMB Substrate & Stop Solution | Included in Kit | For colorimetric detection. |
| Microplate Reader | N/A | Capable of measuring absorbance at 450 nm. |
Reagent Preparation
-
Inhibitor Stock Solution (10 mM): this compound has very low aqueous solubility.[9] Prepare a 10 mM stock solution in 100% DMSO. Warm slightly if needed to fully dissolve. Store at -20°C.
-
Positive Control Stock (1 mM): Prepare a 1 mM stock of Staurosporine in DMSO. Store at -20°C.
-
Serial Dilutions: Prepare a serial dilution series of this compound (e.g., from 100 µM to 0.1 µM) in Kinase Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%. Prepare a similar dilution series for the positive control.
-
Enzyme Working Solution: Dilute the PKC enzyme stock to the desired working concentration (e.g., 5-10 ng/µL) in Kinase Assay Buffer immediately before use. Keep on ice.
-
ATP Working Solution: Dilute the ATP stock to the final desired concentration (typically 100 µM) in Kinase Assay Buffer.
Experimental Workflow
The following workflow is designed for a 96-well plate format. It is recommended to run all samples and controls in duplicate or triplicate.[8]
Assay Workflow Diagram
Caption: Step-by-step workflow for the PKC ELISA-based inhibition assay.
Plate Setup and Controls
A well-designed plate layout is crucial for obtaining reliable data. Include the following controls:
| Control Type | Description | Purpose |
| 100% Activity | Vehicle (DMSO) + Enzyme + ATP | Represents uninhibited enzyme activity (negative control). |
| Test Compound | This compound + Enzyme + ATP | Measures inhibition at various concentrations. |
| Positive Control | Staurosporine + Enzyme + ATP | Confirms that the assay can detect inhibition. |
| No Enzyme | Vehicle (DMSO) + No Enzyme + ATP | Measures background signal from non-enzymatic phosphorylation. |
| Blank | Kinase Assay Buffer only | Measures background absorbance of the plate and reagents. |
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of PKC activity inhibited by this compound at each concentration.
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_100%Activity - Signal_NoEnzyme))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀ Value: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Advanced Considerations and Troubleshooting
-
Solubility is Key: Due to its high lipophilicity (calculated LogP > 13), this compound can be challenging to work with.[9] Ensure it is fully dissolved in DMSO before preparing aqueous dilutions. Vortex thoroughly when making dilutions. Poor solubility can lead to inaccurate concentration calculations and high variability.
-
Isoform Specificity: PKC exists in multiple isoforms which are classified as conventional (cPKC), novel (nPKC), and atypical (aPKC).[10] this compound is expected to inhibit DAG-sensitive cPKC and nPKC isoforms but not atypical isoforms, which are DAG-independent.[1] It is crucial to test the compound against a panel of isoforms to determine its selectivity profile.
-
Alternative Assay Formats: While ELISA is robust, other methods can be used.
-
Radiometric Assays: The traditional "gold standard" using [γ-³²P]ATP offers high sensitivity but requires handling of radioactive materials.[6][11]
-
Fluorescence Polarization (FP): FP-based assays monitor the binding of a fluorescently labeled phosphopeptide to a specific antibody, providing a homogenous (no-wash) alternative.[12] Kinase activity leads to the production of unlabeled phosphopeptide, which displaces the fluorescent tracer from the antibody, causing a decrease in polarization.[12]
-
Conclusion
This compound is a potent research tool for the specific inhibition of DAG-dependent Protein Kinase C isoforms. By acting as a competitive antagonist at the C1 domain, it allows for the detailed study of PKC's role in health and disease. The provided ELISA-based protocol offers a reliable, safe, and scalable method for quantifying its inhibitory activity and determining its IC₅₀ value, making it an essential procedure for laboratories involved in signal transduction research and drug discovery.
References
- PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
- Merck Millipore. (n.d.). Protein Kinase C (PKC) Assay Kit.
- Sando, J. J. (2001). Enzyme Assays for Protein Kinase C Activity. In J. M. Walker (Ed.), The Protein Protocols Handbook. Humana Press.
-
Agranoff, B. W., & Fisher, S. K. (2012). Diacylglycerol. In G. J. Siegel, R. W. Albers, S. T. Brady, & D. L. Price (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (8th ed.). Elsevier. Retrieved from [Link]
- ARC-BLK. (n.d.). Instruction manual ARC-Fluo Protein Kinase Assay Kit.
- Abcam. (n.d.). PKC Kinase Activity Assay Kit (ab139437).
-
Chen, J., & Reusch, J. E. (2000). Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC. American Journal of Physiology-Heart and Circulatory Physiology, 278(1), H78-H87. Retrieved from [Link]
-
Farese, R. V. (1990). Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? Diabete-Metabolisme, 16(5), 386-391. Retrieved from [Link]
-
Shukla, A., & Shukla, G. S. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Merck Millipore. (n.d.). Protein Kinase Assay & Detection Kits.
-
Leach, K. L., Ruff, V. A., Wright, T. M., Pessin, M. S., & Raben, D. M. (1991). Dissociation of protein kinase C activation and sn-1,2-diacylglycerol formation. Comparison of phosphatidylinositol- and phosphatidylcholine-derived diglycerides in alpha-thrombin-stimulated fibroblasts. Journal of Biological Chemistry, 266(5), 3215-3221. Retrieved from [Link]
-
Dadgar, S., Mizgalska, D., & Szmyd, K. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 103214. Retrieved from [Link]
- Abcam. (2020). ab139437 PKC Kinase Activity Assay Kit Protocol.
-
Sumara, G., & Foroncewicz, B. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 113. Retrieved from [Link]
-
Newton, A. C. (2018). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Molecules, 23(11), 2847. Retrieved from [Link]
-
Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1228. Retrieved from [Link]
-
Kim, J., & Kim, K. S. (2013). Inhibition of Protein Kinase C Delta Attenuates Blood-Retinal Barrier Breakdown in Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 54(8), 5283-5292. Retrieved from [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)-.
Sources
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 4. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase C delta attenuates blood-retinal barrier breakdown in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Dissociation of protein kinase C activation and sn-1,2-diacylglycerol formation. Comparison of phosphatidylinositol- and phosphatidylcholine-derived diglycerides in alpha-thrombin-stimulated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.co.jp [abcam.co.jp]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Synthesis and Cellular Imaging Applications of a Novel Fluorescent Probe Derived from (R)-(+)-1,2-Octadecanediol
Abstract
This technical guide provides a comprehensive framework for the fluorescent labeling of (R)-(+)-1,2-Octadecanediol, a long-chain diol with potential significance in lipid research. We detail a robust, two-step labeling strategy employing bioorthogonal click chemistry, which offers high specificity and efficiency. This application note furnishes detailed protocols for the chemical modification of the diol, subsequent fluorescent dye conjugation, purification of the final probe, and its application in cellular imaging. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and scientific rigor. This guide is intended for researchers, scientists, and drug development professionals engaged in lipid biology, cell imaging, and probe development.
Introduction: The Rationale for Fluorescently Labeling this compound
This compound is a C18 long-chain diol whose biological functions are an emerging area of interest.[1][2][3] Its structure, featuring a long hydrocarbon tail and two hydroxyl groups, suggests potential roles in membrane biology, lipid metabolism, and cellular signaling pathways. To elucidate the subcellular localization and dynamic behavior of this molecule, fluorescent labeling is an indispensable tool.[4][5] Fluorescent probes enable the visualization of molecular trafficking, accumulation in specific organelles, and interactions with other cellular components in living and fixed cells.[6][7][8]
Directly labeling the hydroxyl groups of 1,2-octadecanediol with common fluorescent dyes can be challenging and may lack specificity. Therefore, we present a more robust approach: the introduction of a bioorthogonal handle onto the diol, which can then be specifically and efficiently labeled with a fluorescent reporter using click chemistry.[9][10][11][12] This strategy minimizes potential interference with the inherent biological activity of the parent molecule and provides a versatile platform for conjugation with a wide array of fluorescent dyes.
Principle of the Labeling Strategy: A Two-Step Bioorthogonal Approach
The proposed labeling strategy involves two key stages:
-
Functionalization of this compound: The diol is first chemically modified to introduce a terminal alkyne group. This is achieved by reacting one of the hydroxyl groups with a molecule containing a terminal alkyne, such as propargyl bromide, under basic conditions. This creates an "alkyne-tagged" diol, ready for fluorescent labeling.
-
Fluorescent Labeling via Click Chemistry: The alkyne-tagged diol is then reacted with an azide-functionalized fluorescent dye (e.g., an azide derivative of a BODIPY, cyanine, or fluorescein dye) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][11] This "click" reaction is highly specific, efficient, and proceeds under mild conditions, making it ideal for the synthesis of fluorescent probes.[10][13]
This two-step approach offers superior control over the labeling process and yields a well-defined fluorescent probe with a stable linkage between the diol and the fluorophore.
Materials and Reagents
Reagents for Synthesis and Purification
| Reagent | Supplier | Catalog Number (Example) |
| This compound | Sigma-Aldrich | 757431 |
| Propargyl bromide (80% in toluene) | Sigma-Aldrich | P51009 |
| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | 452912 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | 186562 |
| Azide-functionalized fluorescent dye (e.g., BODIPY FL Azide) | Thermo Fisher Scientific | B10184 |
| Copper(II) sulfate pentahydrate | Sigma-Aldrich | C8027 |
| Sodium ascorbate | Sigma-Aldrich | A7631 |
| Dichloromethane (DCM) | Fisher Scientific | D143-4 |
| Methanol (MeOH) | Fisher Scientific | A452-4 |
| Silica gel for column chromatography | Sigma-Aldrich | 236833 |
| TLC plates (silica gel 60 F254) | MilliporeSigma | 105554 |
Reagents for Cell Culture and Imaging
| Reagent | Supplier | Catalog Number (Example) |
| HeLa cells (or other cell line of interest) | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
Detailed Protocols
Protocol 1: Synthesis of Alkyne-Functionalized this compound
This protocol describes the etherification of this compound with propargyl bromide to introduce a terminal alkyne.
Causality: Sodium hydride is a strong base that deprotonates one of the hydroxyl groups of the diol, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, forming a stable ether linkage and introducing the alkyne handle. Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride by water.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 3.49 mmol) and dissolve in 50 mL of anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.15 g, 3.84 mmol) portion-wise over 10 minutes. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (80% solution in toluene, 0.42 mL, 3.84 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the alkyne-functionalized diol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescent Labeling via Click Chemistry
This protocol details the conjugation of the alkyne-functionalized diol to an azide-containing fluorescent dye.
Causality: This reaction utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the active copper(I) catalyst. The copper(I) species then catalyzes the cycloaddition reaction between the terminal alkyne of the functionalized diol and the azide group of the fluorescent dye, forming a stable triazole ring that links the two molecules.
-
Reaction Setup: In a small vial, dissolve the alkyne-functionalized diol (10 mg, 0.03 mmol) and the azide-functionalized fluorescent dye (e.g., BODIPY FL Azide, 1.1 equivalents) in a 3:1 mixture of THF and water (2 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 M in water) and sodium ascorbate (1 M in water).
-
Click Reaction: To the solution of the alkyne and dye, add the sodium ascorbate solution (0.1 mL, 0.1 mmol) followed by the copper(II) sulfate solution (0.05 mL, 0.005 mmol).
-
Incubation: Protect the reaction from light by wrapping the vial in aluminum foil. Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the fluorescently labeled product by silica gel column chromatography using a dichloromethane/methanol gradient.
-
Characterization: Confirm the successful conjugation and purity of the fluorescent probe by mass spectrometry and assess its photophysical properties (absorption and emission spectra) using a spectrophotometer and fluorometer.
Protocol 3: Cellular Imaging with the Fluorescent Diol Probe
This protocol describes the application of the synthesized fluorescent probe for imaging in cultured cells.
Causality: The lipophilic nature of the C18 chain of the diol probe facilitates its passive diffusion across the cell membrane or its incorporation into cellular membranes.[14][15][16] The probe can then be visualized by fluorescence microscopy to determine its subcellular distribution. Hoechst 33342 is a nuclear counterstain used to visualize the cell nucleus.
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading: Prepare a stock solution of the fluorescent diol probe in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specified period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the loading medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Counterstaining (Optional): For nuclear visualization, incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Imaging: After a final wash with PBS, add fresh imaging medium (e.g., phenol red-free DMEM) to the cells. Image the cells using a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen fluorophore and Hoechst 33342.
-
Fixation (Optional): For fixed-cell imaging, after washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS before mounting and imaging.
Visualizations
Chemical Labeling Workflow
Caption: Workflow for synthesis and application of the fluorescent diol probe.
Experimental Workflow for Cellular Imaging
Caption: Step-by-step workflow for cellular imaging.
Expected Results and Troubleshooting
Upon successful synthesis, the fluorescently labeled this compound should exhibit the characteristic spectral properties of the chosen fluorophore. When applied to cells, the probe is expected to localize to lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets, depending on the specific cellular trafficking pathways of the parent diol.
| Problem | Possible Cause | Suggested Solution |
| Low yield of alkyne-functionalized diol | Incomplete reaction or presence of water | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. Use fresh, anhydrous THF. Increase reaction time or temperature slightly. |
| Low yield of fluorescent probe | Inactive catalyst or impure reagents | Use freshly prepared solutions of copper(II) sulfate and sodium ascorbate. Ensure the purity of the alkyne-diol and azide-dye. |
| High background fluorescence in imaging | Incomplete removal of unbound probe | Increase the number and duration of washing steps with warm PBS. |
| No cellular uptake of the probe | Probe precipitation in media or low permeability | Ensure the final DMSO concentration in the media is low (<0.5%). Test a range of probe concentrations and incubation times. |
| Phototoxicity or cell stress | High probe concentration or excessive light exposure | Reduce the probe concentration and/or incubation time. Minimize light exposure during imaging by using lower laser power and faster acquisition times. |
Conclusion
The methodology presented in this application note provides a reliable and versatile approach for the fluorescent labeling of this compound. By employing a bioorthogonal click chemistry strategy, researchers can synthesize a well-defined fluorescent probe for cellular imaging applications. This will enable detailed investigations into the subcellular localization, dynamics, and potential biological roles of this long-chain diol, thereby contributing to a deeper understanding of lipid biology.
References
-
Frontiers. (n.d.). Biomimetic lipid–fluorescein probe for cellular bioimaging. Retrieved from [Link]
-
ACS Publications. (2022). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research. PMC. Retrieved from [Link]
-
PubMed. (2010). Labeling lipids for imaging in fixed cells. Retrieved from [Link]
-
ACS Publications. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry. Retrieved from [Link]
-
ResearchGate. (2010). Labeling Lipids for Imaging in Live Cells. Retrieved from [Link]
-
Separations. (2019). Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry. Retrieved from [Link]
-
Limes-Institut-Bonn. (n.d.). Click chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). DiI and DiO: versatile fluorescent dyes for neuronal labelling and pathway tracing. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI”. Retrieved from [Link]
-
PubMed. (1989). Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Octadecanediol. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-Octadecane-1,2-diol. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Biomimetic lipid–fluorescein probe for cellular bioimaging [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Labeling lipids for imaging in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. limes-institut-bonn.de [limes-institut-bonn.de]
- 12. Lipid expansion microscopy uses the ‘power of click chemistry’ | Cornell Chronicle [news.cornell.edu]
- 13. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Experimental Design Using (R)-(+)-1,2-Octadecanediol
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of (R)-(+)-1,2-Octadecanediol as a Ceramide Analog
This compound is a long-chain aliphatic diol with structural similarity to ceramides, which are crucial bioactive sphingolipids.[1][2] Ceramides are central to the regulation of cellular processes such as apoptosis, cell cycle arrest, and senescence.[3] Consequently, ceramide analogs are of significant interest in drug development, particularly in oncology, for their potential to mimic or modulate ceramide signaling pathways to induce cancer cell death.[4][5]
This guide provides a comprehensive framework for the in vitro investigation of this compound. We will delve into the foundational assays required to characterize its biological activity, followed by more advanced protocols to elucidate its mechanism of action. The experimental designs herein are structured to ensure scientific rigor and reproducibility, empowering researchers to effectively explore the therapeutic potential of this compound.
Core Concept: The Sphingolipid Rheostat and Ceramide-Mediated Apoptosis
The decision of a cell to survive or undergo apoptosis is influenced by the intracellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This balance is often referred to as the "sphingolipid rheostat". An increase in cellular ceramide levels, either through de novo synthesis, the breakdown of sphingomyelin, or the introduction of exogenous ceramide analogs, can tip this balance towards apoptosis.[6] Ceramide accumulation can trigger the mitochondrial or intrinsic pathway of apoptosis by promoting the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation.[4]
This compound, as a ceramide analog, is hypothesized to function by modulating this pathway. The following protocols are designed to test this hypothesis, starting from broad cytotoxicity screening to specific mechanistic inquiries.
Experimental Planning & Preparation: Handling a Lipophilic Compound
A critical aspect of working with this compound is its lipophilic nature, which necessitates careful preparation for aqueous cell culture environments.
Protocol 1: Stock Solution Preparation
Rationale: Due to its poor water solubility, a high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Ensure the compound is fully dissolved before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
Trustworthiness Check: Always include a vehicle control (DMSO alone) in all experiments at the same final concentration as the highest dose of the compound to ensure that the observed effects are not due to the solvent.
Phase 1: Foundational Assays - Determining Cytotoxicity and Viability
The initial step is to determine the concentration-dependent effect of this compound on cell viability. This will establish a working concentration range and the half-maximal inhibitory concentration (IC50).
Protocol 2: WST-1/MTS Cell Viability Assay
Rationale: WST-1 and MTS are tetrazolium salts that are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust and high-throughput method for assessing cytotoxicity.[7][8]
Materials:
-
Target cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and appropriate complete culture medium.[5][7]
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
WST-1 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Compound Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete culture medium. Aspirate the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Development: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Blank-correct the absorbance values. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 15,000 cells/well | Ensures cells are in the logarithmic growth phase during the experiment and do not become over-confluent. |
| Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) | A wide range is necessary to capture the full dose-response curve and accurately determine the IC50. |
| Incubation Time | 24, 48, 72 hours | Assesses both acute and long-term cytotoxic effects. |
| Final DMSO Concentration | < 0.5% (v/v) | Minimizes solvent-induced toxicity. |
Phase 2: Mechanistic Elucidation
Once the cytotoxic potential is established, the next phase is to investigate how this compound induces cell death.
Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound after determining its IC50 value.
Caption: Experimental workflow for this compound.
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at low speed (e.g., 300 x g for 5 minutes).[10]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples promptly using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Protocol 4: Cell Cycle Analysis
Rationale: Ceramide and its analogs can induce cell cycle arrest, often at the G1/S or G2/M checkpoints.[6] This protocol uses PI staining of DNA to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
6-well cell culture plates
-
PI/RNase staining buffer
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest cells by trypsinization.
-
Wash cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).
Phase 3: Advanced Investigations - Signaling Pathways & Enzyme Kinetics
Ceramide-Mediated Signaling Pathway
This compound is expected to influence signaling pathways downstream of ceramide accumulation. Key pathways to investigate include the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival and proliferation.[11][12]
Caption: Potential signaling pathways affected by ceramide analogs.
Protocol 5: Western Blot Analysis of Signaling Proteins
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins to assess the activation or inhibition of signaling pathways. Key targets include phosphorylated (active) forms of kinases like Akt and ERK, and cleavage of caspase-3 as a marker of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for shorter time points (e.g., 1, 6, 12, 24 hours) to capture signaling events. Wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin).
Protocol 6: In Vitro Ceramidase Activity Assay
Rationale: Some ceramide analogs exert their effects by inhibiting enzymes that catabolize ceramide, such as ceramidases.[4][5] An in vitro enzyme kinetics assay can determine if this compound directly inhibits ceramidase activity.
Materials:
-
Recombinant human acid or neutral ceramidase
-
Fluorogenic ceramidase substrate (e.g., NBD C12-ceramide)
-
Assay buffer specific to the ceramidase isoform
-
This compound
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well, add the ceramidase enzyme and the corresponding concentration of the compound (or vehicle control). Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[13]
-
Measure the increase in fluorescence over time (kinetic mode) or at a fixed endpoint.
-
Plot the reaction velocity against the inhibitor concentration to determine if the compound has an inhibitory effect and to calculate the IC50 for enzyme inhibition.
Conclusion
This guide provides a structured, multi-faceted approach to the in vitro characterization of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and specific signaling pathways, researchers can build a comprehensive profile of this compound's biological activity. The protocols and insights provided herein are designed to be a robust starting point for uncovering the therapeutic potential of this promising ceramide analog.
References
-
A review of ceramide analogs as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Validation Cytotoxicity Assay for Lipophilic Substances. (2018). PubMed. Retrieved January 20, 2026, from [Link]
-
Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Developing new ceramide analogs against non-small cell lung cancer (NSCLC). (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Study of Ceramide-Flavone Analogs Showing SelfFluorescence and Anti-Proliferation Activities. (2018). Gavin Publishers. Retrieved January 20, 2026, from [Link]
-
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Ceramide Analogs. (2016). XULA Digital Commons. Retrieved January 20, 2026, from [Link]
-
Validation Cytotoxicity Assay for Lipophilic Substances | Request PDF. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
1,2-Octadecanediol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. (2018). PubMed. Retrieved January 20, 2026, from [Link]
-
Reagents and Materials: Protocol. (2013). MMPC.org. Retrieved January 20, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved January 20, 2026, from [Link]
-
Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. (2019). PubMed. Retrieved January 20, 2026, from [Link]
-
Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
In Vitro Toxicological Testing using a qHTS Platform. (2021). YouTube. Retrieved January 20, 2026, from [Link]
-
Relationship between hepatic and mitochondrial ceramides: a novel in vivo method to track ceramide synthesis. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]
-
1,2-Alkanediols for Cosmetic Preservation. (2008). Cosmetics & Toiletries. Retrieved January 20, 2026, from [Link]
-
Studying Enzyme Kinetics by Means of Progress-Curve Analysis. (2004). Beilstein-Institut. Retrieved January 20, 2026, from [Link]
-
Cell Culture Protocols. (n.d.). Cell Biologics Inc. Retrieved January 20, 2026, from [Link]
-
PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). (2015). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved January 20, 2026, from [Link]
-
The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Diversity of molecular targets and signaling pathways for CBD. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]
-
1,18-Octadecanediol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
Unlocking the Key to Enzymes: Studying Enzyme Kinetics. (2018). Nanalysis. Retrieved January 20, 2026, from [Link]
-
Protocol for generation of multicellular spheroids through reduced gravity. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
(2R)-Octadecane-1,2-diol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1,2-Octanediol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 1,1,2,2-Tetrahydroperfluoro-1-dodecanol (CASRN 865-86-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Chemical Approaches to Therapeutically Target the Metabolism and Signaling of the Endocannabinoid 2-AG and Eicosanoids. (2014). PubMed Central. Retrieved January 20, 2026, from [Link]
-
In Vitro Release, Mucosal Permeation and Deposition of Cannabidiol from Liquisolid Systems: The Influence of Liquid Vehicles. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
In vitro and In vivo percutaneous absorption of 14C-octamethylcyclotetrasiloxane (14C-D4) and 14C-decamethylcyclopentasiloxane (14C-D5) | Request PDF. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Synthesis and Biological Evaluation of New Ceramide Analogs" by Karyn Wilson, Tulasi Ponnapakkam PhD et al. [digitalcommons.xula.edu]
- 4. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Ceramide-Flavone Analogs Showing SelfFluorescence and Anti-Proliferation Activities [gavinpublishers.com]
- 6. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Protocols [cellbiologics.com]
- 10. atcc.org [atcc.org]
- 11. mdpi.com [mdpi.com]
- 12. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beilstein-institut.de [beilstein-institut.de]
Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing (R)-(+)-1,2-Octadecanediol in Aqueous Buffers
Welcome to the technical support center for (R)-(+)-1,2-Octadecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this long-chain diol in aqueous environments. Here, we address common issues with scientifically-grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
This compound , also known as 1,2-dihydroxyoctadecane, is a long-chain aliphatic diol.[1][2][3] Its molecular structure, characterized by a long C18 hydrocarbon tail, makes it highly lipophilic and inherently hydrophobic.[4] This leads to very poor solubility in water and aqueous buffers. The strong intermolecular hydrogen bonding of water molecules tends to exclude non-polar molecules like the hydrocarbon chain of this diol, making dissolution challenging.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C18H38O2 | [1][2][3] |
| Molecular Weight | 286.49 g/mol | [1][2][3] |
| LogP (Octanol/Water Partition Coefficient) | 5.211 (Predicted) | [6] |
| Water Solubility | Predicted to be extremely low | [6] |
A high LogP value indicates a strong preference for a non-polar environment over an aqueous one, which is the root cause of the solubility issue.
Q2: I've tried simple heating and stirring, but the compound just crashes out upon cooling. What's happening?
This is a common observation for highly lipophilic compounds. While heating can increase the kinetic energy and disrupt the crystal lattice of the solid, allowing some molecules to disperse in the buffer, this is often a temporary state. The solubility of this compound in water is thermodynamically unfavorable. As the solution cools, the system seeks a lower energy state, causing the hydrophobic molecules to aggregate and precipitate out of the aqueous phase.
To achieve a stable solution, the formulation must be altered to make the presence of the diol in the aqueous phase more energetically favorable. This typically involves the use of solubilizing agents.
Core Solubilization Strategies
Here we detail several effective methods for improving the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration, acceptable excipients, and the intended application (e.g., in vitro assay vs. preclinical formulation).
Strategy 1: Co-solvents
When to use it: This is often a good first approach for achieving moderate increases in solubility, especially for stock solutions that will be further diluted.
The Science: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system.[7][8] By disrupting the hydrogen-bonding network of water, they lower the interfacial tension between the hydrophobic solute and the aqueous environment, making it easier for the solute to dissolve.[7][9]
Recommended Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG) 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)[8]
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Initial Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable co-solvent (e.g., ethanol or DMSO).
-
Vortexing/Warming: Gently vortex or warm the mixture to ensure complete dissolution in the co-solvent.
-
Titration into Buffer: Slowly add the aqueous buffer to the co-solvent concentrate with continuous stirring. This gradual addition is crucial to prevent precipitation.
-
Final Concentration: Do not exceed a co-solvent concentration that could interfere with your downstream application. A final concentration of 1-5% (v/v) is often tolerated in cell-based assays, but this must be empirically determined.
Troubleshooting:
-
Precipitation upon buffer addition: The initial concentration in the co-solvent may be too high, or the rate of buffer addition is too fast. Try using a more dilute initial solution or adding the buffer more slowly.
-
Toxicity concerns: Always run a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.[7]
Strategy 2: Surfactants and Micellar Solubilization
When to use it: For achieving higher concentrations in aqueous buffer and for creating stable formulations for various applications.
The Science: Surfactants are amphiphilic molecules with a hydrophilic "head" and a hydrophobic "tail".[4] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[4][10][11] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, while the hydrophilic exterior allows the entire structure to be dispersed in the aqueous buffer.[12]
Recommended Surfactants:
| Surfactant | Type | Typical Concentration Range | Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2% (w/v) | Widely used, low toxicity. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1% - 2% (w/v) | Similar to Tween 80, good for general use. |
| Poloxamers (e.g., Pluronic® F-68) | Non-ionic | 0.5% - 5% (w/v) | Can also act as emulsifiers. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% (w/v) | Can denature proteins, use with caution in biological assays.[10] |
Experimental Protocol: Micellar Solubilization
-
Prepare Surfactant Solution: Dissolve the chosen surfactant in the aqueous buffer to the desired concentration.
-
Add the Diol: Add the powdered this compound directly to the surfactant solution.
-
Energy Input: The mixture will likely require energy to facilitate the encapsulation of the diol into the micelles.
-
Equilibration: Allow the solution to cool to room temperature while stirring. A clear or slightly opalescent solution indicates successful solubilization.
Visualization of Micellar Solubilization:
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Summary of Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Compound precipitates immediately | Exceeded solubility limit in the chosen system. | Increase the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin). |
| Solution is cloudy or milky | Incomplete solubilization or formation of a coarse emulsion. | Increase energy input (more sonication, higher temperature). For surfactants, ensure concentration is above the CMC. For lipids, this may indicate liposome formation, which might be acceptable. [17] |
| Compound crashes out over time | Unstable formulation. | The solubilizing agent may not be optimal. Consider a different class of agent (e.g., switch from co-solvent to cyclodextrin). Ensure the pH of the buffer is stable. |
| Observed toxicity in cell-based assays | The solubilizing agent itself is causing toxicity. | Reduce the concentration of the agent. Switch to a more biocompatible option (e.g., from DMSO to HP-β-CD). Always include a vehicle control. |
By understanding the physicochemical properties of this compound and applying these formulation strategies, researchers can successfully prepare stable aqueous solutions for their experimental needs.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
PharmaEducation. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
PharmaEducation. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Semantic Scholar. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]
-
MDPI. Strategies to Formulate Lipid-based Drug Delivery Systems. [Link]
-
LifeCanvas Technologies. How do detergents dissolve lipid membranes? [Link]
-
Hielscher Ultrasonics. Ultrasonic Extraction of Nut Oils and Lipids. [Link]
-
JoVE. Video: Sonication Extraction of Lipid Biomarkers from Sediment. [Link]
-
Cheméo. Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). [Link]
-
PubMed Central. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
-
Chemistry LibreTexts. 22.1: Lipids. [Link]
-
Ultrasonic Homogenizer. Comparison of Cell Disruption and Lipid Extraction Methods for Improving Lipid Content of Schizochytrium sp. S31. [Link]
-
ResearchGate. What is the best way/solvent to resuspend extracted lipids? [Link]
-
YouTube. Part2: surfactants and Lipid emulsifying drug delivery systems. [Link]
-
ResearchGate. Sonication or other protocol to make lipid solution clear? [Link]
-
PubMed. Interactions of surfactants with lipid membranes. [Link]
-
Pharmaceutical Technology. Developing Lipid-Based Formulations. [Link]
-
Gattefossé. Lipid-based formulations. [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Pharmaguideline. Solubility Enhancement Techniques. [Link]
-
PubChem. 1,2-Octadecanediol. [Link]
-
PubChem. 1,2-Octanediol. [Link]
-
NIST WebBook. 1,2-Octadecanediol. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
RSC Publishing. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. [Link]
-
YouTube. Enhancing Solubility Using Lipid-Based Formulation Technology. [Link]
-
ResearchGate. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. [Link]
-
ResearchGate. Does a lipid/PBS mixture has to be clear after sonication? [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Octadecane-1,2-diol. [Link]
-
Cheméo. 1-2-Octadecanediol.pdf. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). [Link]
-
ResearchGate. Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]
Sources
- 1. 1,2-Octadecanediol (CAS 20294-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Octadecanediol [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lifecanvastech.com [lifecanvastech.com]
- 11. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. hielscher.com [hielscher.com]
- 14. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]
- 15. ultrasonichomogenizer.com [ultrasonichomogenizer.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
(R)-(+)-1,2-Octadecanediol stability and degradation issues
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability and degradation challenges of (R)-(+)-1,2-Octadecanediol. As a long-chain vicinal diol, its unique chemical structure presents specific handling and formulation considerations that are critical for ensuring experimental reproducibility and the integrity of results.
This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple procedural lists. It delves into the causative factors behind degradation, offering field-proven insights and robust troubleshooting strategies to empower you in your research.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and characteristics of this compound.
Q1: What is this compound and what are its key properties?
This compound, also known as Stearyl Glycol, is a glycol consisting of an eighteen-carbon aliphatic chain with two hydroxyl groups on the first and second carbon atoms[1]. Its long hydrocarbon tail makes it a hydrophobic, waxy solid with poor solubility in water.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₈O₂ | PubChem[1][2] |
| Molecular Weight | 286.5 g/mol | PubChem[1][2] |
| Appearance | Colorless to light yellow viscous liquid or waxy solid | ChemicalBook[3] |
| Solubility | Soluble in most organic solvents; low water solubility | ChemicalBook[3] |
| CAS Number | 61468-71-1 (for the (R)-enantiomer) | PubChem[2] |
Q2: What are the primary factors that can cause this compound to degrade?
The primary vulnerability of any 1,2-diol, including this compound, is its susceptibility to oxidation. Other factors include exposure to extreme pH, high temperatures, and UV light.
-
Oxidation: This is the most significant degradation pathway. Oxidizing agents can cleave the carbon-carbon bond between the two hydroxyl groups[4]. This can be initiated by atmospheric oxygen (auto-oxidation), trace metal contaminants, or reactive impurities in other formulation components[5].
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other potential degradation pathways[6][7].
-
pH: While generally stable at neutral pH, strongly acidic or basic conditions can potentially catalyze degradation reactions[5][8].
-
Light: Photolytic degradation can occur, especially with prolonged exposure to UV light, which can generate free radicals and initiate oxidative processes[6][9].
Q3: How should I properly store this compound to ensure its long-term stability?
To minimize degradation, proper storage is paramount.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, depending on the solvent if it is in solution.
-
Container: Use amber glass vials or containers that protect the compound from light. Ensure the container is tightly sealed.
Q4: I'm having trouble dissolving it in my aqueous buffer. What can I do?
Due to its long alkyl chain, this compound has very low aqueous solubility. To incorporate it into aqueous systems, co-solvents or other formulation strategies are necessary.
-
Co-solvent Systems: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or DMF. Then, add this stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation[10].
-
Formulation Excipients: For more advanced applications, solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80) can be employed, but require thorough compatibility testing[10][11].
Troubleshooting Guide: Experimental Challenges & Solutions
This section provides a structured approach to diagnosing and solving specific issues encountered during experiments.
Issue 1: My compound's purity is decreasing over time, even in storage.
-
Possible Cause: The most likely culprit is slow oxidation from atmospheric oxygen that was not fully displaced during storage.
-
Troubleshooting Steps:
-
Verify Atmosphere: Ensure your storage protocol includes a robust method for displacing oxygen. After placing the compound in its vial, flush the headspace thoroughly with an inert gas like argon or nitrogen for several minutes before sealing.
-
Check for Contaminants: Trace metal ions can catalyze oxidation[5]. Ensure all glassware is scrupulously clean. If using spatulas, ensure they are made of non-reactive material.
-
Re-analyze: Use an appropriate analytical method like GC-MS or HPLC to confirm the presence of degradation products and quantify the loss of the parent compound.
-
Issue 2: I see new, unexpected peaks in my HPLC or GC-MS analysis.
-
Possible Cause: You are likely observing degradation products. For a 1,2-diol, the most probable products result from oxidative cleavage of the C1-C2 bond.
-
Troubleshooting Steps:
-
Identify the Degradation Pathway: The oxidative cleavage of this compound will break the bond between the two carbons bearing the hydroxyl groups, resulting in the formation of formaldehyde and heptadecanal.
-
Perform a Forced Degradation Study: To confirm the identity of these unknown peaks, intentionally degrade a small sample of the compound under controlled conditions (e.g., exposure to a mild oxidant like hydrogen peroxide)[8][9]. Analyze the stressed sample; if the unknown peaks increase, it confirms they are degradants.
-
Review Your Protocol:
-
Are your solvents and buffers degassed to remove dissolved oxygen?
-
Are you protecting your samples from light during the experiment?
-
Is any component in your mixture (e.g., an excipient) known to contain reactive impurities like peroxides?[11]
-
-
Issue 3: I'm getting inconsistent or non-reproducible results in my biological assays.
-
Possible Cause: The compound may be degrading in the assay medium over the course of the experiment, or it could be interacting with other components in the formulation.
-
Troubleshooting Steps:
-
Assess Stability in Media: Prepare a solution of your compound in the final assay buffer. Incubate it under the exact conditions of your experiment (time, temperature, lighting). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to see if the concentration of the parent compound is decreasing.
-
Conduct Excipient Compatibility Studies: If your formulation includes other components (e.g., polymers, surfactants, salts), they may be promoting degradation[12]. Prepare binary mixtures of your compound with each excipient and store them under accelerated conditions (e.g., 40°C/75% relative humidity) for a set period[13]. Analyze for degradation to identify any incompatibilities.
-
Always Use Fresh Solutions: Prepare stock and working solutions of this compound immediately before each experiment to minimize the opportunity for degradation.
-
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for diagnosing degradation issues.
Key Degradation Pathway & Recommended Protocols
A deep understanding of the primary degradation mechanism is essential for its prevention.
Primary Degradation Pathway: Oxidative Cleavage
The vicinal diol structure of this compound is susceptible to oxidative cleavage by agents like periodate (HIO₄), lead tetraacetate (Pb(OAc)₄), or, more slowly, by atmospheric oxygen, especially in the presence of catalysts[4]. This reaction cleaves the C-C bond between the two hydroxyl-bearing carbons.
Caption: The oxidative cleavage pathway of 1,2-Octadecanediol.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage
-
Aliquot: Dispense the solid compound into appropriately sized amber glass vials suitable for single use to avoid repeatedly exposing the bulk material to the atmosphere.
-
Inert Gas Purge: Place the open vials in a desiccator or glove box. Purge the chamber with a dry, inert gas (argon or nitrogen) for at least 15-20 minutes.
-
Seal: While still under the inert atmosphere, tightly cap the vials. For extra protection, wrap the cap with Parafilm®.
-
Store: Place the sealed vials in a labeled, secondary container and store at the recommended temperature (e.g., -20°C).
Protocol 2: Forced Degradation Study Forced degradation or stress testing is crucial for identifying potential degradants and establishing the stability-indicating nature of your analytical methods[6][7][8][9].
Table 2: Typical Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at RT or 40°C | To assess stability to acidic pH. |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at RT or 40°C | To assess stability to basic pH. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | To simulate oxidative stress and identify cleavage products. |
| Thermal | 60°C (Solid & Solution) | 1-5 days | To evaluate thermal stability.[9] |
| Photolytic | UV/Visible Light (ICH Q1B) | Per ICH guidelines | To evaluate light sensitivity. |
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Expose the solutions to the stress conditions listed in Table 2. Include a control sample stored under normal conditions.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples (stressed and control) by a suitable chromatographic method (e.g., HPLC-UV, GC-MS) to observe the formation of degradation products and the loss of the parent compound.
Protocol 3: Purity Analysis by GC-MS (Example Method) Gas chromatography is well-suited for analyzing long-chain alcohols. Derivatization is often required to improve volatility and peak shape.
-
Sample Preparation: Accurately weigh ~1 mg of the compound. Dissolve in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Derivatization (Silylation): To the 1 mL solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min. Ramp at 10°C/min to 300°C. Hold for 10 min.
-
Carrier Gas: Helium at 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
-
Data Analysis: Determine purity by the area percentage of the derivatized parent peak relative to the total peak area. Identify impurities by their mass spectra and retention times.
By implementing these robust handling, troubleshooting, and analytical strategies, researchers can ensure the integrity of their work with this compound, leading to more reliable and reproducible scientific outcomes.
References
- ResearchGate. (2012, January 3). On what factors does the stability of gemicial diols depend except hydrogen bonding???
- Jiang, H. W., et al. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties.
- Chemistry Stack Exchange. (2016, January 1). Why are geminal diols unstable? [duplicate].
- Quora. (2016, April 11). Why is a geminal diol unstable?
- ECHEMI. (n.d.). Why are geminal diols unstable? [duplicate].
- Wang, Y., et al. (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. American Pharmaceutical Review.
- Chemistry. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry, 15(21), 5364-70.
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link].
-
Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link].
- Lattaud, J., et al. (2021, March 23). Sources and seasonality of long-chain diols in a temperate lake (Lake Geneva). Research Collection.
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link].
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link].
-
Master Organic Chemistry. (n.d.). Oxidative cleavage of 1,2-diols to give aldehydes/ketones. Retrieved from [Link].
-
University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link].
-
PubChem. (n.d.). 1,2-Octadecanediol. Retrieved from [Link].
- NIST. (n.d.). 1,2-Octadecanediol.
-
Frontiers. (2024, June 2). Temperature and nutrients control the presence and distribution of long-chain diols in Swiss lakes. Retrieved from [Link].
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Rampen, S. W., et al. (2018, August 10). The impact of oxygen exposure on long-chain alkyl diols and the long chain diol index (LDI). Organic Geochemistry.
-
ResearchGate. (2017, March 31). (PDF) Degradation Pathway. Retrieved from [Link].
-
PubChem. (n.d.). (2R)-Octadecane-1,2-diol. Retrieved from [Link].
- Lattaud, J., et al. (2021, March 17). Sources and seasonality of long-chain diols in a temperate lake (Lake Geneva). Organic Geochemistry.
- Chemistry LibreTexts. (2019, June 5). 16.4: Periodate cleavage of 1,2-diols (glycols).
-
Cheméo. (n.d.). Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). Retrieved from [Link].
- ResearchGate. (n.d.). Comprehensive Investigation of Factors Influencing the Degradation of Polysorbate 20: Insights into Mechanisms and Interactions Using a Design of Experiments Approach. Request PDF.
- PubMed. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology, 66(1), 92-9.
-
Broughton. (n.d.). Review of the degradation pathways of cannabinoids, the potential impact on medicinal and consumer products, and discussion of mitigation solutions. Retrieved from [Link].
- de Bar, M. W., et al. (2022, April 19).
- Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology.
- Alshehri, S., et al. (2023, November 20). A comprehensive compatibility study of ganciclovir with some common excipients. Journal of Applied Pharmaceutical Science.
- Bharate, S. S., et al. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
- ResearchGate. (n.d.).
- Sharma, M., et al. (2025, February 12).
Sources
- 1. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Octanediol: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (R)-(+)-1,2-Octadecanediol Synthesis
Welcome to the Technical Support Center for the synthesis of (R)-(+)-1,2-Octadecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chiral long-chain diol. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity and purity of your final product.
Introduction
This compound is a valuable chiral building block in the synthesis of various biologically active molecules and complex lipids. Its long aliphatic chain and defined stereochemistry at the vicinal diol moiety make its efficient and stereoselective synthesis a critical aspect of many research and development projects. This guide will focus on two primary and robust synthetic strategies: the Sharpless Asymmetric Dihydroxylation (SAD) of 1-octadecene and the Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxyoctadecane.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
The two most effective and widely used methods are:
-
Sharpless Asymmetric Dihydroxylation (SAD) of 1-octadecene: This method directly introduces both hydroxyl groups in a syn-fashion across the double bond of 1-octadecene with high enantioselectivity, controlled by a chiral ligand.[1][2]
-
Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxyoctadecane: This method involves the enantioselective ring-opening of a racemic epoxide, catalyzed by a chiral complex. One enantiomer of the epoxide is hydrolyzed to the diol at a much faster rate, leaving the other enantiomer of the epoxide unreacted and resulting in an enantiomerically enriched diol.[3][4]
Q2: How do I choose between Sharpless Asymmetric Dihydroxylation and Hydrolytic Kinetic Resolution?
The choice of method depends on several factors, including the availability of starting materials, desired enantiomeric purity, and scalability.
| Feature | Sharpless Asymmetric Dihydroxylation (SAD) | Hydrolytic Kinetic Resolution (HKR) |
| Starting Material | 1-Octadecene | Racemic 1,2-epoxyoctadecane |
| Key Advantage | Direct conversion to the desired diol in a single step. | Can provide both the desired diol and the unreacted epoxide in high enantiomeric purity.[3] |
| Potential Drawback | Use of highly toxic and expensive osmium tetroxide.[5] | Requires a two-step synthesis (epoxidation followed by resolution). The maximum theoretical yield for the diol is 50%. |
| Stereocontrol | Excellent control of absolute stereochemistry through the choice of chiral ligand (AD-mix-α or AD-mix-β).[6] | Depends on the stereoselectivity of the catalyst for one epoxide enantiomer. |
Q3: What are the critical safety precautions when working with osmium tetroxide in the Sharpless Asymmetric Dihydroxylation?
Osmium tetroxide (OsO₄) is highly toxic, volatile, and a strong oxidizing agent.[5][7] Strict safety protocols are mandatory:
-
Wear appropriate Personal Protective Equipment (PPE): This includes double-gloving with nitrile gloves, a lab coat, and chemical splash goggles. A face shield is recommended when there is a risk of splashing.[5][7]
-
Use pre-packaged AD-mix formulations whenever possible to avoid handling solid OsO₄.[1]
-
Decontaminate all glassware and equipment that has come into contact with OsO₄ using corn oil or an aqueous solution of sodium sulfite or sodium bisulfite.[8][9] The oil will turn black if OsO₄ is present.[9]
-
Have a spill kit ready: This should include an absorbent material mixed with corn oil to neutralize any spills.[7]
Q4: How can I determine the enantiomeric excess (% ee) of my this compound?
The most common and accurate method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[12] While a specific, validated method for 1,2-octadecanediol may need to be developed in-house, a general approach involves screening different chiral columns and mobile phases.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Sharpless Asymmetric Dihydroxylation of 1-Octadecene
Issue 1: Low or No Reaction Conversion
-
Potential Cause: Inefficient mixing of the biphasic (organic/aqueous) reaction mixture. Due to the long, nonpolar alkyl chain of 1-octadecene, its solubility in the aqueous phase is negligible.
-
Solution: Ensure vigorous stirring to create a fine emulsion, maximizing the interfacial area between the organic substrate and the aqueous catalyst solution. A mechanical stirrer is often more effective than a magnetic stir bar for larger scale reactions.
-
-
Potential Cause: Deactivation of the osmium tetroxide catalyst.
-
Solution: Ensure the co-oxidant (K₃Fe(CN)₆ in AD-mix) is fresh and active. The reaction should be protected from light, as some components can be light-sensitive.
-
-
Potential Cause: Incorrect reaction temperature.
-
Solution: The reaction is typically run at 0 °C to enhance enantioselectivity.[13] Running the reaction at room temperature may increase the rate but can lead to lower ee and potential side reactions.
-
Issue 2: Low Enantioselectivity (% ee)
-
Potential Cause: "Second cycle" dihydroxylation. This occurs when the osmate ester is re-oxidized before the diol is hydrolyzed and released, leading to a non-enantioselective dihydroxylation pathway.[14]
-
Potential Cause: Impurities in the 1-octadecene starting material.
-
Solution: Use high-purity 1-octadecene. If necessary, purify the starting material by distillation or filtration through a plug of silica gel.
-
Issue 3: Difficult Product Isolation and Purification
-
Potential Cause: The long alkyl chain of 1,2-octadecanediol can make it behave like a wax, complicating extraction and chromatography.
-
Solution: After quenching the reaction with sodium sulfite, perform multiple extractions with a suitable organic solvent like ethyl acetate. During workup, emulsions can form; adding brine can help to break them. For purification, flash column chromatography on silica gel is common. Due to the nonpolar nature of the product, a solvent system with low polarity (e.g., hexanes/ethyl acetate) is typically used.
-
-
Potential Cause: Co-elution of the product with unreacted starting material or byproducts.
Hydrolytic Kinetic Resolution of 1,2-Epoxyoctadecane
Issue 1: Slow or Incomplete Resolution
-
Potential Cause: Low catalyst activity.
-
Solution: Ensure the chiral (salen)Co catalyst is properly activated to the Co(III) state. The catalyst can be sensitive to air and moisture before use. Follow the supplier's instructions for handling and storage.
-
-
Potential Cause: Poor solubility of the epoxide and the catalyst in the reaction medium.
-
Solution: While the HKR can often be run neat (without solvent), for long-chain substrates, the addition of a small amount of a co-solvent like THF may be necessary to ensure homogeneity.[17]
-
Issue 2: Low Enantiomeric Excess (% ee) of the Diol or Unreacted Epoxide
-
Potential Cause: The reaction was not allowed to proceed to approximately 50% conversion. In a kinetic resolution, the enantiomeric excess of both the product and the remaining starting material increases as the reaction progresses towards 50% conversion.
-
Solution: Monitor the reaction progress carefully using GC or chiral HPLC to determine the optimal reaction time.
-
-
Potential Cause: The catalyst is not sufficiently selective for this specific substrate.
-
Solution: While Jacobsen's catalyst is known for its broad scope, its selectivity can be substrate-dependent.[3] Ensure you are using the correct enantiomer of the catalyst to obtain the desired (R)-diol.
-
Issue 3: Difficulty in Separating the Product Diol from the Unreacted Epoxide
-
Potential Cause: The diol and the epoxide have similar polarities, which can make chromatographic separation challenging.
-
Solution: After the reaction, the mixture can be directly purified by flash column chromatography. The diol is significantly more polar than the epoxide, so a well-chosen solvent gradient should allow for good separation. Kugelrohr distillation can also be an effective method for separating the more volatile epoxide from the less volatile diol, especially on a smaller scale.[17]
-
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Octadecene
Materials:
-
1-octadecene
-
AD-mix-β (for (R)-diol)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture.[13] Stir vigorously until the two phases become clear and the orange color dissipates.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-octadecene to the cooled, stirred mixture.
-
Continue to stir vigorously at 0 °C. Monitor the reaction progress by TLC (staining with potassium permanganate solution can visualize both the alkene and the diol). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix used).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for about 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diol by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxyoctadecane
Materials:
-
Racemic 1,2-epoxyoctadecane
-
(R,R)-(salen)Co(III)OAc catalyst
-
Water
-
Tetrahydrofuran (THF, optional)
-
Neutral alumina
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the (R,R)-(salen)Co(III)OAc catalyst (typically 0.5-2.0 mol%).
-
Add racemic 1,2-epoxyoctadecane. If the mixture is too viscous, a minimal amount of THF can be added to facilitate stirring.
-
Add water (0.55 equivalents relative to the racemic epoxide).
-
Stir the mixture at room temperature. The reaction progress should be monitored by chiral GC or HPLC to determine when approximately 50% conversion has been reached.
-
Once the desired conversion is achieved, filter the reaction mixture through a short plug of neutral alumina to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate will allow for the separation of the less polar unreacted (S)-1,2-epoxyoctadecane from the more polar this compound.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Sharpless Asymmetric Dihydroxylation | Hydrolytic Kinetic Resolution |
| Substrate | 1-Octadecene | Racemic 1,2-epoxyoctadecane |
| Catalyst | K₂OsO₂(OH)₄ (in AD-mix-β) | (R,R)-(salen)Co(III)OAc |
| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
| Stoichiometric Reagent | K₃Fe(CN)₆ (in AD-mix-β) | Water (0.55 equiv.) |
| Solvent | t-BuOH/H₂O (1:1) | Neat or with minimal THF |
| Temperature | 0 °C | Room Temperature |
| Typical Yield | >90% | ~45% (for the diol) |
| Typical % ee | >95% | >98% |
References
-
Standard Operating Procedures for Osmium Tetroxide. (2017, May 25). Retrieved from [Link]
-
Standard Operating Procedure: Osmium Tetroxide. (2021, October 11). Retrieved from [Link]
-
Osmium Tetroxide Safety Guidelines. Environmental Health and Safety, Dartmouth College. Retrieved from [Link]
-
Osmium Tetroxide Procedures. Connecticut College. Retrieved from [Link]
-
Chemical Safety Guidelines - Osmium Tetroxide. Duke University. Retrieved from [Link]
-
Hydrolytic Kinetic Resolution of Epoxides Catalyzed by Chromium(III). SciSpace. Retrieved from [Link]
- Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
-
Sharpless asymmetric dihydroxylation. Wikipedia. Retrieved from [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Retrieved from [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
- Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol. Google Patents.
- Mbah, C. J. (2018).
-
Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Request PDF. Retrieved from [Link]
- Process for the separation and purification of a mixed diol stream. Google Patents.
-
Purification by Recrystallization. CUNY. Retrieved from [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
-
Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Oxiranecarboxylic Acid, Methyl Ester, (2S). Organic Syntheses Procedure. Retrieved from [Link]
-
1,2-EPOXYOCTADECANE. GSRS. Retrieved from [Link]
-
Ethylene Glycol Purification by Melt Crystallization: Removal of Short-Chain Glycol Impurities. ResearchGate. Retrieved from [Link]
-
1,2-Epoxyoctadecane. Pharmaffiliates. Retrieved from [Link]
- Process for the separation and purification of a mixed diol stream. Google Patents.
-
1,2-Octadecanediol. PubChem. Retrieved from [Link]
- Ahuja, S. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 838-850.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6293.
- Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of the American Chemical Society, 97(15), 4405-4407.
-
Impurities and Degradation products. ArtMolecule. Retrieved from [Link]
-
1,2-Octadecanediol. Cheméo. Retrieved from [Link]
-
Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. Retrieved from [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scispace.com [scispace.com]
Technical Support Center: Troubleshooting (R)-(+)-1,2-Octadecanediol Quantification by Mass Spectrometry
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the quantitative analysis of (R)-(+)-1,2-Octadecanediol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in the bioanalysis of this long-chain diol. As a lipid-like molecule with two hydroxyl groups, 1,2-octadecanediol presents unique challenges in extraction, chromatographic separation, and mass spectrometric detection. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in scientific principles and field-proven methodologies.
Section 1: General Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. An analytical issue is rarely isolated to a single component of the workflow. The following flowchart provides a high-level decision tree to help you navigate this guide and pinpoint the source of your problem.
Caption: High-level troubleshooting decision tree.
Section 2: Sample Preparation Issues
Effective sample preparation is the cornerstone of reliable quantification. For lipid-like molecules in complex biological matrices (e.g., plasma, serum, tissue), this step is critical for removing interferences and ensuring consistent analyte recovery.[1]
Q: My recovery of 1,2-octadecanediol is low and inconsistent. What's wrong with my extraction?
A: This is a classic problem when dealing with amphipathic molecules. Low and variable recovery typically points to two main causes: inefficient extraction from the biological matrix or loss of analyte during solvent evaporation and reconstitution steps.
-
Causality: 1,2-Octadecanediol has a long C18 nonpolar tail and a polar diol head group. To efficiently extract it, you need a solvent system that can disrupt its binding to matrix components (like albumin in plasma) and fully solubilize it. Standard protein precipitation (PPT) with acetonitrile or methanol alone may be insufficient, as the long alkyl chain can cause the analyte to crash out with the proteins or stick to vessel walls.[2][3]
-
Troubleshooting Steps:
-
Implement a Liquid-Liquid Extraction (LLE): An LLE using a ternary solvent system like the Folch or Bligh-Dyer methods (or variations thereof) is generally more robust for lipids.[4][5] A common choice is a mixture of chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol. These systems effectively disrupt protein binding and partition the lipids into an organic phase, leaving polar contaminants and precipitated proteins behind.
-
Check for Phase Inversion: Ensure your solvent ratios are correct. Incorrect ratios in a chloroform/methanol/water system can lead to incomplete phase separation or the analyte partitioning into the wrong layer.
-
Optimize pH: While 1,2-octadecanediol is neutral, adjusting the pH of the aqueous component can sometimes improve the precipitation of matrix proteins, leading to a cleaner extraction.
-
Minimize Adsorptive Losses: The long alkyl chain makes the molecule "sticky." Use low-binding polypropylene tubes for all steps. During solvent evaporation, avoid complete dryness, which can cause the analyte to irreversibly adsorb to the tube surface. Leave a few microliters of solvent. Reconstitute in a solvent with a significant organic component (e.g., 80:20 Methanol:Water) to ensure full solubilization before injection.[6]
-
Section 3: Liquid Chromatography (LC) Problems
Your chromatography is your first line of defense against matrix effects and is essential for accurate quantification. Poor peak shape directly compromises integration and, therefore, reproducibility.
Q: I'm seeing severe peak tailing for 1,2-octadecanediol. What is the cause?
A: Peak tailing for compounds with hydroxyl groups is often caused by secondary interactions with the stationary phase or active sites in the flow path.[7]
-
Causality: The two hydroxyl groups on 1,2-octadecanediol can form hydrogen bonds with residual, un-capped silanol groups on the surface of silica-based C18 columns. This creates a secondary, non-ideal retention mechanism where some analyte molecules are held more strongly, eluting later and causing a tailed peak. Tailing can also result from physical issues like dead volumes in fittings or a fouled column.[7][8]
-
Troubleshooting Steps:
-
Check for Physical Issues First: Inject a non-polar hydrocarbon marker that should not have chemical interactions (e.g., heptadecane). If this marker also tails, the problem is likely physical (e.g., a bad fitting, column void). Check all connections from the injector to the detector.[7]
-
Use a High-Quality, End-Capped Column: Modern columns designed for high performance, often labeled as "inert" or having low silanol activity, are essential.
-
Modify the Mobile Phase:
-
Add a weak acid: A small amount of formic acid (0.1%) in the mobile phase can protonate the residual silanol groups (Si-O- -> Si-OH), reducing their ability to interact with your analyte.
-
Consider a different organic modifier: While acetonitrile is common, sometimes methanol can provide different selectivity and reduce secondary interactions.
-
-
Ensure Sample Solvent Compatibility: Injecting your sample in a solvent much stronger than the initial mobile phase can cause peak distortion, including tailing or fronting. Ideally, the sample solvent should be as weak or weaker than the starting mobile phase conditions.[6][8]
-
Q: My retention time is drifting between injections. Why?
A: Retention time (RT) stability is critical for scheduled MRM methods and confident peak identification. Drifting RT usually points to an unstable system.
-
Causality: The most common causes are insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, or column degradation.[7]
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: For gradient methods, ensure the column is fully re-equilibrated to the initial conditions before the next injection. A rule of thumb is to allow 10 column volumes of the starting mobile phase to pass through.
-
Check Mobile Phase Preparation: Ensure mobile phases are freshly prepared and well-mixed. If you are mixing solvents online, check that the pump proportioning valves are working correctly. Evaporation of the more volatile solvent from the mobile phase bottle can also alter composition over a long run.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography. Even small fluctuations in ambient lab temperature can cause RT shifts.
-
Monitor Pressure: A gradual increase in system backpressure can indicate a column blockage, while erratic pressure suggests a leak or pump issue, both of which will affect RT.[7]
-
Section 4: Mass Spectrometry (MS) Detection Challenges
The physicochemical properties of 1,2-octadecanediol make its detection by electrospray ionization (ESI) non-trivial.
Q: I have a very weak signal for my [M+H]⁺ ion. How can I improve ionization?
A: This is a very common issue. Long-chain alcohols and diols are not strongly basic and do not readily accept a proton. Therefore, forming the [M+H]⁺ ion in positive ESI mode is often inefficient.[9][10]
-
Causality: ESI relies on creating a charged species in solution that can be liberated into the gas phase.[11] For 1,2-octadecanediol (MW 286.5 g/mol [12]), its proton affinity is low. However, the hydroxyl groups are excellent at coordinating with cations.
-
Troubleshooting Steps:
-
Promote Adduct Formation: Instead of forcing protonation, it is far more effective to promote the formation of an adduct with a cation that is intentionally added to the mobile phase. The ammonium adduct ([M+NH₄]⁺) is an excellent choice. It is highly stable and often becomes the base peak in the spectrum.
-
Action: Add 5-10 mM ammonium formate or ammonium acetate to your aqueous mobile phase. This provides a plentiful source of NH₄⁺ ions.
-
-
Optimize Source Parameters:
-
Sprayer Voltage: Use the lowest voltage that provides a stable spray. Excessively high voltages can cause corona discharge, which suppresses the signal.[13][14]
-
Gas and Temperature Settings: Desolvation is key. Optimize the nebulizing gas flow and source temperature to efficiently remove solvent from the ESI droplets without causing thermal degradation of the analyte.[15]
-
-
Check for Ion Suppression: If the signal is strong for a neat standard but weak in a matrix sample, you are likely experiencing ion suppression. This is a matrix effect where co-eluting compounds compete with your analyte for ionization, reducing its signal. Improving chromatographic separation or using a more effective sample cleanup (like Solid Phase Extraction) is necessary.[16]
-
Q: My mass spectrum is complex, showing multiple ions for my analyte (e.g., [M+Na]⁺, [M+K]⁺). How does this affect quantification?
A: The appearance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is extremely common for molecules with hydroxyl or carbonyl groups, especially when using glass labware or buffers containing sodium/potassium salts.[14]
-
Causality: Sodium and potassium ions are ubiquitous in labs and biological samples. They have a high affinity for the oxygen atoms in the diol and will readily form adducts in the ESI source.
-
Impact on Quantification: This "signal splitting" is detrimental to quantification. If your MRM method is set to monitor only the [M+H]⁺ or [M+NH₄]⁺, but a significant and variable portion of your analyte is being ionized as sodium or potassium adducts, your quantitative results will be inaccurate and irreproducible.
-
Troubleshooting Steps:
-
Drive Ionization to a Single Species: The best approach is the same as for improving signal: add a consistent, high concentration of a competing cation. By adding 5-10 mM ammonium formate, you provide a vast excess of NH₄⁺ ions, which will outcompete the trace levels of Na⁺ and K⁺, forcing nearly all of your analyte to form the desired [M+NH₄]⁺ adduct.
-
Sum the Ions (Not Recommended): While technically possible to monitor and sum all adducts, this is not ideal. The relative proportions of these adducts can vary between samples and standards depending on the trace salt content, making the method less robust.
-
Clean Your System: If sodium adducts are overwhelming, it may indicate contamination in your LC system or solvents. Flush the system with high-purity solvents.[13]
-
Q: What are the expected fragment ions for 1,2-octadecanediol in MS/MS for developing an MRM method?
A: A robust Multiple Reaction Monitoring (MRM) method requires stable and specific precursor-to-product ion transitions.
-
Causality: For even-electron ions like the [M+NH₄]⁺ adduct, fragmentation in the collision cell typically involves the loss of neutral molecules. For 1,2-diols, the most characteristic fragmentation pathway is the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.[17][18] The loss of water is also a common pathway for alcohols.[19]
-
Workflow for MRM Development:
-
Infuse a Standard: Directly infuse a solution of 1,2-octadecanediol (with ammonium formate in the solvent) into the mass spectrometer.
-
Acquire a Full Scan (Q1) Spectrum: Identify the most intense precursor ion. This will likely be the ammonium adduct, [C₁₈H₃₈O₂ + NH₄]⁺, with an m/z of 304.5. The protonated ion [M+H]⁺ would be 287.5, and the sodium adduct [M+Na]⁺ would be 309.5.
-
Acquire a Product Ion (MS/MS) Spectrum: Select the m/z 304.5 ion in Q1 and scan Q3 to see the fragments produced upon collision-induced dissociation (CID).
-
Interpret the Spectrum:
-
You should observe a neutral loss of ammonia and water ([M+H - H₂O]⁺) at m/z 269.4.
-
Cleavage of the C1-C2 bond is a characteristic fragmentation pathway for 1,2-diols. This would lead to specific fragment ions.
-
Other water losses from fragment ions are also possible.
-
-
Select MRM Transitions: Choose the most intense and specific fragment ions for your MRM transitions. It is best practice to monitor at least two transitions per analyte for confident identification and quantification.
-
| Precursor Ion | Precursor m/z | Product Ion Description | Product Ion m/z (Hypothetical) | Notes |
| [M+NH₄]⁺ | 304.5 | Loss of NH₃ and H₂O | 269.4 | Often a stable and intense fragment. |
| [M+NH₄]⁺ | 304.5 | C1-C2 Cleavage Fragment | Varies | Provides structural confirmation. |
| [M+H]⁺ | 287.5 | Loss of H₂O | 269.4 | A common loss from the protonated molecule. |
| [M+H]⁺ | 287.5 | Loss of 2x H₂O | 251.4 | Possible at higher collision energies. |
Section 5: Protocols & Method Validation
A scientifically sound and defensible assay requires a validated method. All analytical methods used in drug development must be validated according to regulatory guidelines.[20][21][22]
Protocol: LLE-PPT Sample Preparation for 1,2-Octadecanediol in Plasma
This protocol combines protein precipitation (PPT) with a liquid-liquid extraction (LLE) for robust cleanup and recovery.
Caption: LLE-PPT Sample Preparation Workflow.
Steps:
-
Aliquot: In a 1.5 mL low-binding polypropylene tube, add 50 µL of plasma sample, standard, or blank.
-
Internal Standard (IS): Add 10 µL of a deuterated analog (e.g., 1,2-Octadecanediol-d4) in methanol. The use of a stable isotope-labeled internal standard is crucial to correct for extraction variability and matrix effects.
-
Precipitate: Add 200 µL of ice-cold methanol to precipitate proteins.
-
Mix & Separate: Vortex for 30 seconds. Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new low-binding tube.
-
Extract: Add 400 µL of methyl-tert-butyl ether (MTBE).
-
Mix & Separate: Vortex for 1 minute. Centrifuge at >10,000 x g for 5 minutes to achieve phase separation.
-
Evaporate: Transfer the upper organic (MTBE) layer to a new tube and evaporate to near dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 10 mM ammonium formate). Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
FAQ: Bioanalytical Method Validation
Q: What key parameters must I assess to validate my quantitative method according to FDA guidance?
A: For regulatory submissions, bioanalytical methods must be thoroughly validated to ensure they are reliable and reproducible.[20][23] The core parameters to evaluate include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[20]
-
Calibration Curve (Response Function): The relationship between concentration and instrument response. A linear or weighted-linear regression is typically used over a defined range.
-
Accuracy and Precision: Accuracy is how close the measured value is to the true value. Precision is the degree of scatter or variability in repeated measurements. These are typically assessed within a single run (intra-day) and between multiple runs (inter-day).[20]
-
Range (LLOQ to ULOQ): The concentration range over which the method is accurate and precise, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
References
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Gajewska, M., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Ausín, B., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Geochemistry, Geophysics, Geosystems. [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). Mass Spectra Interpretation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Lattaud, J., et al. (2021). Sources and seasonality of long-chain diols in a temperate lake (Lake Geneva). Organic Geochemistry. [Link]
-
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. [Link]
-
Chromatography Online. (2023). LC Troubleshooting. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chromatography Forum. (2016). Interpreting "bad" peak shapes in LC-MS. [Link]
-
Mrs Burton's Chemistry. (2018). MS fragmentation patterns. [Link]
-
Nutrients. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. [Link]
-
Myher, J. J., & Kuksis, A. (1984). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research. [Link]
-
de Bar, M. W., et al. (2019). Long chain diols in settling particles in tropical oceans: insights into sources, seasonality and proxies. ResearchGate. [Link]
-
UC Riverside. Useful Mass Differences. [Link]
-
de Bar, M. W., et al. (2022). The Long chain Diol Index: A marine palaeotemperature proxy based on eustigmatophyte lipids that records the warmest seasons. PNAS. [Link]
-
NIST. 1,2-Octadecanediol. WebBook. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
-
PubChem. 1,2-Octadecanediol. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]
-
Vékey, K., et al. (2013). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Chromatography Forum. (2013). Molecules with poor ESI ionization. [Link]
-
LCGC International. (2021). Tips for Electrospray Ionization LC–MS. [Link]
-
Wang, Y., et al. (2020). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment. Molecules. [Link]
Sources
- 1. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. biocompare.com [biocompare.com]
- 6. halocolumns.com [halocolumns.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. fda.gov [fda.gov]
- 21. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. fda.gov [fda.gov]
Technical Support Center: Navigating the Challenges of (R)-(+)-1,2-Octadecanediol Formulation
Welcome to the technical support center for (R)-(+)-1,2-Octadecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for preventing the precipitation of this long-chain diol in experimental media. Here, we delve into the root causes of solubility issues and offer validated strategies to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a C18 long-chain diol, a class of molecules with inherent hydrophobicity that presents significant challenges for formulation in aqueous environments like cell culture media. Its long alkyl chain leads to poor water solubility, making it prone to precipitation when introduced into your experimental systems.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 286.49 g/mol | Cheméo[1] |
| Melting Point | 80-83 °C | N/A |
| Water Solubility | Predicted to be extremely low (LogS = -6.00) | Cheméo[1] |
| LogP (Octanol-Water Partition Coefficient) | 5.211 | Cheméo[1] |
This high LogP value confirms the lipophilic nature of the molecule, explaining its tendency to aggregate and precipitate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: Precipitation is a common issue with hydrophobic compounds like this compound. The primary reason is its very low water solubility. When a concentrated stock solution, typically in an organic solvent like DMSO or ethanol, is diluted into an aqueous medium, the compound is no longer soluble and "crashes out" of solution, forming a precipitate. This phenomenon is often referred to as "solvent shock."
Q2: Can I just vortex or heat the medium to redissolve the precipitate?
A2: While gentle warming and vortexing can sometimes help, it is often not a reliable or reproducible solution for significant precipitation. Overheating can degrade the compound or other media components. Relying on these methods can lead to inconsistent and inaccurate effective concentrations in your experiments.
Q3: What are the consequences of having precipitate in my experiment?
A3: The presence of precipitate can have several detrimental effects:
-
Inaccurate Dosing: The actual concentration of the solubilized, active compound will be lower than intended, leading to unreliable and misleading results.
-
Cellular Stress and Toxicity: The solid particles can cause physical stress to cells and may induce inflammatory responses or other off-target effects.
-
Assay Interference: Precipitates can interfere with plate-based assays (e.g., absorbance, fluorescence) and imaging techniques.
Troubleshooting Guide: Strategies to Prevent Precipitation
To successfully incorporate this compound into your experiments, a systematic approach to formulation is essential. Below are proven strategies, from simple to more advanced, to maintain a stable, precipitate-free solution.
Strategy 1: Optimized Stock Solution and Dilution Protocol
The first line of defense against precipitation is the careful preparation and dilution of your stock solution.
Recommended Solvents for Stock Solution:
Based on data for structurally similar long-chain alcohols, Dimethyl Sulfoxide (DMSO) and ethanol are suitable solvents for preparing a concentrated stock solution of this compound. A reasonable starting concentration for a stock solution would be in the range of 10 mg/mL[2].
Step-by-Step Protocol for Stock Solution Preparation and Dilution:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in a minimal amount of 100% DMSO or absolute ethanol to create a high-concentration stock (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of intermediate dilutions in your chosen solvent or a co-solvent mixture.
-
For the final dilution into your aqueous medium, add the stock solution dropwise to the continuously stirring or vortexing medium. This gradual introduction helps to avoid localized high concentrations and "solvent shock."
-
Critical Consideration: Final Co-solvent Concentration
High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible.
-
DMSO: Most cell lines can tolerate up to 0.5% DMSO, with some being sensitive to concentrations as low as 0.1%[3][4]. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
-
Ethanol: Similar to DMSO, the final concentration of ethanol should generally be kept below 0.5% to avoid cytotoxic effects.
Strategy 2: Utilizing Biocompatible Surfactants
Surfactants can be highly effective in solubilizing hydrophobic compounds by forming micelles that encapsulate the drug molecules. For cell culture applications, non-ionic surfactants are generally preferred due to their lower cytotoxicity.
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80): A commonly used non-ionic surfactant in pharmaceutical formulations. It has been shown to be relatively non-toxic to many cell lines at low concentrations[5][6].
-
Polysorbate 20 (Tween® 20): Another member of the polysorbate family with similar properties.
Critical Micelle Concentration (CMC):
The CMC is the concentration at which surfactant molecules begin to form micelles. To effectively solubilize your compound, the surfactant concentration in your final medium should be above its CMC.
-
Tween® 80 CMC: Approximately 0.012 mM
Protocol for Surfactant-Based Formulation:
-
Prepare a Surfactant-Containing Medium:
-
Add the desired amount of Tween® 80 to your cell culture medium to a final concentration above the CMC (e.g., 0.1%).
-
Ensure the surfactant is fully dissolved in the medium.
-
-
Prepare a Concentrated Stock of this compound:
-
Dissolve the compound in 100% DMSO or ethanol as described in Strategy 1.
-
-
Dilute into Surfactant-Containing Medium:
-
Slowly add the stock solution to the gently stirring surfactant-containing medium.
-
Important Note on Cytotoxicity:
While generally considered safe at low concentrations, it is crucial to determine the maximum non-toxic concentration of Tween® 80 for your specific cell line by performing a dose-response cytotoxicity assay.
Strategy 3: Advanced Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.
Recommended Cyclodextrin:
-
β-Cyclodextrin (β-CD) and its derivatives (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD): These are widely used in pharmaceutical applications to enhance the solubility of poorly soluble drugs[7][8][9][10]. HP-β-CD is often preferred due to its higher water solubility and lower toxicity compared to native β-CD.
Protocol for Preparing a Drug-Cyclodextrin Inclusion Complex (Kneading Method):
-
Prepare a Cyclodextrin Paste:
-
Place the desired amount of β-CD or HP-β-CD in a mortar.
-
Add a small amount of a 50:50 ethanol/water mixture to form a paste-like consistency[11].
-
-
Incorporate the Drug:
-
Gradually add the powdered this compound to the paste while continuously triturating with a pestle for about an hour.
-
-
Dry the Complex:
-
Spread the resulting paste in a thin layer and allow it to air dry or dry in a low-temperature oven.
-
-
Create a Stock Solution:
-
The resulting powder is the drug-cyclodextrin complex, which should have enhanced water solubility. Dissolve this complex in your aqueous medium to the desired concentration.
-
Stability Considerations
The stability of this compound in your final formulation is crucial for obtaining reliable results, especially for long-term experiments.
-
Temperature: While gentle warming can aid initial dissolution, prolonged exposure to elevated temperatures (e.g., 37°C in an incubator) can potentially lead to degradation over time. It is advisable to prepare fresh solutions for each experiment or to validate the stability of your formulation under your specific experimental conditions.
-
pH: The stability of alkanediols is generally not highly pH-dependent within the physiological range. However, extremes in pH should be avoided.
By implementing these evidence-based strategies, you can overcome the challenges of working with this compound and ensure the integrity and success of your research.
References
-
MDPI. (n.d.). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Retrieved from [Link]
-
Sigg, M., & Daniels, R. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics, 12(11), 1117. [Link]
-
Reineke, T. M., et al. (2013). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Bioconjugate Chemistry, 24(2), 255-263. [Link]
-
Kattner, L., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLOS ONE, 18(5), e0285493. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of different types of surfactants on HeLa cells. Retrieved from [Link]
-
ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity. Retrieved from [Link]
- Daniels, R., & Sigg, M. (2022). Influence of Alkanediols as Alternative Preservatives on the Properties of Semisolid Dosage Forms. Universität Tübingen.
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
Wang, Y., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. [Link]
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Wang, Y., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(15), 4930. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. Retrieved from [Link]
-
Sigg, M., & Daniels, R. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics, 12(11), 1117. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
- Google Patents. (n.d.). Separation and purification of fatty alcohols.
-
Journal of Applied Pharmaceutical Science. (n.d.). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 1,2-alkanediols. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013). 1,2-Alkanediols for Cosmetic Preservation. Retrieved from [Link]
-
Li, Y., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLOS ONE, 10(10), e0140993. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of the products against KB, HepG2, MCF7, A549, and Hek-293 cell lines. Retrieved from [Link]
-
ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). Retrieved from [Link]
-
Cyberlipid. (n.d.). Analysis of Long-Chain Alcohols. Retrieved from [Link]
Sources
- 1. 1,2-Octadecanediol (CAS 20294-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile [mdpi.com]
- 8. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
Technical Support Center: Synthesis of (R)-(+)-1,2-Octadecanediol
Welcome to the technical support center for the synthesis of (R)-(+)-1,2-Octadecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly increase the yield and enantiomeric purity of your synthesis.
Introduction: The Synthetic Landscape
This compound is a valuable chiral building block in the synthesis of various biologically active molecules. The most reliable and widely adopted method for its enantioselective synthesis is the Sharpless Asymmetric Dihydroxylation (AD) of the prochiral alkene, 1-octadecene.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][2] Another viable, though less direct, route involves the hydrolytic kinetic resolution (HKR) of racemic 1,2-epoxyoctadecane. This guide will primarily focus on optimizing the Sharpless AD, as it is the more direct and commonly employed method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.
Problem 1: Low Chemical Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Long-chain aliphatic alkenes like 1-octadecene can be sluggish substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[4]
-
Suboptimal Temperature: While the standard protocol often suggests 0 °C, for slow-reacting alkenes, allowing the reaction to proceed at room temperature can improve the rate and overall conversion.[4]
-
Poor Reagent Quality: Ensure the purity of 1-octadecene and the freshness of the AD-mix. The co-oxidant, potassium ferricyanide, can degrade over time.
-
-
Suboptimal pH:
-
The reaction is sensitive to pH. The commercially available AD-mix contains potassium carbonate to maintain a basic environment, which is generally optimal.[5] For terminal olefins, maintaining a pH around 10.0 can enhance enantioselectivity.[6] Consider using a buffered solution if you suspect pH fluctuations.
-
-
Side Reactions:
-
Over-oxidation: Prolonged reaction times or excess oxidant can lead to the formation of byproducts. Careful monitoring is crucial.
-
Epoxide Formation: Under certain conditions, especially with base-sensitive substrates, epoxide formation can be a competing reaction. Ensuring buffered conditions can minimize this.[7]
-
-
Product Loss During Workup and Purification:
-
Emulsion Formation: The long aliphatic chain of the product can lead to emulsions during aqueous workup. To break emulsions, add brine or a small amount of a different organic solvent.
-
Incomplete Extraction: Use a suitable solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery of the diol.[4]
-
Adsorption on Silica Gel: Long-chain diols can be challenging to purify by column chromatography due to their polarity and potential for tailing. Use a moderately polar eluent system and consider deactivating the silica gel with triethylamine.
-
Problem 2: Low Enantiomeric Excess (e.e.)
Symptom: The enantiomeric excess of the this compound is below the desired level (>95%).
Possible Causes & Solutions:
-
Incorrect AD-mix: To obtain the (R)-enantiomer, you must use AD-mix-β, which contains the (DHQD)₂PHAL ligand.[1] AD-mix-α will produce the (S)-enantiomer.
-
Secondary Catalytic Cycle: At low ligand concentrations, a non-selective secondary catalytic cycle can occur, leading to a decrease in e.e.[1]
-
Solution: Ensure the correct stoichiometry of the AD-mix components. If preparing a "homemade" mix, a slightly higher molar concentration of the chiral ligand can suppress the secondary pathway.[1]
-
-
High Olefin Concentration: A high concentration of 1-octadecene can lead to a reaction pathway that does not involve the chiral ligand, thus reducing the enantioselectivity.[5]
-
Solution: Add the alkene slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Reaction Temperature: For terminal olefins, conducting the reaction at a lower temperature (0 °C) generally improves enantioselectivity.[6]
Problem 3: Difficult Product Isolation and Purification
Symptom: Challenges in isolating a pure, solid product from the reaction mixture.
Possible Causes & Solutions:
-
Residual Ligand: The chiral ligand can be difficult to separate from the product diol.
-
Solution: During column chromatography, the highly polar ligand typically remains on the silica gel when using eluent systems like ethyl acetate/hexanes.[4] Washing the combined organic layers with an acidic solution (e.g., 2N HCl) can also help to remove the basic ligand.
-
-
Oily Product: The product may initially be an oil, even if it is expected to be a solid.
-
Solution: This can be due to residual solvent or minor impurities. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can induce crystallization and improve purity.
-
-
Co-eluting Impurities: Nonpolar impurities may co-elute with the product during chromatography.
-
Solution: Employ orthogonal chromatography techniques. If normal-phase chromatography is insufficient, consider reversed-phase chromatography for further purification.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route to this compound?
The most direct and efficient method is the Sharpless Asymmetric Dihydroxylation of 1-octadecene using AD-mix-β.[1][2][3] This one-step reaction introduces both hydroxyl groups with high enantioselectivity. An alternative two-step route involves the epoxidation of 1-octadecene to form racemic 1,2-epoxyoctadecane, followed by hydrolytic kinetic resolution (HKR) to selectively open one enantiomer of the epoxide, leaving the other enriched and allowing for the isolation of the desired diol.
Q2: How do AD-mix-α and AD-mix-β differ, and which one should I use?
AD-mix-α and AD-mix-β are commercially available reagent mixtures for the Sharpless AD. The key difference is the chiral ligand they contain:
-
AD-mix-α contains (DHQ)₂PHAL .
-
AD-mix-β contains (DHQD)₂PHAL .
These ligands are pseudoenantiomeric and lead to opposite stereochemical outcomes. For the synthesis of This compound , you must use AD-mix-β .[1]
Q3: What is the role of each component in the AD-mix?
The AD-mix is a carefully formulated mixture of:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric co-oxidant that regenerates the active Os(VIII) species from the Os(VI) state after the dihydroxylation step.[1]
-
Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction, which accelerates the catalytic cycle.[2]
-
Chiral Ligand ((DHQD)₂PHAL in AD-mix-β): Creates a chiral environment around the osmium catalyst, directing the dihydroxylation to one face of the alkene to induce enantioselectivity.[1][2]
Q4: Can I use a different co-oxidant?
While potassium ferricyanide is the most common and effective co-oxidant for the Sharpless AD, others like N-methylmorpholine N-oxide (NMO) have been used, particularly in industrial-scale applications.[9][10] However, for laboratory-scale synthesis, the pre-packaged AD-mix with potassium ferricyanide is highly reliable.
Q5: Are there any additives that can improve the reaction?
For some slower-reacting substrates (like internal or sterically hindered alkenes), methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester intermediate, thereby speeding up the catalytic turnover.[1][5] For a terminal alkene like 1-octadecene, this is typically not necessary but can be considered if the reaction is sluggish.
Quantitative Data Summary
The following table summarizes the key parameters and their expected impact on the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.
| Parameter | Recommended Condition | Impact on Yield | Impact on e.e. | Rationale & References |
| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | High | High (>95%) | Essential for obtaining the (R)-enantiomer.[1] |
| Co-oxidant | K₃[Fe(CN)₆] | High | High | Efficiently regenerates the osmium catalyst.[2][9] |
| Solvent System | t-BuOH/H₂O (1:1) | Optimal | Optimal | Standard solvent system for Sharpless AD. |
| Temperature | 0 °C to Room Temperature | Higher temp may increase rate | Lower temp generally improves e.e. | A balance may be needed for optimal results.[4][6] |
| pH | ~10-12 (maintained by K₂CO₃) | High | High | Basic conditions accelerate the reaction.[5][6] |
| Alkene Concentration | Slow addition | High | High | Prevents non-selective background reaction.[5] |
Experimental Protocols & Visualizations
Detailed Protocol: Sharpless Asymmetric Dihydroxylation of 1-Octadecene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of alkene).
-
Cooling: Cool the mixture to 0 °C in an ice bath. The mixture will be a heterogeneous suspension.
-
Substrate Addition: Add 1-octadecene (1 mmol) to the stirred suspension.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for one hour.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with 2N KOH to remove methanesulfonamide (if used) and some of the ligand.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Salvatore, R. N., & Smith, A. B. (1997). Sharpless Asymmetric Dihydroxylation on an Industrial Scale. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
-
Chemistry LibreTexts. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. [Link]
-
Mushtaq, A., Zahoor, A. F., Bilal, M., Hussain, S. M., Irfan, M., Akhtar, R., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]
-
University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Wang, Z. M., & Sharpless, K. B. (1994). A Solid-to-Solid Asymmetric Dihydroxylation Procedure for Kilogram-Scale Preparation of Enantiopure Hydrobenzoin. The Journal of Organic Chemistry, 59(26), 8302–8303. [Link]
-
Hicks, I., Moradei, R., Chiaraviglio, L., Aljahdali, A. Z., Donthiri, R. R., Kirby, J. E., & O'Doherty, G. A. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science. [Link]
-
Hicks, I., Moradei, R., Chiaraviglio, L., Aljahdali, A. Z., Donthiri, R. R., Kirby, J. E., & O'Doherty, G. A. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science. [Link]
-
Mushtaq, A., Zahoor, A. F., Bilal, M., Hussain, S. M., Irfan, M., Akhtar, R., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]
-
Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. [Link]
-
Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]
-
Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]
-
Sletten, E. M., & Ruble, J. C. (2014). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. Organic letters, 16(16), 4148–4155. [Link]
-
Vanhessche, K. P. M., & Sharpless, K. B. (1997). An Improved Version of the Sharpless Asymmetric Dihydroxylation. Chemistry – A European Journal, 3(4), 517-522. [Link]
-
ChemRxiv. (n.d.). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
The Scripps Research Institute. (n.d.). Publications. [Link]
-
Christie, H. S., Hamon, D. P. G., & Tuck, K. L. (1999). Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction. Chemical Communications, (15), 1505-1506. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. [Link]
-
ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?. [Link]
-
Organic Reactions. (n.d.). Asymmetric Dihydroxylation of Alkenes. [Link]
-
ResearchGate. (n.d.). Catalytic enantioselective functionalizations of alkenes. (a) Sharpless.... [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
ResearchGate. (n.d.). Asymmetric Dihydroxylation of Alkenes. [Link]
-
CAS Common Chemistry. (n.d.). 1,2-Epoxyoctadecane. [Link]
-
Gsrs. (n.d.). 1,2-EPOXYOCTADECANE. [Link]
-
PubChem. (n.d.). 1,2-Epoxyoctadecane. [Link]
-
The Good Scents Company. (n.d.). 1,2-epoxyoctadecane, 7390-81-0. [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rroij.com [rroij.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. york.ac.uk [york.ac.uk]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
Common pitfalls in handling (R)-(+)-1,2-Octadecanediol
Welcome to the technical support resource for (R)-(+)-1,2-Octadecanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this long-chain diol. Our goal is to provide you with the field-proven insights and technical accuracy needed to ensure the success and reproducibility of your experiments.
Section 1: Fundamentals - Properties and Safe Handling (FAQs)
This section addresses the most common initial queries regarding the physical nature and safe handling of this compound.
Q1: What is this compound and what are its key physical properties?
A: this compound is the R-enantiomer of 1,2-Octadecanediol, a glycol molecule with an 18-carbon aliphatic chain.[1][2] Its structure, featuring a long hydrophobic carbon tail and a hydrophilic diol head, gives it surfactant-like properties. However, the long carbon chain dominates, making it a waxy, hydrophobic solid. Understanding these properties is the first step in troubleshooting handling issues.
Table 1: Physicochemical Properties of 1,2-Octadecanediol
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | (2R)-octadecane-1,2-diol | [3] |
| CAS Number | 61468-71-1 | [3] |
| Molecular Formula | C₁₈H₃₈O₂ | [2][4][5] |
| Molecular Weight | ~286.5 g/mol | [1][3][4] |
| Appearance | White solid / powder | [6] |
| Melting Point | 79 - 81 °C | [4][7] |
| Boiling Point | 377.2 °C (at 760 mmHg) | [4] |
| Solubility | Very low in water; Soluble in organic solvents (e.g., ethanol, acetone) | [8][9] |
Q2: What are the recommended storage and handling procedures for this compound?
A: Proper storage and handling are critical for maintaining the integrity of the compound.
-
Storage: Store the compound in a tightly sealed container at room temperature in a dry and well-ventilated area.[6][11] Avoid storing it near incompatible materials, particularly strong oxidizing agents, as they can react with the hydroxyl groups.[11]
-
Handling: this compound is typically supplied as a fine powder. The primary physical hazard is dust formation. Fine dust can accumulate static charge and poses a dust explosion risk under certain conditions.[12][13] Therefore, always handle the solid in a well-ventilated area or fume hood and use equipment that is properly grounded.[11][12] Avoid creating and inhaling dust.[6][11]
Q3: What personal protective equipment (PPE) should I use when working with this compound?
A: While not considered highly hazardous, standard laboratory precautions are essential to prevent irritation and exposure.[6]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[11]
-
Skin Protection: Use nitrile or latex gloves and wear a lab coat or impervious clothing to prevent skin contact.[11][13] May cause skin irritation upon prolonged contact.[6][11]
-
Respiratory Protection: If there is a risk of generating significant dust, use a NIOSH-approved respirator.[11]
Section 2: Troubleshooting Experimental Pitfalls
This section dives into the most common experimental challenges, providing causal explanations and actionable solutions.
Q4: I'm having trouble dissolving this compound. Why is it so difficult to dissolve, and what solvents are recommended?
A: This is the most frequently encountered pitfall. The difficulty arises from the molecule's dual nature. The long C18 alkyl chain is highly nonpolar (hydrophobic), making the compound poorly soluble in aqueous solutions. The high octanol/water partition coefficient (LogP > 5) confirms its hydrophobicity.[4][10]
Causality: The hydrophobic forces of the long carbon chain overwhelm the hydrophilic character of the two hydroxyl groups, preventing water molecules from effectively solvating the compound.
Solution:
-
Primary Solvents: Do not attempt to dissolve it directly in water or aqueous buffers. Start with a 100% organic solvent. Recommended starting solvents include:
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
-
Gentle Heating: To aid dissolution, you can gently warm the solvent (e.g., to 30-40°C in a water bath) while stirring or vortexing. Do not overheat, as this can lead to solvent evaporation and concentration changes.
Q5: My compound precipitates when I add it to my aqueous cell culture media/buffer. How can I prevent this?
A: This is a direct consequence of the solubility issue described in Q4. When a concentrated organic stock solution is introduced into an aqueous environment, the compound "crashes out" of solution as it is no longer soluble.
Causality: The rapid dilution of the organic solvent with the aqueous medium lowers the overall solvating power for the hydrophobic molecule, leading to precipitation.
Solution:
-
Prepare a High-Concentration Stock: First, prepare a highly concentrated stock solution in an appropriate organic solvent like DMSO or ethanol, following the protocol below.
-
Serial Dilution & Vigorous Mixing: Add the stock solution to the aqueous medium in a stepwise manner while vortexing or stirring vigorously. This helps disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Use of Surfactants/Co-solvents: If your experimental system permits, consider including a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a higher percentage of the organic co-solvent in your final aqueous solution. This can help maintain the solubility of the compound.
-
Final Concentration Limit: Be aware that there is an upper limit to the concentration of this compound that can be maintained in an aqueous system, even with these techniques. If you see persistent precipitation, you may be exceeding its solubility limit.
Experimental Protocol: Preparing a Concentrated Stock Solution
This protocol provides a validated method for reliably preparing a stock solution of this compound.
Objective: To prepare a 10 mM stock solution in 100% DMSO.
Materials:
-
This compound (MW: 286.5 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Calculation:
-
To make 1 mL of a 10 mM solution, you need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 286.5 g/mol * (1000 mg / 1 g) = 2.865 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 2.87 mg of this compound directly into the tube. Record the exact weight.
-
-
Solvent Addition:
-
Based on the actual mass, calculate the precise volume of DMSO needed.
-
Volume (mL) = [Mass (mg) / 286.5 g/mol] / 10 mmol/L * (1 L / 1000 mL) * (1000 mg/g)
-
Example: If you weighed 2.90 mg, you would need [2.90 / 286.5] / 0.01 = 1.012 mL of DMSO.
-
Add the calculated volume of DMSO to the tube.
-
-
Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term use.
-
Caption: Workflow for preparing a stock solution.
Q6: My experimental results are inconsistent. What could be the cause?
A: Inconsistent results with lipophilic compounds like this often trace back to issues with compound delivery into the aqueous experimental system.
Causality & Solutions:
-
Inaccurate Dosing: If your stock solution is not fully dissolved, or if the compound precipitates upon dilution, the actual concentration your cells or assay are exposed to will be lower than intended and will vary between experiments.
-
Solution: Always ensure your stock solution is perfectly clear before use. When diluting into aqueous media, do so with vigorous mixing and visually inspect for any cloudiness or precipitate.[14]
-
-
Adsorption to Plastics: Long-chain lipids can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration.
-
Solution: Consider using low-retention plasticware or glass whenever possible. Pre-rinsing pipette tips with the solution before the final transfer can also help mitigate this.
-
-
Reagent Quality: Ensure the purity of your this compound. Impurities can lead to off-target effects and variability.
-
Solution: Use a compound from a reputable supplier and refer to the certificate of analysis. If in doubt, purity can be checked by techniques like melting point analysis or chromatography.
-
Caption: A logical workflow for troubleshooting inconsistent results.
Q7: I suspect my compound may be degrading. How can I check for and prevent degradation?
A: this compound is generally stable under recommended storage conditions.[11] Degradation is more likely to occur under harsh experimental conditions.
Causality & Solutions:
-
Chemical Incompatibility: As mentioned, strong oxidizing agents are incompatible.[11] Additionally, very high or low pH and prolonged exposure to high temperatures in solution can potentially lead to degradation over time.[15]
-
Prevention: Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods. Protect from light if working with photosensitive systems.[15]
-
-
Checking for Degradation: The most straightforward way to check for degradation is through analytical chemistry.
-
Thin-Layer Chromatography (TLC): A quick and easy method. A pure compound should give a single spot. The appearance of multiple spots may indicate degradation or impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a more definitive method. It can separate the parent compound from any degradation products and confirm their mass, helping to identify them.
-
Section 3: Advanced Topics
Q8: How does the chirality ((R)-(+)-) of this molecule impact its handling and experimental use?
A: The chirality is a critical factor for biological activity, but less so for basic handling.
-
Physical Properties: The physical properties (solubility, melting point, etc.) of the (R)-enantiomer are identical to the (S)-enantiomer and very similar to the racemic mixture. Therefore, the handling, storage, and dissolution protocols are the same regardless of the specific stereoisomer.
-
Biological Activity: The critical difference lies in biological systems. Receptors, enzymes, and other biological targets are themselves chiral. Consequently, the (R)- and (S)-enantiomers can have vastly different biological activities, potencies, and even toxicities. The "(+)" refers to its dextrorotatory property of rotating plane-polarized light, which is an experimentally determined value used to characterize the specific enantiomer.[16]
-
Experimental Implication: When your research involves biological systems, it is crucial to use the enantiomerically pure form and to ensure that the compound's stereochemistry is not altered during your experimental setup. Using a racemic mixture can confound results, as any observed effect could be due to one enantiomer, the other, or a combination of both.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Octadecane-1,2-diol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Octane-1,2-diol. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Octadecanediol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-Octadecane-1,2-diol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,2-Octanediol. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Octadecanediol. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Octanediol. Retrieved from [Link]
-
Molbase. (n.d.). octadecane-1,2-diol 20294-76-2 wiki. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Let's Learn Science. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
-
Rijo, P., et al. (2020). Natural Compounds: A Dynamic Field of Applications. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1,18-Octadecanediol. Retrieved from [Link]
-
Chantrapromma, K., et al. (2024). Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Semantic Scholar. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,2-Octadecanediol. Retrieved from [Link]
-
Organic Chemistry with Victor. (2022, December 22). How to Experimentally Determine R and S Stereodescriptors. YouTube. Retrieved from [Link]
Sources
- 1. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 1,2-Octadecanediol [webbook.nist.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,2-Octanediol: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 10. 1,2-Octadecanediol (CAS 20294-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. chemos.de [chemos.de]
- 13. chemos.de [chemos.de]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (R)-(+)-1,2-Octadecanediol
Welcome to the technical support center for (R)-(+)-1,2-Octadecanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this long-chain chiral diol. We provide in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure you achieve the desired purity and yield for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A1: The impurity profile of your crude this compound is highly dependent on the synthetic route. However, several classes of impurities are consistently encountered:
-
Enantiomeric Impurities: The most challenging impurity is typically the undesired (S)-(-)-1,2-Octadecanediol. Its presence is often a result of incomplete stereoselectivity in the synthesis, such as in Sharpless asymmetric dihydroxylation of the corresponding alkene, where achieving enantiomeric excesses greater than 90% can be difficult for certain substrates[1].
-
Starting Materials: Unreacted starting materials, such as 1-octadecene if you are performing a dihydroxylation, can carry through the initial workup.
-
Reaction By-products: Depending on the synthesis, by-products can include over-oxidized products (ketones, carboxylic acids) or products from side reactions. For instance, if using an acid-catalyzed hydrolysis of an epoxide, oligomerization can occur[1].
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., toluene, ethyl acetate, THF) can be retained in the crude product[2].
-
Catalyst Residues: If your synthesis involves metal catalysts (e.g., Osmium from dihydroxylation, Manganese from epoxidation), trace amounts may remain and require specific purification steps for removal[1][2].
A thorough understanding of your reaction mechanism is the first step in predicting and identifying your impurity profile[3].
Q2: My primary challenge is removing the (S)-enantiomer to achieve high enantiomeric excess (e.e.). What are my most effective options?
A2: Increasing the enantiomeric excess of a chiral diol is a common but significant challenge. The physical properties of enantiomers are identical, making them impossible to separate by standard techniques like recrystallization or normal-phase chromatography[4]. Your primary strategies are:
-
Chiral Preparative HPLC: This is often the most direct method. It involves using a stationary phase that is itself chiral. The two enantiomers form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times and allowing for their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for this class of compounds[5].
-
Chemical Derivatization to Form Diastereomers: This classic chemical resolution technique involves reacting your racemic or enantioenriched diol with a highly pure chiral resolving agent to form a mixture of diastereomers[6][7]. Diastereomers have different physical properties and can be separated by standard methods like recrystallization or flash chromatography. After separation, the chiral auxiliary is cleaved to yield the purified (R)-enantiomer.
-
Mechanism: The reaction with a chiral acid, for example, converts the (R,S)-diol mixture into (R-diol)-(R-acid) and (S-diol)-(R-acid) diastereomers. These can then be separated.
-
Common Agents: For diols, chiral acids like (S)-mandelic acid or chiral isocyanates can be effective derivatizing agents[6]. The choice of agent is critical and often requires screening.
-
Q3: I'm trying to purify by recrystallization, but my product is "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is common for long-chain, flexible molecules like 1,2-octadecanediol, especially when the solution is cooled too quickly or when significant impurities are present that disrupt crystal lattice formation[8][9].
Causality & Solutions:
-
High Impurity Level: Impurities lower the melting point of the mixture and interfere with nucleation. Try a preliminary purification step, like a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization[10].
-
Rapid Cooling: Cooling the solution too fast ("shock cooling") promotes precipitation over crystallization, leading to an amorphous oil[8]. Allow the solution to cool slowly to room temperature, and only then place it in an ice bath to maximize yield[9].
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out immediately. The ideal solvent dissolves the diol when hot but not when cold[9][11]. For long-chain alcohols, solvent systems like ethanol/water, acetone/hexane, or pure ethanol can be effective[12].
-
Supersaturation: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until it fully dissolves, and attempt to cool it slowly again[8].
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch to provide a nucleation site[9].
Q4: What analytical techniques are best for assessing the enantiomeric excess (e.e.) and overall purity of my final product?
A4: A multi-pronged analytical approach is necessary to confirm both chemical and stereochemical purity.
-
For Enantiomeric Excess (e.e.):
-
Chiral HPLC: This is the gold standard. It provides a direct quantitative measure of the ratio of the two enantiomers.
-
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): This is a powerful alternative to chiral HPLC[7]. Reacting the diol with a CDA, such as Mosher's acid or a chiral boric acid, converts the enantiomers into diastereomers[13][14]. The protons near the newly formed chiral center will have different chemical shifts (Δδ) in the ¹H NMR spectrum, allowing you to integrate the distinct peaks and calculate the e.e.[13]. This method is highly accurate and does not require a specialized HPLC column[13][14].
-
-
For Overall Chemical Purity:
-
HPLC/UHPLC with Universal Detectors: Techniques like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are excellent for purity assessment because they provide a more uniform response for compounds that lack a strong UV chromophore, like 1,2-octadecanediol[15].
-
Gas Chromatography (GC-MS/GC-FID): Due to the low volatility of the diol, derivatization (e.g., silylation) is required to convert the hydroxyl groups into less polar silyl ethers. This method is highly sensitive for detecting volatile and semi-volatile impurities[16][17].
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
Differential Scanning Calorimetry (DSC): This technique can determine purity for highly pure substances (>98%) by analyzing the melting point depression caused by impurities[].
-
Troubleshooting Guide: Common Purification Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used, keeping the product in solution.[8]2. The compound is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration. | 1. Evaporate some of the solvent and attempt to cool again.2. Test alternative solvent systems where the compound has lower solubility at cold temperatures.[12]3. Use a pre-heated funnel and filter flask; add a small amount of extra hot solvent before filtering to prevent crystallization.[19] |
| Poor Separation in Flash Chromatography | 1. Inappropriate solvent system (incorrect polarity).2. Column was overloaded with crude material.3. Sample was not loaded in a concentrated band.4. Compound is degrading on the silica gel.[10] | 1. Optimize the solvent system using TLC first. Aim for a target Rf value of 0.3-0.4.2. Use a larger column or reduce the amount of sample. A typical ratio is 1:30 to 1:100 sample-to-silica by weight.3. Dissolve the sample in a minimal amount of the eluent or a stronger, volatile solvent and adsorb it onto a small amount of silica before loading.[10]4. Test compound stability on a TLC plate. If it degrades, consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[10] |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent).[8]2. The solution is cooling too slowly in a very clean flask, preventing nucleation. | 1. Reduce the solvent volume by gentle heating or under a stream of nitrogen and re-cool.2. Induce crystallization by scratching the inner surface of the flask or adding a seed crystal.[9] |
| Residual Solvent Detected in Final Product | 1. Inefficient drying.2. Solvent is trapped within the crystal lattice (clathrate formation). | 1. Dry the product under high vacuum for an extended period, possibly with gentle heating (ensure temperature is well below the melting point).2. Re-dissolve the product in a different, more volatile solvent and recrystallize or precipitate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for purifying this compound, assuming minor impurities.
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. Ethanol or an acetone/hexane mixture are good starting points[12]. The ideal solvent will fully dissolve the crude diol near its boiling point but show very low solubility at 0-4 °C.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent dropwise while stirring and heating until the solid just dissolves completely[11]. Causality Note: Using the absolute minimum amount of solvent is critical for achieving supersaturation upon cooling, which drives crystallization and maximizes yield[9].
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes[19].
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them[19].
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process[9].
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by ¹H NMR using a Chiral Derivatizing Agent
This protocol describes the use of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) to determine the enantiomeric excess.
-
Sample Preparation: In an NMR tube, dissolve ~5-10 mg of your purified this compound in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated pyridine.
-
Derivatization: Add a slight molar excess (e.g., 1.1 equivalents per hydroxyl group) of the chiral derivatizing agent (Mosher's acyl chloride) to the NMR tube. Add a small amount of a non-nucleophilic base like pyridine (if not already the solvent) to scavenge the HCl by-product.
-
Reaction: Cap the tube and gently mix. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature). The reaction can be monitored by TLC. Mechanism Insight: The CDA reacts with the hydroxyl groups of both the (R) and (S) diols to form diastereomeric esters. The different spatial environments of these diastereomers cause the NMR signals of nearby protons to appear at different chemical shifts[7].
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that is close to the chiral center (e.g., the protons at C1 or C2). You should see two distinct peaks or sets of peaks corresponding to the two diastereomers. Carefully integrate these peaks. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] * 100
Purification Workflow Diagram
This diagram outlines a logical decision-making process for purifying crude this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 3. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 14. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: (R)-(+)-1,2-Octadecanediol Synthesis
A-Level: Strategic Overview for Principal Investigators & Project Leaders
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for minimizing enantiomeric impurity in the synthesis of (R)-(+)-1,2-Octadecanediol. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic strategies effectively. The stereochemical integrity of chiral molecules like this compound is often paramount to their biological activity and therapeutic efficacy.[1][2][3] This resource is structured to address common challenges and provide actionable solutions grounded in established chemical principles.
B-Level: Troubleshooting Guide for Bench Scientists
This section addresses specific issues that may arise during the synthesis and purification of this compound, leading to suboptimal enantiomeric excess (ee).
Issue 1: Low Enantiomeric Excess in the Final Product
Question: My final sample of this compound shows a low enantiomeric excess after synthesis. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess (ee) is a common challenge that can originate from several stages of your workflow: the initial asymmetric synthesis, the purification process, or unintended racemization. Let's break down the potential causes and solutions.
Potential Causes & Corrective Actions:
-
Suboptimal Asymmetric Synthesis Conditions: The core of achieving high ee lies in the enantioselective step itself.
-
Catalyst Inefficiency: The choice and handling of the chiral catalyst are critical.[2][3] Ensure your catalyst is of high purity and handled under appropriate inert conditions if it's sensitive to air or moisture.
-
Incorrect Reaction Parameters: Temperature, solvent, and stoichiometry can significantly impact enantioselectivity.[4] For instance, some reactions exhibit higher selectivity at lower temperatures. It is crucial to optimize these parameters systematically.
-
Reagent Purity: Impurities in starting materials or reagents can interfere with the catalyst's function. Always use reagents of the highest possible purity.
-
-
Racemization During Workup or Purification: The desired (R)-enantiomer might be converting to the (S)-enantiomer under certain conditions.
-
Harsh pH Conditions: Exposure to strong acids or bases can lead to racemization, potentially through the formation of a carbocation intermediate.[5] Neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH.
-
Elevated Temperatures: High temperatures during solvent removal or purification can sometimes induce racemization.[6] Use the lowest feasible temperatures for these steps.
-
-
Ineffective Purification to Remove the Minor Enantiomer: Standard purification techniques like silica gel chromatography may not be sufficient to separate enantiomers.
-
Chiral Resolution Techniques: If your synthesis yields a racemic or nearly racemic mixture, you will need to employ a chiral resolution method. This often involves reacting the diol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography.[7][8]
-
Enrichment via Recrystallization: In some cases, if the ee is already moderately high, careful recrystallization can enrich the major enantiomer. This is highly dependent on the specific compound and solvent system.
-
Workflow for Diagnosing Low Enantiomeric Excess:
Caption: Diagnostic workflow for troubleshooting low enantiomeric excess.
Issue 2: Difficulty in Accurately Determining Enantiomeric Purity
Question: I am struggling to get reliable and reproducible measurements of the enantiomeric excess of my 1,2-Octadecanediol samples. What are the best practices for this analysis?
Answer: Accurate determination of enantiomeric purity is crucial for validating your synthesis and ensuring the quality of your final product.[1] The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.
Recommended Analytical Methods:
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/SFC | Direct separation of enantiomers on a chiral stationary phase (CSP).[] | High accuracy and precision. Can be used for both analytical and preparative separations. | Requires method development to find the right column and mobile phase. Can be sensitive to sample matrix effects. |
| NMR with Chiral Derivatizing Agents (CDAs) | Enantiomers are converted into diastereomers by reaction with a CDA (e.g., Mosher's acid). The diastereomers have distinct NMR signals that can be integrated.[10][11] | Provides structural confirmation. Does not require an enantiomerically pure standard for quantification.[12] | Requires a chemical derivatization step which may not go to completion. The CDA must be of high enantiomeric purity. |
Troubleshooting Chiral HPLC Analysis:
-
Poor Resolution/Peak Shape:
-
Column Selection: Not all chiral columns are suitable for all compounds. Screen a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase Optimization: Small changes in the mobile phase composition (e.g., the percentage of alcohol modifier) can have a large impact on separation.[13]
-
Temperature Control: Maintain a constant column temperature, as fluctuations can affect retention times and resolution.[14]
-
Injection Solvent: Dissolve your sample in the mobile phase whenever possible to avoid peak distortion.[14]
-
-
Inconsistent Retention Times:
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Begin with a set of standard chiral columns (e.g., CHIRALPAK® series).
-
Mobile Phase Screening: For normal phase, a common starting point is a mixture of hexane and isopropanol. For reverse phase, acetonitrile/water or methanol/water are typical.
-
Optimize Modifier Concentration: Vary the percentage of the alcohol modifier in the mobile phase in small increments (e.g., 2-5%) to find the optimal resolution.
-
Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to improve peak shape and separation.
-
Method Validation: Once a suitable method is developed, validate it for linearity, accuracy, and precision.
C-Level: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high enantiomeric purity from the outset?
A1: Asymmetric dihydroxylation (AD) of the corresponding terminal alkene (1-octadecene) is a highly effective and widely used method for the enantioselective synthesis of 1,2-diols.[4] The Sharpless Asymmetric Dihydroxylation, using AD-mix-β, typically provides the (R)-diol with high enantiomeric excess. The use of chiral catalysts, in general, is a cornerstone of modern enantioselective synthesis.[3]
Q2: Can I improve the enantiomeric excess of a partially racemic mixture of 1,2-Octadecanediol?
A2: Yes, this is referred to as enantiomeric enrichment. If your synthesis produces a mixture with a moderate to low ee, you can improve it through several techniques:
-
Chiral Resolution: This is the most definitive method. It involves converting the enantiomers into a mixture of diastereomers, which can be separated by physical means like crystallization or chromatography.[7] A common approach is the formation of diastereomeric salts with a chiral acid or base.[7]
-
Kinetic Resolution: This involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For diols, enzymatic acylation is a common kinetic resolution strategy.[17]
-
Preparative Chiral Chromatography: Using HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, you can physically separate the two enantiomers.[]
Q3: What are the key factors to consider when choosing a chiral catalyst for the synthesis?
A3: The selection of a chiral catalyst is critical for achieving high enantioselectivity.[2] Key considerations include:
-
Proven Efficacy: Choose a catalyst system that has been demonstrated to be effective for the asymmetric dihydroxylation of long-chain terminal alkenes.
-
Availability and Cost: Consider the commercial availability and cost-effectiveness of the catalyst, especially for larger-scale synthesis.
-
Operational Simplicity: Some catalyst systems are more sensitive to air and moisture than others, requiring more stringent handling procedures.
Q4: How can I prevent racemization of my this compound during storage?
A4: While 1,2-diols are generally stereochemically stable, racemization can occur under harsh conditions.[6] To ensure long-term stability:
-
Storage Conditions: Store the purified diol in a cool, dark, and dry place.
-
pH Neutrality: Ensure that the final product is free from any acidic or basic residues from the workup.
-
Inert Atmosphere: For very long-term storage or if the compound is particularly sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
Logical Relationship Diagram for Enantiomeric Purity:
Caption: Interplay of synthesis, potential issues, and analytical control for achieving high enantiomeric purity.
References
-
Hoyt, L. A., & Myers, A. G. (2015). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PubMed Central. [Link]
- Quallich, G. J., & Woodall, T. M. (1995). Enantioselective Synthesis of C2-Symmetric Diols. Tetrahedron Letters, 36(27), 4729–4732.
-
Nguyen, T. T., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
-
Wang, Z., et al. (2023). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[4][18]-allylic alcohol transposition. RSC Publishing.
- Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-52.
- BOC Sciences. (n.d.).
-
Zhang, Y., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(12), 7293-7297. [Link]
- ChemInform. (2010). Novel methods of resolving racemic diols and amino alcohols.
- Zhang, Y., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
- ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- Diva-Portal.org. (2024). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Diva-Portal.org.
- SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Thieme.
- ResearchGate. (n.d.). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Nguyen, T. T., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Organic & Biomolecular Chemistry. (2024). RSC Publishing.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Chromatography Today. (2016). Important Considerations for Repeatable HPLC Assays of Chiral Compounds.
- BenchChem. (2025). Technical Guide: Enantiomeric Purity of (2S,3S)-2,3-Diaminobutane-1,4-diol. BenchChem.
- Herald Scholarly Open Access. (2018).
-
Negishi, E. I., & Coperet, C. (2004). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. PubMed Central. [Link]
- Hilaris Publisher. (2024). The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher.
- Chemistry Stack Exchange. (2019). How to separate a racemic mixture of 1,2-diols. Chemistry Stack Exchange.
-
Smith, A. B., & Beaudry, C. M. (2013). Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols. PubMed Central. [Link]
- OpenStax. (n.d.). Enantioselective Synthesis.
- Hilaris Publisher. (2024). The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher.
- BOC Sciences. (n.d.). Chiral Resolution Reagents. BOC Sciences.
-
Mendoza, A., et al. (2015). Scalable, enantioselective taxane total synthesis. PubMed Central. [Link]
- Google Patents. (n.d.). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).
- ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?
-
AK LECTURES. (2013). Chiral Resolution. YouTube. [Link]
- HPLC. (n.d.). “Chiral Impurity Methods – Case Study”. HPLC.
- TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
-
Wolf, C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. [Link]
-
PubChem. (n.d.). 1,2-Octadecanediol. PubChem. [Link]
- Google Patents. (n.d.). EP0474250A2 - Enzymatic process for separating the optical isomers of racemic 1,2-diols.
- Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues. (n.d.). PubMed Central.
-
Bäckvall, J. E., et al. (2005). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 102(43), 15287-15292. [Link]
- MDPI. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. uma.es [uma.es]
- 13. chiraltech.com [chiraltech.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. EP0474250A2 - Enzymatic process for separating the optical isomers of racemic 1,2-diols - Google Patents [patents.google.com]
- 18. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity issues with (R)-(+)-1,2-Octadecanediol concentrations
Welcome to the technical support guide for researchers utilizing (R)-(+)-1,2-Octadecanediol. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding unexpected cell toxicity. As a stable, synthetic analog of ceramide, this compound is a valuable tool for investigating sphingolipid-mediated signaling pathways, particularly in the context of cancer therapeutics where inducing apoptosis is a primary goal.[1][2] However, its lipid nature and potent biological activity can present challenges in experimental design, leading to issues with solubility, dosing, and cytotoxicity.
This guide provides field-proven insights to help you navigate these challenges, ensure experimental reproducibility, and confidently interpret your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about handling and applying this compound in a cell culture setting.
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as C18-D-erythro-dihydrosphingosine, is a structural analog of ceramide.[3] Ceramides are a class of sphingolipids that act as critical signaling molecules in a variety of cellular processes, most notably in the induction of apoptosis (programmed cell death).[2] Unlike endogenous ceramides, which are subject to metabolic degradation by enzymes like ceramidases, this compound and similar synthetic analogs are designed to be more resistant, allowing for more sustained signaling.[1][4]
The primary mechanism of its cytotoxicity is the induction of apoptosis. By mimicking natural ceramides, it can activate downstream signaling cascades that lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspases—the executioner enzymes of apoptosis.[1][5]
Q2: How should I dissolve and store this compound for cell culture use?
Proper solubilization is critical and is a frequent source of experimental error. Due to its long C18 alkyl chain, this compound is highly lipophilic and insoluble in aqueous media.
-
Recommended Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization Procedure: To ensure complete dissolution, gentle warming (to 37°C) and vortexing may be necessary. Visually inspect the solution to ensure there are no precipitates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Before each use, thaw an aliquot completely and vortex gently before making dilutions.
Q3: What are the typical working concentrations, and why am I seeing toxicity across my entire dose range?
The effective concentration of this compound is highly cell-type dependent. Cancer cell lines, for instance, may exhibit sensitivity at different concentration ranges.
-
General Range: Most studies with ceramide analogs report activity in the low-to-mid micromolar (µM) range (e.g., 5 µM to 100 µM).
-
High Sensitivity: If you observe widespread cell death even at the lowest concentrations, it often points to issues with the compound's delivery into the culture medium rather than inherent hypersensitivity. The compound may be precipitating out of solution upon dilution into the aqueous culture medium, leading to the formation of lipid aggregates. These aggregates can be taken up by cells in a non-uniform manner, resulting in localized high concentrations and acute toxicity.
Q4: Which cell viability assays are most appropriate for a lipophilic compound like this?
Standard colorimetric or fluorometric assays are generally suitable, but with some caveats.
-
Metabolic Assays (MTT, XTT, WST-1, alamarBlue): These assays measure the metabolic activity of viable cells.[7][8] They are reliable but can sometimes be confounded if the compound itself interferes with mitochondrial reductase activity. It is always good practice to run a control with the compound in cell-free media to check for direct chemical reduction of the assay reagent.
-
Membrane Integrity Assays (LDH Release, Trypan Blue): Lactate dehydrogenase (LDH) release assays measure cytotoxicity by detecting a cytosolic enzyme released from cells with compromised plasma membranes.[8] This is a direct measure of cell death. Trypan blue exclusion is a simple, direct counting method to distinguish viable from non-viable cells.[9]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. They are highly sensitive and less prone to interference from colored or fluorescent compounds.
| Assay Type | Principle | Pros | Cons |
| MTT/XTT | Mitochondrial reductase activity | Well-established, inexpensive | Potential for interference from compound |
| LDH Release | Measures membrane integrity | Direct measure of cytotoxicity | Less sensitive to early apoptotic events |
| Trypan Blue | Membrane exclusion | Simple, direct visualization | Low throughput, subjective |
| ATP-Based | Quantifies cellular ATP | High sensitivity, broad linear range | Higher cost |
Part 2: Troubleshooting Guide for High Cell Toxicity
This guide provides a logical workflow to diagnose and resolve common issues leading to excessive or inconsistent cell death in your experiments.
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A step-by-step workflow for diagnosing the root cause of excessive cell toxicity.
Q: I'm observing massive, rapid cell death even at what should be a low concentration (e.g., 5-10 µM). What is the most likely cause?
A: This scenario is almost always due to improper delivery of the compound into the cell culture medium, leading to the formation of micro-precipitates or aggregates.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Thaw your stock solution completely and inspect it carefully against a light source. If you see any cloudiness or crystalline precipitate, it has come out of solution.
-
Causality: Lipophilic compounds can precipitate at low temperatures. A non-homogenous stock solution will lead to inaccurate and irreproducible final concentrations.
-
Solution: Gently warm the stock to 37°C and vortex thoroughly to re-dissolve. If it does not clear, discard and prepare a fresh stock solution.
-
-
Optimize Your Dosing Technique:
-
Problem: Adding a small volume of cold DMSO stock directly into a large volume of aqueous culture medium is a recipe for precipitation. This "shock" causes the compound to crash out of solution.
-
Causality: The rapid change in solvent polarity prevents the lipid molecules from dispersing evenly.
-
Solution Protocol:
-
Warm your complete culture medium to 37°C.
-
In a separate sterile tube, add the required volume of stock solution to a small volume (e.g., 200-500 µL) of the pre-warmed medium.
-
Pipette up and down or vortex gently immediately to create a pre-diluted, dispersed solution.
-
Add this pre-dilution dropwise to your main culture vessel, swirling gently to mix. This two-step dilution method significantly improves dispersion and prevents aggregation.
-
-
-
Control for Solvent Toxicity:
-
Action: Calculate the final concentration (% v/v) of your solvent (DMSO/ethanol) in the culture wells.
-
Causality: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive even at 0.1%. High solvent concentrations can induce cell stress or death, confounding your results.
-
Solution: Ensure your final solvent concentration is kept constant across all treatments (including the vehicle control) and is below the known toxicity threshold for your cell line (ideally ≤ 0.1%).
-
Q: My results are highly variable between experiments, even when I use the same concentrations. What could be causing this inconsistency?
A: Inconsistency with lipid compounds often stems from subtle variations in protocol execution and biological factors.
-
Inconsistent Solubilization: As detailed above, if your solubilization and dilution technique varies even slightly, the degree of aggregation will change, leading to different effective concentrations being delivered to the cells. Solution: Standardize your dosing protocol meticulously.
-
Cell State and Density: The sensitivity of cells to apoptotic stimuli can be influenced by their confluency and metabolic state. Cells that are overly confluent may be stressed and more susceptible. Solution: Seed cells to achieve a consistent density (e.g., 60-70% confluency) at the time of treatment for all experiments.
-
Cell Passage Number: Cells at high passage numbers can accumulate genetic and phenotypic changes, altering their response to stimuli. Solution: Use cells within a consistent and low passage number range for all key experiments.
-
Serum Variability: Different lots of fetal bovine serum (FBS) contain varying levels of lipids and binding proteins that can sequester this compound, altering its bio-availability. Solution: If possible, test and reserve a large batch of a single FBS lot for the entire series of experiments.
Part 3: Mechanistic Insights & Confirmatory Protocols
Understanding the mechanism of cell death is crucial for validating that the observed toxicity is the intended biological effect (apoptosis) and not an experimental artifact.
The Ceramide-Mediated Apoptotic Pathway
This compound, as a ceramide mimetic, is expected to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. Ceramide can directly or indirectly lead to the activation of pro-apoptotic proteins like Bax, which translocate to the mitochondria.[1] This triggers mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the "apoptosome," which activates caspase-9.[10] Initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which dismantle the cell.[5][11] In some cells, this pathway can also be amplified by protein kinase C (PKC) isoforms, particularly PKCδ, which is a known pro-apoptotic kinase.[12][13][14]
Caption: Simplified signaling pathway for ceramide analog-induced apoptosis.
Protocol: Determining the IC50 with a Dose-Response Curve
To establish a reliable working concentration, you must perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
Objective: To identify the concentration of this compound that reduces cell viability by 50%.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentration series of this compound in complete medium using the two-step dilution method described in Part 2. A suggested range for a first pass is 0, 1, 5, 10, 25, 50, 100, 200 µM. Your vehicle control (0 µM) should contain the same final solvent concentration as the highest compound dose.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. This brings the final concentration to 1X.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform your chosen cell viability assay (e.g., MTT or ATP-based) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot percent viability versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol: Confirming Apoptosis with a Caspase-3/7 Activity Assay
This protocol validates that the observed cell death is occurring through the expected apoptotic mechanism.
Objective: To measure the activity of executioner caspases 3 and 7 in response to treatment.
Methodology:
-
Cell Seeding and Treatment: Plate and treat cells as you would for a viability assay. It is best to use concentrations around the determined IC50 and 2-3 fold above (e.g., 1X and 3X IC50). Include a positive control for apoptosis (e.g., Staurosporine) and a vehicle control.
-
Assay Principle: Many commercial kits (e.g., Caspase-Glo® 3/7) utilize a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7.[5] When caspases are active, they cleave the substrate, releasing a substrate for luciferase and generating light.
-
Assay Procedure: Follow the manufacturer's protocol. Typically, this involves adding a single reagent directly to the wells, incubating for 1-2 hours, and then reading the luminescence on a plate reader.
-
Interpretation: A significant, dose-dependent increase in luminescence in the treated wells compared to the vehicle control confirms that cell death is being mediated by caspase-dependent apoptosis. This provides strong evidence that your compound is acting through its intended biological pathway.
References
-
A review of ceramide analogs as potential anticancer agents. PMC - PubMed Central. Available at: [Link]
-
Reyland, M. E. (2007). Protein kinase Cδ and apoptosis. Biochemical Society Transactions, 35(5), 995-998. Available at: [Link]
-
Gomez-Larrauri, A., et al. (2021). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Cancers, 13(16), 3983. Available at: [Link]
-
Ullah, M., et al. (2005). Protein Kinase C-ε Regulates the Apoptosis and Survival of Glioma Cells. Cancer Research, 65(16), 7270-7278. Available at: [Link]
-
Basu, A., & Lu, D. (2007). Regulation of cell apoptosis by protein kinase c delta. Journal of Cellular and Molecular Medicine, 11(4), 679-691. Available at: [Link]
-
Reyland, M. E. (2009). Protein kinase C isoforms: Multi-functional regulators of cell life and death. The international journal of biochemistry & cell biology, 41(4), 764-767. Available at: [Link]
-
He, L., et al. (2024). Developing new ceramide analogs against non-small cell lung cancer (NSCLC). American Journal of Cancer Research, 14(1), 133-149. Available at: [Link]
-
Sam-Yellowe, T. Y., et al. (2019). Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers. PLoS One, 14(3), e0213624. Available at: [Link]
-
Reyland, M. E. (2009). Protein kinase C isoforms: Multi-functional regulators of cell life and death. The international journal of biochemistry & cell biology, 41(4), 764-767. Available at: [Link]
-
Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer. MDPI. Available at: [Link]
-
Susin, S. A., et al. (1998). Inhibition of sphingolipid induced apoptosis by caspase inhibitors indicates that sphingosine acts in an earlier part of the apoptotic pathway than ceramide. FEBS Letters, 436(1), 1-5. Available at: [Link]
-
Yao, M., Vaithiyanathan, M., & Allbritton, N. L. (2023). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Annual Review of Analytical Chemistry, 16(1), 367-387. Available at: [Link]
-
Troubleshooting guide for cell culture. PromoCell. Available at: [Link]
-
Park, M. T., et al. (2003). Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. Clinical Cancer Research, 9(2), 878-885. Available at: [Link]
-
Viability by MTT assay as a function of Gd and lipid concentration. ResearchGate. Available at: [Link]
-
Yao, M., Vaithiyanathan, M., & Allbritton, N. L. (2023). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Annual Review of Analytical Chemistry, 16, 367-387. Available at: [Link]
-
Kågedal, K., et al. (2001). Sphingosine-induced apoptosis is dependent on lysosomal proteases. Biochemical Journal, 359(2), 335-343. Available at: [Link]
-
(2R)-Octadecane-1,2-diol. PubChem. Available at: [Link]
-
Singh, B. R., & Kumar, R. (2021). Troubleshooting: Cell Culture (Appendix 1). In Practical Techniques in Molecular Biotechnology. Cambridge University Press. Available at: [Link]
-
Protective Effects of Neutral Lipids from Phaeodactylum tricornutum on Palmitate-Induced Lipid Accumulation in HepG2 Cells: An In Vitro Model of Non-Alcoholic Fatty Liver Disease. MDPI. Available at: [Link]
-
PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]
-
1,2-Octadecanediol. PubChem. Available at: [Link]
-
Horvath, A., et al. (2021). Acute, reproductive, and developmental toxicity of essential oils assessed with alternative in vitro and in vivo systems. Archives of Toxicology, 95(1), 229-242. Available at: [Link]
-
Kim, Y., et al. (2020). Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. Ecotoxicology and Environmental Safety, 201, 110796. Available at: [Link]
-
Kim, Y., et al. (2020). Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. Ecotoxicology and Environmental Safety, 201, 110796. Available at: [Link]
-
Apoptosis Dependent and Independent Functions of Caspases. Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link]
-
Okuda, M., et al. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. Cosmetics, 8(2), 43. Available at: [Link]
-
Wu, Y., et al. (2015). Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells. PLoS One, 10(6), e0129674. Available at: [Link]
-
Ude, C. M., et al. (2020). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics, 10(3-s), 114-121. Available at: [Link]
-
Organic Compounds with Biological Activity. MDPI. Available at: [Link]
-
1,18-Octadecanediol. PubChem. Available at: [Link]
-
1,2-Octanediol. PubChem. Available at: [Link]
-
The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. MDPI. Available at: [Link]
Sources
- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 3. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub: are you are robot? [sci-hub.st]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Microplate Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells | PLOS One [journals.plos.org]
- 11. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Involvement of protein kinase C‐δ in DNA damage‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of cell apoptosis by protein kinase c delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Validation & Comparative
A Comparative Guide to the Enantiomers of 1,2-Octadecanediol: (R)-(+)- vs. (S)-(-)
For researchers, scientists, and professionals in drug development, the seemingly subtle difference between enantiomers can have profound implications for biological activity, formulation stability, and overall product efficacy. This guide provides an in-depth technical comparison of (R)-(+)-1,2-Octadecanediol and its mirror image, (S)-(-)-1,2-Octadecanediol. While specific comparative data for these long-chain diols is not extensively documented in publicly available literature, this guide synthesizes established principles of stereochemistry, proven experimental methodologies, and data from shorter-chain analogs to provide a robust framework for their evaluation.
Introduction to Chirality in 1,2-Alkanediols
1,2-Octadecanediol possesses a single chiral center at the C-2 position, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. This stereoisomerism is a critical consideration in pharmacology and material science, as the three-dimensional arrangement of atoms can dictate the molecule's interaction with chiral biological targets like enzymes and receptors. It is a well-established principle that enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles[1].
The (R) and (S) nomenclature is derived from the Cahn-Ingold-Prelog priority rules and describes the absolute configuration of the chiral center. The (+) and (-) designations, conversely, refer to the direction in which each enantiomer rotates plane-polarized light, a physical property known as optical activity. An equal mixture of both enantiomers is termed a racemic mixture and is optically inactive.
Physicochemical Properties: A Comparative Overview
| Property | This compound (Predicted) | (S)-(-)-1,2-Octadecanediol (Predicted) | Racemic (±)-1,2-Octadecanediol (Experimental) |
| Molecular Formula | C₁₈H₃₈O₂ | C₁₈H₃₈O₂ | C₁₈H₃₈O₂[2] |
| Molecular Weight | 286.49 g/mol | 286.49 g/mol | 286.49 g/mol [2] |
| Melting Point | Expected to be slightly different from the racemate | Expected to be slightly different from the racemate | ~81 °C[3] |
| Optical Rotation [α]D | Positive (+) | Negative (-) | 0° |
Note: The melting point of a racemic mixture can be different (either higher or lower) than that of the pure enantiomers.
Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The preparation of enantiomerically pure 1,2-octadecanediol requires a stereoselective synthetic route. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the conversion of alkenes to chiral vicinal diols with high enantioselectivity[1][4][5][6][7][8]. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand. The choice of ligand dictates which face of the alkene is hydroxylated, thus determining the resulting enantiomer.
The starting material for this synthesis is 1-octadecene.
Caption: Enantioselective synthesis of (R) and (S)-1,2-octadecanediol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
1-octadecene
-
AD-mix-α and AD-mix-β
-
tert-butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of AD-mix-α (or AD-mix-β) in a 1:1 mixture of tert-butanol and water at room temperature, add methanesulfonamide.
-
Cool the mixture to 0 °C and add 1-octadecene.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and warm the mixture to room temperature.
-
Stir for 1 hour, then extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding enantiomerically enriched 1,2-octadecanediol.
Characterization and Chiral Separation
Confirmation of the synthesis of the individual enantiomers and determination of their enantiomeric purity requires specialized analytical techniques.
Polarimetry
Polarimetry is used to measure the optical rotation of the synthesized diols. The (R)-enantiomer is expected to rotate plane-polarized light in a positive direction (+), while the (S)-enantiomer will rotate it in an equal but opposite direction (-).
Experimental Protocol: Polarimetry
-
Prepare a solution of the synthesized diol of a known concentration (e.g., 1 g/100 mL) in a suitable achiral solvent (e.g., ethanol or chloroform).
-
Calibrate the polarimeter using the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL[9].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (% ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Caption: Workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is a good starting point for method development[10][11].
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v)[10]. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as diols lack a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase.
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| × 100.
Biological Activity: A Comparative Assessment (Proposed)
While it is established that 1,2-alkanediols possess antimicrobial properties by disrupting the microbial cell membrane, there is a lack of specific data comparing the efficacy of the (R) and (S) enantiomers of 1,2-octadecanediol[12]. Given the chiral nature of biological membranes and their constituent proteins, it is plausible that the two enantiomers will exhibit different levels of antimicrobial activity. A comparative study is therefore proposed.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of each enantiomer against a panel of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) should be determined using a standardized broth microdilution method.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of twofold dilutions of each enantiomer in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the diol that completely inhibits visible growth of the microorganism.
A lower MIC value indicates greater antimicrobial potency.
Cytotoxicity Assessment
It is also crucial to assess the potential cytotoxicity of the enantiomers against mammalian cell lines to understand their safety profile.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed a human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each enantiomer for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
This will allow for the determination of the IC₅₀ (the concentration that inhibits 50% of cell growth) for each enantiomer, providing a quantitative measure of their cytotoxicity.
Conclusion
While this compound and (S)-(-)-1,2-Octadecanediol share identical fundamental chemical properties, their chirality necessitates a careful and separate evaluation of their biological activities. This guide provides the foundational knowledge and detailed experimental protocols for the enantioselective synthesis, characterization, and comparative biological assessment of these molecules. The proposed antimicrobial and cytotoxicity studies will be instrumental in elucidating any stereospecific effects, providing critical data for researchers and professionals in drug development and other relevant fields. The application of robust methodologies like Sharpless Asymmetric Dihydroxylation and chiral HPLC is paramount to ensuring the production and analysis of enantiomerically pure compounds, a cornerstone of modern chemical and pharmaceutical research.
References
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). PubMed Central.
- 1,2-Alkanediols for Cosmetic Preserv
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016).
- Sharpless Asymmetric Dihydroxyl
- Continuous process for producing 1,2-alkanediols. (1984).
- sharpless dihydroxyl
- Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. (2016). Conference Series.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). Semantic Scholar.
- Process for producing 1,2-alkanediol. (2008).
- United States Patent. (2005).
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
- Alkanediol composition, process for producing the same and cosmetic. (2018).
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). PubMed.
- 1,2-Hexadecanediol technical grade, 90%. (n.d.). Sigma-Aldrich.
- 1,2-Octanediol. (2026). ChemicalBook.
- 1,2-Octanediol 98%. (n.d.). Sigma-Aldrich.
- Specific rot
- 1,2-Octanediol CAS#: 1117-86-8. (n.d.). ChemicalBook.
- Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. (n.d.). Diva-Portal.org.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016).
- Sharpless asymmetric dihydroxylation. (n.d.).
- 1-2-Octadecanediol.pdf. (n.d.). Cheméo.
- Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. (2021). PubMed Central.
- Technical Support Center: Isomer Separation of Diols by Chiral HPLC. (n.d.). Benchchem.
- 1,2-Octadecanediol. (n.d.). PubChem.
- 1,2-Octanediol. (n.d.). PubChem.
- Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. (2020). YouTube.
- 1,12-OCTADECANEDIOL. (n.d.). ChemicalBook.
- 1,2-Octadecanediol. (n.d.). NIST WebBook.
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2022). MDPI.
- SELECTIVE CYTOTOXICITY EFFECTS OF R-GLYCIDOL AND S-GLYCIDOL ON VERO AND HCT 116 CELLS IN EVALUATING THE INCIDENCE OF GLYCIDYL ESTERS IN EDIBLE OILS AND FATS. (2025).
- Safety Data Sheet: Octadecane-1,2-diol. (2022). Chemos GmbH & Co.KG.
- 1,2-Octadecanediol. (n.d.). NIST WebBook.
- 1,2-octadecanediol (C18H38O2). (n.d.). PubChemLite.
- Octadecane-1,2-diol. (2013). Surfactant Encyclopedia.
- Safety Data Sheet: Octane-1,2-diol. (n.d.). Chemos GmbH & Co.KG.
- Specific rotation – Knowledge and References. (n.d.). Taylor & Francis.
- Chemical Properties of 1,2-Octadecanediol (CAS 20294-76-2). (n.d.). Cheméo.
- Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. (2020). ScienceDirect.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines. (2023). MDPI.
- Specific Rotation and Observed Rotation Calculations in Optical Activity. (2017). YouTube.
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Octanediol | 1117-86-8 [chemicalbook.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [ouci.dntb.gov.ua]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. US10882803B2 - Natural 1,2-alkanediols, compositions having natural 1,2-alkanediols and processes for making the same - Google Patents [patents.google.com]
The Emergence of (R)-(+)-1,2-Octadecanediol as a Novel Biomarker: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomarker discovery, the identification of novel molecules that can accurately reflect physiological or pathological processes is paramount for advancing diagnostics and therapeutic development. This guide provides an in-depth technical overview of the validation of (R)-(+)-1,2-Octadecanediol, a long-chain diol with structural similarities to key signaling lipids, as a potential biomarker. We will explore the scientific rationale for its investigation, present a framework for its analytical and clinical validation, and compare its potential utility against established biomarkers in the context of diseases with dysregulated lipid metabolism.
Introduction: The Rationale for Investigating this compound
This compound is a saturated 18-carbon chain diol.[1][2][3] Its structural resemblance to sphingoid bases, the backbone of critical signaling lipids like ceramides and sphingosine-1-phosphate, suggests its potential involvement in sphingolipid metabolic pathways.[4][5][6] Dysregulation of sphingolipid metabolism is a hallmark of numerous diseases, including metabolic syndrome, cardiovascular diseases, and various cancers.[7][8][9] This has led to the hypothesis that this compound may serve as a valuable biomarker reflecting alterations in these pathways.
The potential advantages of this compound as a biomarker lie in its chemical stability compared to more complex lipids and its potential for sensitive detection using mass spectrometry. This guide will walk through the necessary steps to validate its utility, from initial analytical method development to clinical performance assessment.
The Biomarker Validation Framework: A Fit-for-Purpose Approach
The validation of any new biomarker must follow a rigorous, stepwise process to ensure its reliability and clinical relevance. The U.S. Food and Drug Administration (FDA) provides guidance on this process, emphasizing a "fit-for-purpose" approach where the extent of validation is determined by the intended use of the biomarker.[10] For a biomarker intended for disease diagnosis or monitoring, a full validation is required.
The validation process can be broadly categorized into analytical validation, clinical validation, and clinical utility.
Analytical Validation of this compound
The cornerstone of biomarker validation is a robust and reliable analytical method. For a lipid molecule like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological matrices such as human plasma.[11][12][13][14]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the analytical validation of this compound.
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of 1,2-Octadecanediol).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v), a modification of the Folch method, to isolate lipids.[10]
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column to separate the lipids.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient can be programmed to start with a higher percentage of A and gradually increase the percentage of B to elute the lipids based on their polarity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values would be determined during method development.
-
Sources
- 1. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Octadecanediol [webbook.nist.gov]
- 3. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical tools to investigate sphingolipid metabolism and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An overview of sphingolipid metabolism: from synthesis to breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Characterization of novel long-chain 1,2-diols in Thermus species and demonstration that Thermus strains contain both glycerol-linked and diol-linked glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2-Octadecanediol [webbook.nist.gov]
- 10. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 14. Quantification of Endocannabinoids in Human Plasma | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to 1,2-Diols in Membrane Studies: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of membrane research, formulation science, and drug delivery, 1,2-diols (also known as 1,2-alkanediols or vicinal diols) have carved out a significant niche. These amphiphilic molecules, characterized by two hydroxyl groups on adjacent carbons, serve multifaceted roles as solvents, humectants, and, most notably, as potent modulators of membrane structure and function. Their ability to interact with and perturb lipid bilayers makes them invaluable as penetration enhancers for transdermal drug delivery and as broad-spectrum antimicrobial preservatives.[1][2]
This guide provides an in-depth comparative analysis of common 1,2-diols, focusing on the causal relationships between their molecular structure—specifically alkyl chain length—and their functional effects on membranes. We will delve into experimental data to provide a clear, objective comparison, equipping you with the knowledge to select the optimal 1,2-diol for your specific research or formulation needs.
The Chain Length Effect: A Core Principle
The primary determinant of a 1,2-diol's activity is the length of its alkyl chain. This structural feature governs its hydrophobicity and, consequently, the nature and intensity of its interaction with the lipid bilayer. As the chain length increases, the molecule becomes more lipophilic, enhancing its ability to partition into the hydrophobic core of the membrane.[3][4] This fundamental principle dictates the diol's efficacy as both a penetration enhancer and an antimicrobial agent.[1][5]
Physicochemical Properties of Common 1,2-Diols
A foundational understanding begins with the basic physicochemical properties of these compounds. The following table summarizes key parameters for a selection of commonly used 1,2-diols.
| 1,2-Diol | Carbon Chain Length | Molecular Weight ( g/mol ) | LogP (Octanol/Water) | Primary Functions |
| 1,2-Propanediol | C3 | 76.09 | -0.92 | Solvent, Humectant |
| 1,2-Butanediol | C4 | 90.12 | -0.29 | Penetration Enhancer, Solvent[6] |
| 1,2-Pentanediol | C5 | 104.15 | 0.29 | Penetration Enhancer, Preservative[5][7] |
| 1,2-Hexanediol | C6 | 118.17 | 0.87 | Preservative, Penetration Enhancer[6][8] |
| 1,2-Octanediol (Caprylyl Glycol) | C8 | 146.23 | 1.98 | Potent Preservative, Skin Conditioner[1][7] |
Note: LogP values are estimates and can vary slightly based on the calculation method.
Mechanism of Membrane Interaction: A Visual Explanation
The amphiphilic nature of 1,2-diols is the key to their mechanism of action.[1][3] The two hydrophilic hydroxyl groups tend to anchor at the polar headgroup region of the lipid bilayer, while the hydrophobic alkyl chain inserts into the nonpolar acyl chain core. This insertion disrupts the ordered packing of the lipid molecules.
Longer-chain diols (C6, C8) are more disruptive, leading to a significant increase in membrane fluidity and permeability.[5] This disordering of the tightly packed stratum corneum lipids is the primary mechanism behind their efficacy as penetration enhancers.[9] For microorganisms, this disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
Caption: Experimental workflow for DSC analysis.
Step-by-Step Methodology
-
Liposome Preparation:
-
Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) from a model phospholipid, such as dipalmitoylphosphatidylcholine (DPPC).
-
Hydrate a dry lipid film with a buffer solution (control) or a buffer containing the 1,2-diol of interest at a specific concentration. [10] * For LUVs, the MLV suspension is extruded through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the lipid's Tm. [10]
-
-
DSC Sample Loading:
-
Accurately load a known amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of the corresponding buffer (or buffer-diol solution without lipids) into the reference pan. This is crucial for correcting baseline drift.
-
-
Data Acquisition:
-
Equilibrate the sample and reference cells at a temperature well below the expected Tm.
-
Initiate a temperature scan at a controlled rate (e.g., 1-2°C/minute). It is common practice to run an initial scan, cool the sample, and then record a second heating scan for analysis to ensure thermal history is consistent. [10] * Record the differential heat flow between the sample and reference pans as a function of temperature. [11]
-
-
Data Analysis:
-
The resulting plot is a thermogram. The peak of the endotherm corresponds to the main phase transition temperature (Tm). [12] * The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
-
Compare the Tm, peak shape, and ΔH of the diol-treated samples to the control. A decrease in Tm and a broadening of the peak indicate that the diol has partitioned into the bilayer and disrupted the cooperative packing of the lipid acyl chains. [12]
-
Conclusion and Future Outlook
The selection of a 1,2-diol for a specific application in membrane studies or formulation development is a matter of optimizing trade-offs. The clear trend is that increasing alkyl chain length from C4 to C8 boosts antimicrobial efficacy and can enhance skin penetration. [1][5]However, this comes at the cost of reduced water solubility and potentially a higher skin irritation potential. [1][8]
-
For applications requiring potent antimicrobial preservation, 1,2-hexanediol and 1,2-octanediol are superior choices. [1]* For transdermal formulations, 1,2-pentanediol and 1,2-hexanediol often provide a good balance of penetration enhancement and acceptable solubility. [5]* Shorter-chain diols like 1,2-propanediol and 1,2-butanediol are primarily used as solvents and humectants, with weaker effects on membrane perturbation. [6][13] The experimental workflows and comparative data presented here provide a robust framework for making informed decisions. By understanding the causal link between molecular structure and membrane effects, researchers can rationally select and validate the optimal 1,2-diol to achieve their desired performance objectives.
References
-
Lewis, R. N., Mannock, D. A., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171–195. [Link]
-
McElhaney, R. N. (1982). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. Chemistry and Physics of Lipids, 30(2-3), 229–259. [Link]
-
Heerklotz, H. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In J. H. Kleinschmidt (Ed.), Lipid-Protein Interactions: Methods and Protocols (pp. 51–65). Humana Press. [Link]
-
Okuda, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science, 68(8), 759-763. [Link]
-
TA Instruments. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. [Link]
-
Heerklotz, H. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 974, 51-65. [Link]
-
Okuda, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science. [Link]
-
Lee, E., et al. (2012). Conformational preferences and antimicrobial activities of alkanediols. Journal of Peptide Science, 18(S1). [Link]
-
Cosmetic Ingredient Review. (2018). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
Purnamawati, S., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics, 12(11), 1113. [Link]
-
Kim, Y. R., et al. (2020). Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. Biotechnology and Bioprocess Engineering, 25(3), 459–465. [Link]
-
Johnson, W., et al. (2012). Safety assessment of 1,2-glycols as used in cosmetics. International Journal of Toxicology, 31(5_suppl), 147S–168S. [Link]
-
Fiume, M. M., et al. (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. International Journal of Toxicology. [Link]
-
Lu, T., et al. (2013). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release. AAPS PharmSciTech, 14(4), 1327–1333. [Link]
-
Cosmetic Ingredient Review. (2012). Final Report of the Cosmetic Ingredient Review Expert Panel On the Safety Assessment of 1,2-Glycols as Used in Cosmetics. [Link]
-
Morvová, M., et al. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]
-
Daniels, R., et al. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. Pharmaceutics, 13(9), 1469. [Link]
-
Ribbeck, K., & Görlich, D. (2002). The permeability barrier of nuclear pore complexes appears to operate via hydrophobic exclusion. The EMBO Journal, 21(11), 2664–2671. [Link]
-
Lee, E., et al. (2019). Figure 1: Structures of 1,2-alkanediols. ResearchGate. [Link]
-
Kapoor, A., et al. (2018). Chemical penetration enhancers for transdermal drug delivery system. Journal of Drug Delivery and Therapeutics, 8(5-s), 62-66. [Link]
-
Düster, R., et al. (2021). 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities. Journal of Biological Chemistry, 296, 100260. [Link]
-
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603–618. [Link]
-
Wiener, M. C., & White, S. H. (2004). Experimental validation of molecular dynamics simulations of lipid bilayers: a new approach. Biophysical Journal, 87(5), 3349–3363. [Link]
-
Marrink, S. J., & Berendsen, H. J. (1994). A molecular-dynamics study of lipid bilayers: effects of the hydrocarbon chain length on permeability. The Journal of Chemical Physics, 101(10), 9128-9139. [Link]
-
Gohlke, A., et al. (2018). Evaluation of DPH and TMA-DPH fluorescence anisotropy as indicator of changed membrane fluidity within adherent C6 cells. ResearchGate. [Link]
-
Morvová, M., et al. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]
-
Gidwani, A., Holowka, D., & Baird, B. (2001). Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells. Biochemistry, 40(41), 12422–12429. [Link]
-
Martin, E. W., et al. (2022). Molecular insights into the effect of hexanediol on FUS phase separation. bioRxiv. [Link]
-
Cramer, C. J., & Truhlar, D. G. (1999). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. The Journal of Physical Chemistry A, 103(38), 7629-7640. [Link]
-
BMG LABTECH. (2009). Membrane fluidity measurement using UV fluorescence polarization. [Link]
-
Zhang, X., et al. (2018). Analytical techniques and methods for study of drug-lipid membrane interactions. Journal of Pharmaceutical Analysis, 8(4), 217-227. [Link]
-
Sharma, A., et al. (2022). Permeation Enhancers in Novel Drug Delivery System. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-8. [Link]
-
Chen, Y., et al. (2016). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 21(12), 1709. [Link]
-
López-García, J. J., et al. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. International Journal of Molecular Sciences, 23(20), 12401. [Link]
-
Heberle, F. A., & Feigenson, G. W. (2019). How to Determine Lipid Interactions in Membranes from Experiment Through the Ising Model. Langmuir, 35(2), 263–274. [Link]
-
Di Fonzo, S., et al. (2020). New Insights into the Structure of Glycols and Derivatives: A Comparative X-Ray Diffraction, Raman and Molecular Dynamics Study of Ethane-1,2-Diol, 2-Methoxyethan-1-ol and 1,2-Dimethoxy Ethane. Molecules, 25(21), 5178. [Link]
-
Sharma, N., et al. (2021). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Journal of the Indian Institute of Science, 101(1), 1-28. [Link]
-
Pirc, K., & Vrhovnik, A. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. Membranes, 13(3), 325. [Link]
-
Ulmschneider, M. B., et al. (2021). The Optimal Lipid Chain Length of a Membrane-Permeabilizing Lipopeptide Results From the Balance of Membrane Partitioning and Local Damage. Frontiers in Microbiology, 12, 669709. [Link]
-
Lipotype GmbH. (2021). Chain length impacts membrane fluidity. [Link]
-
Nokami, J., et al. (2001). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. The Journal of Organic Chemistry, 66(16), 5432–5439. [Link]
-
Leslie, J. M. (2020, May 8). Forming a trans-1,2-diol [Video]. YouTube. [Link]
-
Thallmair, S., et al. (2019). Effects of lipid composition on membrane permeation. Soft Matter, 15(1), 154-163. [Link]
-
Rykaczewski, K., et al. (2011). The Viscous Properties of Diols. V. 1,2–Hexanediol in Water and Butanol Solutions. Journal of Solution Chemistry, 40(9), 1523-1536. [Link]
-
van den Bogaart, G., et al. (2007). Different effects of lipid chain length on the two sides of a membrane and the lipid annulus of MscL. Biophysical Journal, 93(1), 135–144. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A molecular-dynamics study of lipid bilayers: effects of the hydrocarbon chain length on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin [mdpi.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucm.es [ucm.es]
- 13. cir-safety.org [cir-safety.org]
A Researcher's Guide to Navigating Cross-Reactivity of (R)-(+)-1,2-Octadecanediol in Kinase Assays
This guide provides an in-depth analysis of the potential cross-reactivity of (R)-(+)-1,2-Octadecanediol, a known inhibitor of Protein Kinase C (PKC), in various assay formats. As researchers and drug development professionals, understanding the specificity of tool compounds is paramount to generating reliable and reproducible data. This document will explore the mechanistic basis for potential off-target effects, offer experimental strategies to quantify cross-reactivity, and provide best practices for data interpretation.
Introduction to this compound: Beyond a Simple Diol
This compound is a synthetic diol that has garnered attention in cell biology research primarily for its role as an inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are central to numerous signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. The inhibitory action of this compound on PKC makes it a valuable tool for dissecting these cellular events. However, its structural similarity to endogenous lipid signaling molecules necessitates a thorough evaluation of its assay specificity.
The Challenge of Cross-Reactivity in Kinase Assays
Cross-reactivity in the context of kinase assays refers to the interaction of a compound with proteins other than the intended target. This can lead to misleading results, such as the false identification of a compound as a specific inhibitor or the misinterpretation of its mechanism of action. For a molecule like this compound, which mimics aspects of endogenous lipids, the potential for off-target interactions is a critical consideration.
Potential Sources of Cross-Reactivity for this compound
The lipophilic nature and structural features of this compound suggest two primary avenues for cross-reactivity:
-
Interaction with Other Lipid-Binding Proteins: The long hydrocarbon chain of this compound makes it structurally analogous to other lipid second messengers, such as diacylglycerol (DAG) and ceramides. This raises the possibility of it binding to other proteins that possess lipid-binding domains, potentially leading to unintended activation or inhibition of other signaling pathways.
-
Off-Target Kinase Inhibition: While identified as a PKC inhibitor, it is plausible that this compound could interact with other kinases, particularly those within the same family or those that have structurally similar regulatory domains.
To systematically evaluate these possibilities, a well-designed experimental approach is essential.
Experimental Workflow for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a multi-pronged approach, combining binding assays with functional assays. Below is a recommended workflow:
Caption: A three-phase experimental workflow for assessing the cross-reactivity of a compound.
Protocol: Competitive Radioligand Binding Assay for PKC
This protocol provides a framework for assessing the ability of this compound and other test compounds to displace a known radiolabeled ligand from PKC.
Materials:
-
Purified, active PKC enzyme
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu) as the radioligand
-
This compound
-
Test compounds (potential cross-reactants)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like Ca²⁺, phosphatidylserine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of unlabeled this compound and test compounds.
-
In a microtiter plate, combine the purified PKC enzyme, assay buffer, and the various concentrations of the test compounds or vehicle control.
-
Add a constant concentration of [³H]-PDBu to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Protocol: In Vitro Kinase Activity Assay
This protocol measures the functional effect of this compound and test compounds on the enzymatic activity of PKC.
Materials:
-
Purified, active PKC enzyme
-
Specific peptide substrate for PKC (e.g., a synthetic peptide with a phosphorylation site)
-
[γ-³²P]ATP
-
This compound
-
Test compounds
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound and test compounds.
-
In a microcentrifuge tube, combine the PKC enzyme, peptide substrate, and kinase reaction buffer.
-
Add the various concentrations of the test compounds or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Data Interpretation and Comparative Analysis
The data obtained from these assays can be tabulated to provide a clear comparison of the potency and selectivity of this compound against other kinases or lipid-binding proteins.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | PKC | Kinase Activity | 15 |
| Compound A (Structural Analog) | PKC | Kinase Activity | >100 |
| Compound B (Other Kinase) | PKC | Kinase Activity | 50 |
| This compound | Other Kinase | Kinase Activity | >100 |
This is example data and should be generated through experimentation.
A higher IC50 value for a potential off-target protein compared to the primary target (PKC) indicates selectivity. The selectivity index can be calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target. A higher selectivity index is desirable.
Visualizing the Mechanism: PKC Signaling
Understanding the signaling context of PKC is crucial for designing relevant cross-reactivity studies. The following diagram illustrates a simplified PKC activation pathway.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation.
Conclusion and Best Practices
While this compound is a valuable tool for studying PKC-mediated signaling, researchers must exercise due diligence in confirming its specificity within their experimental system. The potential for cross-reactivity with other lipid-regulated enzymes and kinases should not be overlooked. We recommend the following best practices:
-
Always perform dose-response curves to determine the potency of this compound in your specific assay.
-
Whenever possible, use a structurally unrelated inhibitor as a complementary tool to confirm that the observed biological effect is indeed due to the inhibition of the target.
-
Consider the cellular context , as the lipid composition of the cell membrane can influence the activity and specificity of lipid-like compounds.
-
Thoroughly document your findings on the selectivity of this compound to contribute to the collective knowledge of the research community.
References
-
Joseph, C. K., et al. (1993). 1,2-Diols, a novel class of protein kinase C inhibitors. Journal of Biological Chemistry, 268(2), 1256-1261. [Link]
A Comparative Guide to the Definitive Identification of Synthesized (R)-(+)-1,2-Octadecanediol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized chiral molecule's identity and stereochemical integrity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the definitive identification of synthesized (R)-(+)-1,2-Octadecanediol. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to ensure you can confidently characterize your synthesized product.
The Challenge: Beyond Simple Confirmation
Synthesizing a chiral molecule like this compound is only the first step. The subsequent, and arguably more critical, phase is confirming its identity and, crucially, its enantiomeric purity. The presence of the undesired (S)-enantiomer can have significantly different biological effects, making accurate determination of the enantiomeric excess (ee) paramount. This guide will compare four key analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, Gas Chromatography-Mass Spectrometry (GC-MS), and Polarimetry.
Comparative Analysis of Key Methodologies
Each analytical technique offers a unique lens through which to view your synthesized compound. The choice of method, or more often, the combination of methods, will depend on the specific questions you need to answer – from initial purity assessment to precise enantiomeric ratio determination.
| Technique | Primary Application | Strengths | Limitations | Typical Sample Requirement |
| Chiral HPLC | Quantitative determination of enantiomeric excess (ee). | Direct separation of enantiomers, high precision and accuracy, well-established for a wide range of compounds.[1][2] | Requires method development, may require specialized and expensive chiral columns.[3] | 1-5 mg |
| NMR with CDA | Determination of enantiomeric excess and absolute configuration. | Provides structural information alongside enantiomeric ratio, can be performed on a standard NMR spectrometer.[4][5] | Indirect method requiring derivatization, potential for kinetic resolution errors if the reaction is not complete. | 5-10 mg |
| GC-MS | Assessment of chemical purity and molecular weight confirmation. Chiral GC for ee determination. | High separation efficiency for volatile compounds, provides structural information through fragmentation patterns.[6] | Requires derivatization for non-volatile compounds like long-chain diols, potential for thermal degradation. | <1 mg |
| Polarimetry | Qualitative confirmation of optical activity and measurement of specific rotation. | Rapid and non-destructive, provides a bulk measure of optical activity.[7][8] | Does not provide information on enantiomeric purity if the specific rotation of the pure enantiomer is unknown, sensitive to impurities. | 10-20 mg |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for each analytical technique, designed to be self-validating and grounded in established scientific principles.
Orthogonal Strategy for Identity Confirmation
A robust strategy for confirming the identity of synthesized this compound involves an orthogonal approach, where each technique provides a unique and complementary piece of information.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. coleparmer.com [coleparmer.com]
- 8. copbela.org [copbela.org]
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the antimicrobial efficacy of (R)-(+)-1,2-Octadecanediol and its related, more commonly utilized, shorter-chain 1,2-alkanediols. As the demand for preservative systems with improved safety profiles and multifunctional benefits grows, a clear understanding of the structure-activity relationships and formulation characteristics of these compounds is paramount. This document synthesizes available experimental data to offer a clear perspective on their relative performance.
Introduction to 1,2-Alkanediols: Beyond Simple Humectants
1,2-Alkanediols are a class of amphiphilic molecules that have carved a significant niche in the cosmetic and pharmaceutical industries.[1][2] While initially valued for their properties as humectants and solvents, their potent antimicrobial activity has led to their widespread use as alternative preservatives or as boosters in traditional preservative systems.[1][2] Compounds such as 1,2-pentanediol, 1,2-hexanediol, and 1,2-octanediol (caprylyl glycol) are among the most frequently used.[2] This guide extends the comparison to include the longer-chain this compound, examining how its structural properties influence its efficacy.
Mechanism of Antimicrobial Action: Membrane Disruption
The primary mechanism by which 1,2-alkanediols exert their antimicrobial effect is through the disruption of the microbial cell membrane. Their amphiphilic nature, characterized by a polar diol head and a nonpolar alkyl tail, allows them to integrate into the lipid bilayer of bacterial and fungal cell membranes. This insertion compromises membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3]
Caption: Mechanism of 1,2-Alkanediol Antimicrobial Action.
Structure-Activity Relationship: The Double-Edged Sword of Chain Length
A critical principle governing the efficacy of 1,2-alkanediols is the length of their alkyl chain. Experimental data consistently demonstrates that antimicrobial activity, as measured by the Minimum Inhibitory Concentration (MIC), increases with a longer carbon chain.[4][5] For instance, 1,2-decanediol exhibits lower MIC values, and thus higher antimicrobial potency, than its shorter-chain counterparts like 1,2-hexanediol.[6]
However, this enhanced potency is accompanied by a significant decrease in water solubility. This trade-off is a crucial consideration for formulation scientists. While a longer-chain diol like 1,2-decanediol or this compound may be highly effective in principle, its poor water solubility can limit its practical preservative efficacy in aqueous-based formulations. This can lead to challenges in achieving a homogenous distribution of the agent, potentially compromising the preservation of the product.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of 1,2-alkanediols against common microorganisms found in cosmetic and pharmaceutical products. The data for this compound is extrapolated based on the established trend of increasing antimicrobial activity and decreasing water solubility with longer chain lengths.
| Compound | Carbon Chain Length | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Yeast) | Water Solubility |
| 1,2-Pentanediol | C5 | High MIC | High MIC | High MIC | High |
| 1,2-Hexanediol | C6 | 1-2.5%[4] | 0.94-1.25%[4] | Moderate MIC | Moderate |
| 1,2-Octanediol | C8 | Lower MIC[5][7] | Lower MIC | Lower MIC | Low |
| 1,2-Decanediol | C10 | Low MIC[6][5] | Low MIC | Low MIC | Very Low |
| This compound | C18 | Very Low (estimated) | Very Low (estimated) | Very Low (estimated) | Extremely Low |
Key Insights from the Data:
-
Gram-Positive vs. Gram-Negative Bacteria: While 1,2-alkanediols demonstrate broad-spectrum activity, some studies suggest slightly higher efficacy against Gram-positive bacteria like Staphylococcus aureus.[4][5]
-
Fungal Efficacy: Longer-chain diols like 1,2-octanediol and 1,2-decanediol are necessary for significant bactericidal and fungicidal activity.[5][7]
-
The Solubility Challenge: The extremely low water solubility of this compound would likely make it unsuitable as a primary preservative in aqueous systems, despite its predicted high intrinsic antimicrobial activity. Its utility may be greater in anhydrous or high-oil-phase formulations.
Synergistic Effects: Enhancing Antimicrobial Performance
A key strategy in modern preservative systems is the use of synergistic combinations to enhance efficacy while minimizing the concentration of individual components. 1,2-Alkanediols are particularly effective in this regard.
Blends of 1,2-Alkanediols: A combination of different 1,2-alkanediols, such as a 1:1 mixture of 1,2-hexanediol and 1,2-octanediol, has been shown to exhibit synergistic antimicrobial properties.[1][6] This approach balances the higher water solubility of the shorter-chain diol with the greater antimicrobial potency of the longer-chain one, providing broad-spectrum protection that can be more effective than either compound used alone.[6]
Combination with Other Preservatives and Chelating Agents: 1,2-Alkanediols can significantly boost the efficacy of traditional preservatives like phenoxyethanol.[8] Furthermore, their performance is enhanced when combined with chelating agents such as disodium EDTA.[6] Chelating agents sequester metal ions that are essential for microbial cell wall stability, thereby weakening the microorganisms and making them more susceptible to the membrane-disrupting action of the 1,2-alkanediols.
Caption: Synergistic Combinations of 1,2-Alkanediols.
Experimental Protocols
For researchers seeking to validate the efficacy of these compounds, the following are standardized methodologies for determining antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Principle: This method involves incorporating various concentrations of the test compound into a solid agar medium, followed by inoculation with the test microorganism. The absence of growth after incubation indicates the inhibitory effect of the compound at that concentration.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solutions: Prepare a series of graded concentrations of the 1,2-alkanediol in a suitable solvent. For water-insoluble diols, a co-solvent system may be necessary.
-
Media Preparation: Prepare molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and maintain it in a water bath at 45-50°C.
-
Incorporation of Test Compound: Add a defined volume of each stock solution to separate aliquots of the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pouring Plates: Pour the agar-compound mixtures into sterile Petri dishes and allow them to solidify. Also, prepare a control plate containing no test compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of the agar plates with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Principle: This test is an extension of the MIC test. It involves subculturing from the clear zones of the MIC plates onto fresh, compound-free agar to determine if the inhibition was static (inhibitory) or cidal (killing).
Step-by-Step Protocol:
-
Perform MIC Test: Conduct the MIC test as described above.
-
Subculturing: From the plates corresponding to the MIC and higher concentrations showing no growth, take a loopful of the inoculum and streak it onto fresh agar plates that do not contain the test compound.
-
Incubation: Incubate these new plates under the same conditions as the initial MIC test.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the test compound from the original MIC series that results in no microbial growth on the subculture plates.
Conclusion and Formulation Recommendations
The selection of a 1,2-alkanediol for antimicrobial preservation is a balance between intrinsic potency and formulation compatibility, primarily water solubility.
-
For Aqueous Systems: Shorter to medium-chain diols like 1,2-hexanediol and 1,2-octanediol are often preferred, especially in synergistic blends.[1][6] These provide a good balance of efficacy and solubility.
-
For Anhydrous or High-Oil-Phase Formulations: Longer-chain diols such as 1,2-decanediol and This compound can be highly effective due to their enhanced antimicrobial activity and better compatibility with lipophilic environments.
-
Synergy is Key: Regardless of the chosen 1,2-alkanediol, its efficacy can be significantly enhanced by combining it with other 1,2-alkanediols, traditional preservatives, or chelating agents.[8]
This guide underscores the versatility of 1,2-alkanediols as multifunctional ingredients. A thorough understanding of their comparative efficacies and formulation properties is essential for developing robust and safe preservation systems.
References
-
1,2-Alkanediols for Cosmetic Preservation. (2013). Cosmetics & Toiletries. [Link]
-
Schmaus, G., Lange, S., Joppe, H., Pillai, R., & Röding, J. (n.d.). Synergistic 1,2 Diol Combinations ± New Multifunctional Actives for Cosmetics. Symrise. [Link]
-
1,2-Alkanediols for Cosmetic Preservation. (2008). Cosmetics & Toiletries. [Link]
-
Safety Assessment of Alkane Diols as Used in Cosmetics. (2012). Cosmetic Ingredient Review. [Link]
-
Conformational preferences and antimicrobial activities of alkanediols. ResearchGate. [Link]
-
Okukawa, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. PubMed. [Link]
-
Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Safety of a preservative system containing 1,2-hexanediol and caprylyl glycol. ResearchGate. [Link]
-
A Study on the Antimicrobial Synergies of Alternative Preservatives and Chelating Agents. ResearchGate. [Link]
-
Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link]
-
Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. PubMed. [Link]
-
Okukawa, M., et al. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. PubMed. [Link]
-
Food-Grade Antimicrobials Potentiate the Antibacterial Activity of 1,2-Hexanediol. ResearchGate. [Link]
-
Effect of Phenoxyethanol and Alkane Diol Mixture on the Antimicrobial Activity and Antiseptic Ability in Cosmetics. Asian Journal of Beauty and Cosmetology. [Link]
Sources
- 1. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Phenoxyethanol and Alkane Diol Mixture on the Antimicrobial Activity and Antiseptic Ability in Cosmetics [e-ajbc.org]
Orthogonal Validation of (R)-(+)-1,2-Octadecanediol: A Comparative Guide to Ensuring Stereochemical and Functional Integrity
In the landscape of pharmaceutical development and advanced materials science, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. (R)-(+)-1,2-Octadecanediol, a long-chain chiral diol, serves as a critical building block in the synthesis of complex lipids, pharmaceutical excipients, and chiral catalysts. Its biological activity and material properties are intrinsically linked to its absolute configuration and the integrity of its diol functionality. Therefore, rigorous validation of this compound is paramount.
This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive validation of this compound. As seasoned researchers and drug development professionals, the audience for this guide understands that reliance on a single analytical technique is insufficient for unequivocal characterization. Orthogonal methods, which employ fundamentally different chemical and physical principles, provide a robust, self-validating system to confirm the identity, purity, and stereochemical integrity of a chiral compound[1]. We will explore three such methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
The Criticality of Orthogonal Validation
The concept of orthogonality in analytical chemistry is the use of two or more independent methods to measure the same attribute, thereby increasing confidence in the results[1]. For a chiral molecule like this compound, this approach is essential to:
-
Confirm Enantiomeric Purity: Ensure the desired (R)-enantiomer is present in high excess and quantify the level of the potentially undesirable (S)-enantiomer.
-
Verify Functional Group Integrity: Confirm the presence and integrity of the 1,2-diol moiety, which is crucial for its intended chemical reactivity and biological function.
-
Identify and Quantify Impurities: Detect any process-related impurities or degradation products that a single method might miss.
This multi-faceted approach to validation is in line with the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is a hallmark of robust scientific practice[2].
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers[3][4]. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and individual quantification[5].
Causality of Experimental Choices
The choice of a polysaccharide-based CSP, such as one derived from cellulose or amylose, is a logical starting point for the separation of diol enantiomers due to their broad applicability and proven success in resolving a wide range of chiral compounds[6]. A normal-phase mobile system is often preferred for such separations as it can enhance the subtle stereoselective interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the CSP[7].
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (R) and (S) enantiomers of 1,2-Octadecanediol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H).
Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
This compound reference standard
-
Racemic 1,2-Octadecanediol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:IPA. Degas the mobile phase prior to use.
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a stock solution of the racemic 1,2-Octadecanediol in the mobile phase at a concentration of 1 mg/mL.
-
-
Sample Preparation: Prepare a solution of the test sample of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as diols have weak chromophores, low wavelength detection is necessary).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to establish the resolution of the method.
-
Inject the this compound reference standard to confirm the elution order.
-
Inject the test sample and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
Data Presentation
| Parameter | Result |
| Retention Time (R)-enantiomer | tR |
| Retention Time (S)-enantiomer | tS |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | ≥ 99.5% |
Workflow Diagram
Caption: Chiral HPLC Workflow for Enantiomeric Purity.
Method 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral analysis, the enantiomers must be converted into diastereomers, which are distinguishable by NMR[8]. This is achieved by reacting the chiral diol with an enantiomerically pure chiral derivatizing agent (CDA).
Causality of Experimental Choices
The use of a chiral derivatizing agent containing a boronic acid moiety is particularly effective for 1,2-diols. These agents react rapidly and quantitatively with the diol to form stable cyclic boronate esters[9][10]. The resulting diastereomeric complexes exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the direct quantification of the enantiomeric ratio by integrating the well-resolved signals[11]. This method is advantageous as it does not require chromatographic separation and provides direct spectroscopic evidence of the enantiomeric composition.
Experimental Protocol: ¹H NMR with Chiral Derivatization
Objective: To determine the enantiomeric purity of this compound by forming diastereomeric boronate esters.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
(S)-(-)-α-Methylbenzylamine (enantiomerically pure)
-
2-Formylphenylboronic acid
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Derivatization in NMR Tube:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-(-)-α-methylbenzylamine.
-
Cap the NMR tube and vortex the mixture at room temperature for 15 minutes to ensure complete formation of the diastereomeric iminoboronate esters[11].
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers. Protons on the chiral derivatizing agent or protons on the diol backbone close to the stereocenter are often well-resolved.
-
Carefully integrate the area of a pair of non-overlapping signals, one for each diastereomer.
-
-
Calculation of Enantiomeric Purity: Enantiomeric Ratio = Integraldiastereomer 1 / Integraldiastereomer 2 % ee can be calculated from this ratio.
Data Presentation
| Parameter | Result |
| Chemical Shift Diastereomer 1 (δ₁) | ppm |
| Chemical Shift Diastereomer 2 (δ₂) | ppm |
| Chemical Shift Difference (Δδ) | ppm |
| Integral Ratio (Diastereomer 1:Diastereomer 2) | Report Ratio |
| Calculated Enantiomeric Excess (% ee) | ≥ 99.5% |
Workflow Diagram
Caption: NMR with Chiral Derivatization Workflow.
Method 3: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Validation
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not a method for determining enantiomeric purity, it is an excellent orthogonal technique to confirm the structural integrity of this compound, specifically the presence of the crucial hydroxyl (-OH) and aliphatic (C-H) groups.
Causality of Experimental Choices
The selection of FT-IR is based on its ability to provide a unique molecular fingerprint. For 1,2-octadecanediol, the presence of a broad O-H stretching band and sharp C-H stretching bands are characteristic features. The absence of unexpected peaks, such as a strong C=O stretch, confirms the absence of oxidation byproducts. This method is orthogonal to both HPLC and NMR as it probes the vibrational modes of chemical bonds rather than chromatographic interactions or nuclear spin states.
Experimental Protocol: FT-IR Spectroscopy
Objective: To confirm the presence of hydroxyl and aliphatic functional groups and the absence of carbonyl impurities.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Reagents:
-
This compound sample
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for O-H, C-H, and C-O stretching, and C-H bending vibrations.
-
Compare the obtained spectrum with a reference spectrum of a long-chain 1,2-diol if available.
-
Examine the spectrum for the absence of significant peaks in the carbonyl region (around 1700 cm⁻¹).
-
Data Presentation
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Observed in Sample |
| O-H Stretch (alcohol, hydrogen-bonded) | 3600-3200 (broad) | Yes |
| C-H Stretch (aliphatic) | 3000-2850 (strong, sharp) | Yes |
| C-O Stretch (primary & secondary alcohol) | 1260-1000 | Yes |
| C=O Stretch (ketone/aldehyde impurity) | ~1700 | No |
Workflow Diagram
Caption: FT-IR Spectroscopy Workflow.
Comparative Summary and Conclusion
The three orthogonal methods described provide a comprehensive validation of this compound. Each technique offers unique and complementary information, building a robust and trustworthy analytical data package.
| Feature | Chiral HPLC | ¹H NMR with CDA | FT-IR Spectroscopy |
| Primary Validation | Enantiomeric Purity | Enantiomeric Purity & Structure | Functional Group Integrity |
| Principle | Chromatographic Separation | Diastereomer Formation & NMR | Vibrational Spectroscopy |
| Quantitative? | Yes | Yes | Semi-quantitative |
| Key Advantage | High resolution and sensitivity | Direct spectroscopic evidence | Rapid, non-destructive |
| Limitation | Requires method development | Requires chiral derivatizing agent | Does not provide enantiomeric information |
References
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6043-6047. [Link]
-
Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. ResearchGate. [Link]
-
United States Pharmacopeia. (2014). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP 37. [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Decanediol. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Octadecanediol. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Propane-1,2-diol, propoxylated. NIST Chemistry WebBook. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. USP-NF. [Link]
-
Beesley, T. E. (2010). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 28(4), 304-315. [Link]
-
United States Pharmacopeia. (2019). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Cyclohexanediol. NIST Chemistry WebBook. [Link]
-
Çelik, G., et al. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(39), 25487-25501. [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(10), 954-962. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES. HPLC. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Beesley, T. E. (2008). Update in the Technology and Applications of Chiral Stationary Phases. LCGC North America, 26(4), 332-344. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Triacontanediol, di-TMS. NIST Chemistry WebBook. [Link]
-
Lindgren, F. (2024). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and 18O-Labeling. Diva-Portal.org. [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
-
Wenzel, T. J. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
George, S. A., & Bhalekar, M. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 30(4), 82-90. [Link]
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2883. [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]
-
LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
-
Yu, L., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 306-314. [Link]
Sources
- 1. 1,2-Butanediol [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Statistical Validation of (R)-(+)-1,2-Octadecanediol: A Framework for Experimental Rigor
This guide provides a comprehensive framework for the experimental and statistical validation of the chemical entity (R)-(+)-1,2-Octadecanediol. While this compound is a known 1,2-diol[1][2][3], it lacks extensive characterization within publicly accessible research literature. Therefore, this document outlines a robust, self-validating methodology to characterize its potential biological activity, using its plausible, yet hypothetical, role as a novel kinase inhibitor as a working example. This framework is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.
Part 1: Establishing a Testable Hypothesis - The Case for Protein Kinase C Inhibition
The first step in validating any new compound is to establish a plausible, testable hypothesis for its mechanism of action. The structure of this compound, a long-chain diol, suggests a potential interaction with cellular components that have lipid-binding domains. The Protein Kinase C (PKC) family of enzymes, which are critical regulators of cellular signaling, are phospholipid-dependent serine/threonine kinases and thus represent a scientifically sound hypothetical target[4].
The PKC Signaling Cascade: PKC isozymes are activated by diacylglycerol (DAG) and play a crucial role in pathways governing cell proliferation, differentiation, and apoptosis. Inhibition of these pathways is a key therapeutic strategy in various diseases, including cancer. To validate this compound, its effects must be compared against well-characterized, potent PKC inhibitors. For this guide, we will use the bisindolylmaleimide compound Gö6983 as a benchmark control, known for its broad-spectrum inhibition of conventional and novel PKC isozymes[5].
Part 2: A Two-Tiered Experimental Design for Comprehensive Validation
To move from hypothesis to evidence, a multi-step experimental approach is required. This process is designed to first isolate the compound's effect on its putative molecular target and then to assess its impact in a more complex biological system, such as a living cell.
Tier 1: In Vitro Kinase Assay to Determine Direct Target Engagement and Potency
The initial and most critical experiment is a cell-free in vitro kinase assay. This approach isolates the target kinase from the complexities of the cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme.
Causality of Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant human PKC enzyme ensures the reaction is specific and reproducible, free from confounding variables present in cell lysates.
-
ATP: Adenosine triphosphate (ATP) is the phosphate donor for the kinase reaction. Using a concentration at or near its Michaelis-Menten constant (Km) is crucial for accurately assessing competitive inhibitors[6].
-
Substrate: A specific peptide substrate provides a target for phosphorylation by PKC.
-
Detection Method: The transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate is a classic, highly sensitive method for quantifying kinase activity[7].
-
Reaction Preparation: In a 96-well plate, prepare a master mix containing kinase buffer, purified recombinant PKCα, and a specific peptide substrate.
-
Compound Addition: Add serial dilutions of this compound, the positive control (Gö6983), and a vehicle control (e.g., DMSO) to designated wells. A no-enzyme "blank" control is also required.
-
Initiation: Start the kinase reaction by adding the ATP solution, containing a mix of unlabeled ATP and [γ-³²P]ATP, to each well[8][9]. Incubate at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding a strong acid solution (e.g., phosphoric acid) or SDS loading dye[10].
-
Separation & Detection: Spot the reaction mixture onto phosphocellulose paper or separate via SDS-PAGE. The radiolabeled, phosphorylated substrate is quantified using a phosphorimager or liquid scintillation counter[7].
-
Data Generation: The resulting counts are used to calculate the percentage of inhibition relative to the vehicle control for each compound concentration.
Tier 2: Cell-Based Assay to Assess Viability and Cytotoxicity
After establishing in vitro potency, it is essential to determine the compound's effect on living cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11][12].
Causality of Experimental Choices:
-
Cell Line Selection: An appropriate cancer cell line known to be sensitive to PKC pathway modulation (e.g., A549 lung carcinoma) should be used.
-
Mechanism: The assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[13]. The amount of formazan produced is directly proportional to the number of viable cells[12]. This provides a quantitative measure of the compound's anti-proliferative or cytotoxic effects.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight[12][14].
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of this compound, Gö6983, and a vehicle control. Include wells with media only for background subtraction.
-
Incubation: Incubate the plate for a period relevant to cell doubling time, typically 48-72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 3-4 hours[11].
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals[14].
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Data Generation: After subtracting the background, calculate cell viability as a percentage relative to the vehicle-treated control cells.
Part 3: Rigorous Statistical Validation and Comparative Analysis
Data Presentation and IC50 Determination
The dose-response data should be tabulated and subsequently modeled to determine the IC50. It is a well-established standard that dose-response curves should be analyzed using a logarithmic scale for the drug concentration, as this typically produces a symmetrical sigmoid curve and normalizes the distribution of the IC50 estimates[16].
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Log [Concentration] (M) | This compound (% Inhibition) | Gö6983 (% Inhibition) |
|---|---|---|
| -8.0 | 2.5 | 98.1 |
| -7.5 | 4.1 | 95.3 |
| -7.0 | 9.8 | 89.4 |
| -6.5 | 24.5 | 75.2 |
| -6.0 | 48.9 | 51.1 |
| -5.5 | 78.2 | 23.8 |
| -5.0 | 94.3 | 9.1 |
| -4.5 | 98.9 | 3.4 |
-
Data Transformation: Plot percent inhibition against the log-transformed molar concentration of the compound.
-
Non-Linear Regression: Fit the dose-response data using a four-parameter logistic (4PL) model[17]. This is the standard for dose-response analysis and is expressed as: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) This model provides estimates for the IC50, the steepness of the curve (Hill Slope), and the upper and lower plateaus of the response[15].
-
IC50 and Confidence Intervals: The regression analysis will yield the LogIC50. Convert this to the molar IC50 value. Crucially, the analysis must also provide the 95% confidence interval for the IC50, which defines the range within which the true IC50 value lies with 95% probability[17]. A narrow confidence interval indicates high precision in the estimate.
Comparative Statistical Analysis
Simply comparing the IC50 values is not sufficient. A formal statistical test is required to determine if the difference in potency between this compound and the benchmark control is statistically significant.
Causality of Statistical Choice:
-
pIC50 Transformation: Statistical tests like the t-test assume a normal distribution. As IC50 values are often not normally distributed, the analysis should be performed on the pIC50 (-log(IC50)) values, which are[16].
-
Statistical Test: To compare the mean pIC50 values from multiple independent experiments (at least three are recommended), an unpaired t-test (for comparing two compounds) or a one-way ANOVA (for more than two compounds) should be used.
-
Interpretation: A p-value of < 0.05 is typically considered statistically significant, indicating that the observed difference in potency between the compounds is unlikely to be due to random chance.
Conclusion
References
-
Roche Diagnostics (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Available at: [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. Available at: [Link]
-
Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Nature Precedings. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Hasmida, J. N., et al. (2021). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. Available at: [Link]
-
Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 6(3). Available at: [Link]
-
Gonzalez, G. (2021). Drug dose-response data analysis. Towards Data Science. Available at: [Link]
-
Zhang, Y., et al. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. Molecules, 29(14), 3324. Available at: [Link]
-
Steinberg, S. F. (2015). Protein Kinase C Pharmacology: Refining the Toolbox. Biochemical Journal, 468(3), e5–e7. Available at: [Link]
-
Hryhorov, A., et al. (2022). Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors. Journal of Biomolecular Structure and Dynamics, 40(18), 8235–8247. Available at: [Link]
-
MDPI (n.d.). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Available at: [Link]
-
PubChem (n.d.). 1,2-Octadecanediol. Available at: [Link]
-
Toker, A. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Pharmaceuticals, 14(9), 896. Available at: [Link]
-
ResearchGate (n.d.). Schematic representation of protein kinase C (PKC) inhibitors and.... Available at: [Link]
-
CAS Common Chemistry (n.d.). 1,2-Octadecanediol. Available at: [Link]
-
Ward, N. E., & O'Brian, C. A. (1993). Inhibition of protein kinase C by N-myristoylated peptide substrate analogs. Biochemistry, 32(44), 11903–11909. Available at: [Link]
-
MDPI (n.d.). Natural Compounds: A Dynamic Field of Applications. Available at: [Link]
-
PubChem (n.d.). (2R)-Octadecane-1,2-diol. Available at: [Link]
-
PubChem (n.d.). 1,18-Octadecanediol. Available at: [Link]
-
PubChem (n.d.). 1,2-Octanediol. Available at: [Link]
Sources
- 1. 1,2-Octadecanediol | C18H38O2 | CID 89314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. In vitro kinase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. towardsdatascience.com [towardsdatascience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ww2.amstat.org [ww2.amstat.org]
Safety Operating Guide
A Guide to the Responsible Disposal of (R)-(+)-1,2-Octadecanediol
As researchers and scientists, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The proper management of laboratory chemicals, from initial handling to final disposal, is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-(+)-1,2-Octadecanediol, grounded in safety principles and regulatory awareness. Our objective is to move beyond mere compliance, fostering a culture of safety that protects researchers, support staff, and the environment.
Hazard Assessment and Characterization of this compound
Before any disposal procedure can be established, a thorough understanding of the substance's properties and hazards is essential. This compound, a long-chain aliphatic diol, is widely used in the formulation of cosmetics and as a chiral building block in chemical synthesis.
A critical first step in waste management is the hazardous waste determination.[1] Based on available Safety Data Sheets (SDS) and chemical databases, pure this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] It is not listed as acutely toxic, a skin/eye irritant, or a carcinogen.[3][4] However, it is crucial to consult the specific SDS from your supplier, as formulations or impurities could alter the hazard profile.
Despite its non-hazardous classification, it is a combustible solid.[3] Fine dust dispersed in the air can create a potential dust explosion hazard, a critical consideration for handling and storage, not just disposal.[3][5]
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₈O₂ | [2][6] |
| Molecular Weight | 286.5 g/mol | [2][7] |
| Appearance | White to off-white solid/powder | [8] |
| GHS Hazard Classification | Not Classified | [2][3] |
| Primary Hazards | Combustible solid; potential for dust explosion | [3] |
This table summarizes key data for pure this compound. The hazard profile may change if the material is contaminated with hazardous substances.
Regulatory Framework: Navigating EPA and OSHA Guidelines
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for chemical handling through its Hazard Communication Standard (29 CFR 1910.1200).[11]
Even though this compound is not a federally listed hazardous waste, state and local regulations may have more stringent requirements.[12] Furthermore, any laboratory-generated waste must be evaluated in the context of its use. If this diol is mixed with or contaminated by a hazardous substance (e.g., a flammable solvent, a toxic reagent), the entire waste mixture must be treated as hazardous.
Step-by-Step Disposal Protocol
The following protocol outlines the best practices for disposing of this compound from a laboratory setting. The foundational principle is to manage it as a non-hazardous solid chemical waste, with the caveat that institutional policies must always be followed.
Step 1: Waste Characterization and Segregation
The first and most critical step is to confirm the waste stream's identity.
-
Pure, Unused this compound: If the material is in its original container and is no longer needed, it can be managed as non-hazardous solid waste. Consider offering high-quality, unopened containers for chemical recycling or redistribution within your institution.[1]
-
Contaminated this compound: If the diol has been used in a reaction or is contaminated with other chemicals, the entire mixture must be characterized. If any contaminant is a listed hazardous waste (e.g., benzene, methanol) or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity), the waste must be managed as hazardous.
-
Segregation: Do not mix non-hazardous waste with hazardous waste streams. This is not only a regulatory requirement but also a cost-control measure, as the disposal of hazardous waste is significantly more expensive. Store waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[13]
Step 2: Proper Containerization
Containment is key to preventing spills and ensuring safe transport.
-
Select an Appropriate Container: Collect solid this compound waste in a durable, leak-proof container with a secure lid. A wide-mouth polyethylene or glass jar is suitable. Avoid using containers that may have held food or beverages.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. This minimizes the risk of spills and prevents the release of dust.
Step 3: Accurate and Clear Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.
-
Label Contents Clearly: The label must clearly identify the contents. For this specific waste, the label should read: "this compound".
-
Mark as Non-Hazardous: Clearly mark the container as "Non-Hazardous Waste".[1] This prevents it from being mistaken for hazardous material and ensures it is routed correctly by waste management personnel.
-
Avoid Abbreviations and Formulas: Use the full chemical name. Do not use chemical formulas or abbreviations, which can be ambiguous.
Step 4: Storage and Disposal
-
Consult Your EH&S Office: Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority on disposal procedures. They will provide specific instructions and arrange for pickup. Never dispose of chemicals without their explicit approval.
-
Do Not Use General Trash: Solid laboratory chemicals, even if non-hazardous, should never be placed in laboratory trash cans that are handled by custodial staff.[14] This waste must be handled by trained chemical waste professionals.
-
Final Disposal Route: EH&S will consolidate the waste and send it to an appropriate Treatment, Storage, and Disposal Facility (TSDF).[15][16] For non-hazardous solids like this compound, the most common disposal method is incineration or placement in a designated scientific landfill.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Sources
- 1. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1,2-Octadecanediol [webbook.nist.gov]
- 7. (2R)-Octadecane-1,2-diol | C18H38O2 | CID 56972061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-(+)-1,2-Octanediol = 95.0 GC sum of enantiomers 87720-90-9 [sigmaaldrich.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. sfasu.edu [sfasu.edu]
- 15. Tips for Disposing Non-Hazardous Waste - AEG Environmental [aegenviro.com]
- 16. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
